molecular formula C5H8N2O B1317537 2-Methoxymethyl-1H-imidazole CAS No. 102644-75-7

2-Methoxymethyl-1H-imidazole

Cat. No.: B1317537
CAS No.: 102644-75-7
M. Wt: 112.13 g/mol
InChI Key: WBQTVZALNOJHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxymethyl-1H-imidazole (CAS 102644-75-7) is a heterocyclic organic compound with the molecular formula C 5 H 8 N 2 O and a molecular weight of 112.13 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to bind with diverse enzymes and receptors via hydrogen bonds and other non-covalent interactions . This makes derivatives of imidazole, such as this compound, crucial for the discovery and development of novel bioactive molecules. While specific mechanistic studies on this exact compound are limited, related imidazole derivatives have demonstrated a wide spectrum of biological activities in research, including serving as kinase inhibitors and adrenergic receptor ligands . For instance, a closely related complex indanyl-imidazole compound (PF-3774076) has been identified as a novel and selective α 1A -adrenergic partial agonist in preclinical models, highlighting the potential of this chemical class in pharmacological research . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-8-4-5-6-2-3-7-5/h2-3H,4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQTVZALNOJHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567435
Record name 2-(Methoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102644-75-7
Record name 2-(Methoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methoxymethyl-1H-imidazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxymethyl-1H-imidazole

Abstract

The this compound scaffold is a significant structural motif in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of pharmacologically active compounds. Its unique combination of a lipophilic methoxymethyl group at the 2-position and the hydrogen-bonding capabilities of the imidazole ring makes it a crucial building block in drug discovery. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect two robust, field-proven synthetic strategies, focusing on the underlying chemical principles, causality behind experimental choices, and detailed, self-validating protocols. The discussion extends to a comparative analysis of these routes and a brief examination of a potential de novo synthesis approach, providing a comprehensive framework for its laboratory-scale preparation.

Introduction: The Strategic Importance of this compound

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and blockbuster drugs.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromaticity and coordination properties, allows it to interact with a wide range of biological targets. The substituent at the 2-position is particularly critical for modulating the steric and electronic properties of the molecule. The methoxymethyl group (-CH₂OCH₃) is a valuable substituent that increases lipophilicity and can engage in specific hydrophobic interactions within a target's binding pocket, often enhancing metabolic stability and cell permeability.

Therefore, reliable and scalable access to this compound is a critical prerequisite for synthetic campaigns aimed at developing novel therapeutics. This guide will focus on the most practical and scientifically sound methodologies for its synthesis.

PART 1: Core Synthetic Pathways

Two principal and logically sound strategies for the synthesis of this compound have been established through analogous chemical transformations. Each pathway involves a two-step process, differing in the key intermediate used.

Pathway A: Synthesis via 2-(Hydroxymethyl)-1H-imidazole Intermediate

This is arguably the most common and reliable approach. It bifurcates the synthesis into two distinct, high-yielding transformations: the creation of the 2-hydroxymethyl intermediate, followed by its etherification.

Logical Framework: This strategy isolates the construction of the core imidazole ring from the introduction of the methyl ether. This separation allows for optimization of each step independently and facilitates the purification of the key 2-(hydroxymethyl)-1H-imidazole intermediate, which is a stable, crystalline solid.

Diagram of Pathway A:

Pathway A cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Etherification (Williamson Synthesis) Thione 1,3-Dihydro- imidazole-2-thione Hydroxymethyl 2-(Hydroxymethyl)- 1H-imidazole Thione->Hydroxymethyl Desulfurization-Hydroxylation (e.g., H₂O₂ in acid) Alkoxide Imidazole Alkoxide (Intermediate) Hydroxymethyl->Alkoxide Deprotonation (e.g., NaH in THF) Final_Product 2-Methoxymethyl- 1H-imidazole Alkoxide->Final_Product SN2 Attack (e.g., CH₃I) Pathway B cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nucleophilic Substitution Hydroxymethyl 2-(Hydroxymethyl)- 1H-imidazole Chloromethyl 2-(Chloromethyl)- 1H-imidazole Hydroxymethyl->Chloromethyl Chlorination (e.g., SOCl₂) Final_Product 2-Methoxymethyl- 1H-imidazole Chloromethyl->Final_Product SN2 Attack (e.g., NaOCH₃ in Methanol)

Caption: Pathway B: Two-step synthesis via a chloromethyl intermediate.

This reactive intermediate can be prepared from the corresponding 2-(hydroxymethyl)-1H-imidazole.

  • Mechanism & Causality: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. The hydroxyl group's lone pair attacks the sulfur atom of SOCl₂, initiating a reaction cascade. A chloride ion is displaced, and subsequent rearrangement and elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas yield the desired 2-(chloromethyl)-1H-imidazole. This reaction is highly favorable as the gaseous byproducts are easily removed, driving the reaction to completion. While no direct protocol for the non-benzofused imidazole is readily cited, this method is standard for converting primary alcohols to alkyl chlorides and is well-documented for the analogous 2-(chloromethyl)-1H-benzimidazole. [3][4]

The final step is a straightforward Sɴ2 reaction.

  • Mechanism & Causality: Sodium methoxide (NaOCH₃) serves as a potent source of the methoxide nucleophile (CH₃O⁻). This nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group to form the final methoxymethyl ether. [3]This reaction is typically performed in methanol, which acts as both the solvent and can be the source for generating sodium methoxide in situ by adding sodium metal.

PART 2: Comparative Analysis and Alternative Approaches

Quantitative & Qualitative Pathway Comparison
ParameterPathway A (via Hydroxymethyl)Pathway B (via Chloromethyl)
Key Intermediates 2-(Hydroxymethyl)-1H-imidazole2-(Chloromethyl)-1H-imidazole
Core Reaction (Step 2) Williamson Ether Synthesis (Sɴ2)Nucleophilic Substitution (Sɴ2)
Key Reagents Base: NaH (pyrophoric) Alkylating Agent: CH₃I (toxic, alkylating agent)Chlorinating Agent: SOCl₂ (corrosive, toxic fumes) Nucleophile: NaOCH₃ (caustic)
Advantages Robust, well-understood reactions. Intermediate is typically a stable, purifiable solid. Avoids the direct synthesis of the potentially unstable chloromethyl intermediate.Utilizes a simple and inexpensive nucleophile (methoxide). The chlorination step is often very high-yielding.
Disadvantages Requires handling of pyrophoric NaH. Methyl iodide is a hazardous reagent.The 2-(chloromethyl)-1H-imidazole intermediate can be unstable and may need to be used immediately. Thionyl chloride is highly corrosive and requires careful handling.
Ideal Application General laboratory synthesis where control and intermediate purity are paramount.When scaling up, if the instability of the chloro-intermediate can be managed (e.g., used in a one-pot sequence).
Alternative Pathway C: De Novo Ring Construction (Debus-Radziszewski Approach)

A theoretical alternative is to construct the imidazole ring with the 2-substituent already in place using the Debus-Radziszewski synthesis. [5]

  • Concept: This multicomponent reaction typically condenses a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and ammonia to form a trisubstituted imidazole. [6][7]To obtain the desired product, one would theoretically use methoxyacetaldehyde as the aldehyde component.

Diagram of a Potential Debus-Radziszewski Workflow:

Debus-Radziszewski Glyoxal Glyoxal Reaction One-Pot Condensation Glyoxal->Reaction Aldehyde Methoxyacetaldehyde Aldehyde->Reaction Ammonia Ammonia (NH₃) (e.g., from NH₄OAc) Ammonia->Reaction Product 2-Methoxymethyl- 1H-imidazole Reaction->Product

Caption: Theoretical Debus-Radziszewski synthesis of the target molecule.

  • Field-Proven Insights: While elegant in its convergence, this approach suffers from practical challenges. Methoxyacetaldehyde is volatile and can be prone to self-polymerization. Furthermore, the classic Debus-Radziszewski reaction often yields a mixture of products and can result in low yields, making it less favorable than the more controlled, stepwise approaches of Pathways A and B.

PART 3: Experimental Protocols

Disclaimer: These protocols are illustrative and based on established chemical principles. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol for Pathway A

(Adapted from the synthesis of 2-hydroxymethyl-imidazoles from 1,3-dihydroimidazole-2-thiones) [8]

  • Reaction Setup: To a stirred solution of 1,3-dihydroimidazole-2-thione (1 equiv.) in 1 M sulfuric acid, cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 30% hydrogen peroxide (H₂O₂) (2.5-3 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-(hydroxymethyl)-1H-imidazole.

(Adapted from the Williamson Ether Synthesis) [9][10]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv.) to the THF and cool to 0 °C.

  • Alkoxide Formation: Dissolve 2-(hydroxymethyl)-1H-imidazole (1 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved.

  • Reaction: After gas evolution ceases (approx. 30-60 min), add methyl iodide (CH₃I) (1.1 equiv.) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield this compound.

Conclusion

The synthesis of this compound is most reliably achieved through two primary multi-step pathways: etherification of a 2-(hydroxymethyl) intermediate or nucleophilic substitution on a 2-(chloromethyl) intermediate. Pathway A, proceeding via the Williamson ether synthesis, offers excellent control and a stable, purifiable intermediate, making it highly suitable for laboratory-scale synthesis. Pathway B provides a robust alternative, particularly if the requisite starting materials are more accessible. While a de novo synthesis via the Debus-Radziszewski reaction is theoretically possible, it presents significant practical hurdles that limit its utility. The choice between these pathways will ultimately depend on starting material availability, scale, and the specific capabilities of the research environment. The detailed mechanistic insights and protocols provided herein offer a solid foundation for any synthetic campaign targeting this valuable chemical building block.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. Available at: [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. Available at: [Link]

  • Loksha, Y. M., El‐Barbary, A. A., El‐Badawi, M., Nielsen, C., & Pedersen, E. B. (2004). Synthesis of 2‐Hydroxymethyl‐1H‐imidazoles from 1,3‐Dihydroimidazole‐2‐thiones. ChemInform, 35(19). Available at: [Link]

  • Jadhav, S., & Gaikwad, N. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Available at: [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Pedersen, E., et al. (2003). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydroimidazole-2-thiones. Synthesis, 2004(01), 116–120. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Available at: [Link]

  • Prasad, R. (2023, March 23). Debus Radzisewski Imidazole Synthesis. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. Request PDF. Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole. US20080200690A1.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Sharma, A. (2021). Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. Available at: [Link]

  • Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Available at: [Link]

  • PubMed. (n.d.). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Available at: [Link]

  • Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 879. Available at: [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]imidazole derivatives. Available at: [Link]

  • Boger, D. L., & Brotherton, C. E. (2012). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. Available at: [Link]

Sources

Preparation of 2-Methoxymethyl-1H-imidazole from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preparation of 2-Methoxymethyl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a valuable heterocyclic building block in pharmaceutical and materials science research. The guide is intended for researchers, chemists, and drug development professionals, offering a detailed examination of viable synthetic strategies from common starting materials. Three core synthetic routes are discussed in-depth: the direct construction of the imidazole ring via the Debus-Radziszewski synthesis, the functionalization of a pre-formed imidazole ring through a 2-(chloromethyl) intermediate, and the etherification of 2-(hydroxymethyl)-1H-imidazole. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the relative merits and challenges of each approach. This guide aims to equip scientists with the necessary knowledge to select and execute the most suitable synthesis for their specific research needs.

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules, including natural products like histamine and the amino acid histidine. Its prevalence is due to its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions. The 2-substituted imidazole motif, in particular, is a privileged scaffold in drug discovery, with applications as antifungal, anti-inflammatory, and anticancer agents. The methoxymethyl group at the 2-position can enhance metabolic stability and modulate the pharmacokinetic profile of a molecule, making this compound a sought-after intermediate in the synthesis of complex pharmaceutical compounds.

This guide will explore three distinct and reliable methodologies for the preparation of this compound, providing both theoretical grounding and practical, step-by-step instructions.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached from several angles, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in a more complex synthesis.

Route 1: Direct Imidazole Ring Formation via Debus-Radziszewski Synthesis

The Debus-Radziszewski imidazole synthesis is a classic and powerful multi-component reaction that constructs the imidazole ring from three fundamental building blocks: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2] This one-pot reaction is highly convergent and can be adapted to produce a wide variety of substituted imidazoles.[3]

To synthesize this compound, methoxyacetaldehyde is employed as the aldehyde component. The reaction proceeds by the initial condensation of the 1,2-dicarbonyl (glyoxal) with ammonia (typically from ammonium acetate) to form a diimine intermediate. This intermediate then condenses with methoxyacetaldehyde, followed by cyclization and aromatization to yield the final product.[4]

  • Glyoxal: As the simplest 1,2-dicarbonyl, glyoxal provides the C4 and C5 atoms of the imidazole ring. It is typically used as a 40% aqueous solution.

  • Methoxyacetaldehyde: This aldehyde provides the C2 atom and the desired methoxymethyl substituent.

  • Ammonium Acetate: This serves as the source of both nitrogen atoms in the imidazole ring and acts as a mild acid catalyst.

  • Acetic Acid: The use of glacial acetic acid as a solvent provides an acidic medium that facilitates the condensation reactions while being relatively easy to remove during workup.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (40% in water, 1.0 eq), methoxyacetaldehyde (1.1 eq), and ammonium acetate (2.5 eq) in glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G start Glyoxal + Methoxyacetaldehyde + NH₄OAc product This compound start->product Debus-Radziszewski Synthesis

Caption: One-pot synthesis of this compound.

Route 2: Functionalization via a 2-(Chloromethyl)-1H-imidazole Intermediate

The synthesis of the key intermediate, 2-(chloromethyl)-1H-imidazole, can be achieved by adapting the Phillips condensation of o-phenylenediamine with chloroacetic acid for benzimidazole synthesis.[7] For the parent imidazole, the reaction of glyoxal, ammonia, and chloroacetaldehyde would be a direct approach, though chloroacetaldehyde is highly reactive and requires careful handling. A more common strategy is the chlorination of 2-(hydroxymethyl)-1H-imidazole.

The chlorine atom in 2-(chloromethyl)-1H-imidazole is susceptible to nucleophilic attack due to the electron-withdrawing nature of the imidazole ring. Sodium methoxide is a strong nucleophile that readily displaces the chloride to form the desired ether linkage.[8][9]

  • 2-(Chloromethyl)-1H-imidazole hydrochloride: The starting material for the substitution. Using the hydrochloride salt is common as it is often more stable and easier to handle than the free base.

  • Sodium Methoxide (NaOMe): A strong base and an excellent source of the methoxide nucleophile. A slight excess is often used to ensure complete reaction.

  • Methanol (MeOH): Serves as both the solvent and a source of methoxide in equilibrium with sodium methoxide. It is a polar protic solvent that can solvate both the starting material and the nucleophile.

  • Anhydrous Conditions: It is crucial to use anhydrous methanol and handle sodium methoxide in a dry atmosphere to prevent the competing hydrolysis of the methoxide and potential side reactions.

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 eq) in small pieces to anhydrous methanol at 0 °C. Allow the sodium to react completely until it is fully dissolved.

  • Reaction: To the freshly prepared sodium methoxide solution, add 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) portion-wise at 0 °C.

  • Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully quench the reaction by the addition of water.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by column chromatography.

G start 2-(Chloromethyl)-1H-imidazole product This compound start->product NaOMe, MeOH G start 2-(Hydroxymethyl)-1H-imidazole product This compound start->product 1. NaH 2. CH₃I

Sources

An In-depth Technical Guide to the Biological Mechanisms of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold

Abstract: The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] This technical guide provides an in-depth analysis of the putative mechanisms of action of 2-methoxymethyl-1H-imidazole in biological systems. While direct experimental data for this specific analogue is limited, this paper extrapolates from the vast body of research on structurally related imidazole derivatives to propose and detail potential molecular targets and cellular effects. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the therapeutic potential of this and similar imidazole-based compounds. We will delve into hypothesized enzyme inhibition, receptor modulation, and antimicrobial activities, supported by detailed experimental protocols for validation.

Part 1: The Imidazole Scaffold: A Privileged Structure in Pharmacology

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs and biologically significant molecules.[2] Its unique physicochemical properties, including its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions, make it an exceptional scaffold for interacting with diverse biological targets such as enzymes and receptors.[1][2] The therapeutic versatility of imidazole derivatives is vast, with applications ranging from antifungal and antibacterial agents to anticancer and anti-inflammatory drugs.[3][4][5]

The specific compound, this compound, features a methoxymethyl substituent at the 2-position of the imidazole ring. This substitution is anticipated to modulate the electronic and steric properties of the imidazole core, thereby influencing its binding affinity and selectivity for various biological targets. The methoxy group can potentially engage in additional hydrogen bonding or hydrophobic interactions within a target's active site, offering a vector for optimizing pharmacological activity.

Part 2: Hypothesized Mechanisms of Action of this compound

Based on the extensive literature on imidazole-based compounds, we can postulate several plausible mechanisms of action for this compound. These hypotheses provide a rational starting point for experimental investigation.

Enzyme Inhibition: A Primary Mode of Action

A significant number of imidazole-containing drugs exert their therapeutic effects through the inhibition of specific enzymes.[2] The nitrogen atoms of the imidazole ring are well-known to coordinate with metal ions present in the active sites of metalloenzymes or to interact with key amino acid residues.

Protein kinases are a major class of enzymes that are often dysregulated in diseases like cancer, making them prime therapeutic targets.[1] Imidazole-based compounds have been successfully developed as potent kinase inhibitors.[6][7] For instance, many of these inhibitors target the ATP-binding pocket of kinases, where the imidazole scaffold can mimic the purine ring of ATP.

  • Plausible Targets: Receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., CDKs, p38 MAP kinase) are potential targets.[1][8][9] The 2-methoxymethyl substituent could potentially be oriented to interact with specific residues in the kinase active site, thereby conferring selectivity.

Beyond kinases, other enzyme families are also susceptible to inhibition by imidazole derivatives.

  • Cytochrome P450 (CYP) Enzymes: Imidazole-containing drugs are well-documented inhibitors of CYP enzymes, which can lead to significant drug-drug interactions.[10] The non-bonding electrons of one of the imidazole nitrogens can coordinate with the heme iron of the CYP enzyme.

  • Topoisomerase II: Some imidazole derivatives have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[11]

  • Lanosterol 14α-demethylase: This enzyme is crucial for ergosterol biosynthesis in fungi. Its inhibition by antifungal imidazoles disrupts the integrity of the fungal cell membrane.[12]

Receptor Modulation: Acting as Ligands for Cellular Receptors

Imidazole derivatives can also function as agonists or antagonists at various cell surface and intracellular receptors.[2]

  • G-Protein Coupled Receptors (GPCRs): Imidazole-based compounds have been developed as antagonists for receptors such as the cannabinoid-1 (CB1) receptor and the NOP/ORL1 receptor.[13][14] The imidazole ring can participate in crucial interactions within the ligand-binding pocket of these receptors.

  • Adrenergic Receptors: The imidazole scaffold is present in drugs that modulate adrenergic receptors, highlighting its versatility in targeting this class of GPCRs.[15]

Antimicrobial Mechanisms: Combating Bacterial and Fungal Pathogens

The antimicrobial properties of imidazole derivatives are well-established.[12]

  • Disruption of Microbial Cell Membranes: Imidazole compounds can insert into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[12]

  • Inhibition of DNA Replication: Some imidazole-based antibacterial agents may function by intercalating into bacterial DNA or inhibiting enzymes involved in DNA replication, such as DNA polymerase.[16]

  • Induction of Oxidative Stress: In some bacteria, imidazole derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[17]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is intrinsically linked to its chemical structure. The substituent at the 2-position of the imidazole ring is known to significantly influence its interaction with biological targets.

FeaturePotential Impact on Biological Activity
Imidazole Core Acts as a bioisostere for other aromatic rings, participates in hydrogen bonding, and coordinates with metal ions.
2-Methoxymethyl Substituent Influences steric hindrance, provides a potential hydrogen bond acceptor (the ether oxygen), and can engage in hydrophobic interactions.
N-H at position 1 Can act as a hydrogen bond donor, crucial for anchoring the molecule in some binding sites.

The methoxymethyl group, being relatively small and flexible, may allow the molecule to access a variety of binding pockets. Its electronic properties are less likely to dramatically alter the overall aromaticity of the imidazole ring compared to strongly electron-donating or -withdrawing groups.

Part 4: Experimental Validation: Protocols and Workflows

To investigate the hypothesized mechanisms of action of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for such an investigation.

General Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the biological activity of a novel imidazole compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis & Purity Analysis B Broad Spectrum Cytotoxicity/Antimicrobial Screening A->B C Enzyme Inhibition Assays (e.g., Kinase Panel) B->C If cytotoxic D Receptor Binding Assays B->D If specific cellular phenotype E Cell-Based Mechanistic Assays C->E D->E F Animal Model of Disease E->F Promising in vitro results G Pharmacokinetic & Toxicological Studies F->G

Caption: A generalized workflow for the biological evaluation of this compound.

Protocol: Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a method to assess the inhibitory activity of this compound against a specific kinase, such as VEGFR-2.

Objective: To determine the IC50 value of this compound for VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and staurosporine in DMSO.

  • Add 5 µL of the kinase buffer to each well of a 384-well plate.

  • Add 1 µL of the diluted test compound, positive control, or DMSO to the appropriate wells.

  • Add 2 µL of the VEGFR-2 enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Objective: To determine the MIC of this compound against Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound (test compound)

  • Vancomycin (positive control)

  • DMSO (vehicle control)

  • 96-well microplates

  • Resazurin solution (viability indicator)

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of the test compound and vancomycin in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well, ensuring the final concentration is approximately 5 x 10^5 CFU/mL.

  • Include a growth control (bacteria and MHB) and a sterility control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Signaling Pathway Analysis

The following diagram depicts a hypothetical signaling pathway that could be inhibited by this compound, assuming it acts as a receptor tyrosine kinase (RTK) inhibitor.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activation Compound This compound Compound->RTK Inhibition Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Hypothesized inhibition of an RTK signaling pathway by this compound.

Part 5: Conclusion and Future Directions

While the precise biological role of this compound remains to be fully elucidated, the extensive research on related imidazole-containing compounds provides a strong foundation for predicting its potential mechanisms of action. This technical guide has outlined several plausible pathways, including enzyme inhibition, receptor modulation, and antimicrobial effects. The provided experimental protocols offer a clear roadmap for researchers to validate these hypotheses and uncover the therapeutic potential of this and other novel imidazole derivatives. Future research should focus on a systematic evaluation of this compound against a diverse panel of biological targets to build a comprehensive pharmacological profile. Such studies will be instrumental in determining its potential as a lead compound for the development of new therapeutic agents.

References

  • Kumar Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630.
  • Kobayashi, T., et al. (2009). Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists: exploration and optimization of alternative pyrazole structure. Bioorganic & Medicinal Chemistry Letters, 19(16), 4643-4647.
  • MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • Lunn, G., et al. (2007). Optimization of imidazole amide derivatives as cannabinoid-1 receptor antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 17(10), 2747-2752.
  • National Institutes of Health. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(11), 2533.
  • Frontiers. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Retrieved from [Link]

  • National Institutes of Health. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • American Chemical Society. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1594-1600.
  • Wiley Online Library. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8493-8511.
  • ResearchGate. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole Derivatives as Potential Therapeutic Agents. Retrieved from [Link]

  • OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-based adrenergic receptor agonists and antagonists. Retrieved from [Link]

  • Bohrium. (n.d.). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Retrieved from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • United Arab Emirates University. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419.
  • ResearchGate. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]

  • IJPPR. (2022). A Review on “Imidazole and Various Biological Activities”. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Retrieved from [Link]

Sources

Investigating the Biological Activity of 2-Methoxymethyl-1H-imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive framework for the initial investigation of the biological activities of a specific, yet underexplored derivative, 2-Methoxymethyl-1H-imidazole. Grounded in the well-established pharmacological profile of imidazole-containing molecules, this document outlines a strategic and scientifically rigorous approach to elucidating its potential antimicrobial and enzyme-inhibitory properties. Detailed, field-proven protocols for antimicrobial susceptibility testing and key enzyme inhibition assays are presented, complete with the causal logic behind experimental choices. This guide is intended to empower researchers, scientists, and drug development professionals to systematically explore the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigating this compound

The imidazole ring is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic applications. Imidazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] This diverse bioactivity stems from the unique electronic and structural features of the imidazole nucleus, which allow it to interact with various biological targets such as enzymes and receptors.[3]

The subject of this guide, this compound, features a key substitution at the 2-position of the imidazole ring. This structural motif is significant, as 2-substituted imidazoles have been shown to be highly potent inhibitors of various enzymes, including prolyl oligopeptidase.[4][5] The methoxymethyl group introduces additional polarity and potential hydrogen bonding capabilities, which could influence its pharmacokinetic properties and target interactions.

Given the lack of specific biological data for this compound in the public domain, a logical and evidence-based approach to its initial screening is warranted. This guide, therefore, focuses on two of the most prominent and mechanistically diverse activities associated with the imidazole scaffold: antimicrobial efficacy and enzyme inhibition. The following sections provide detailed protocols and the scientific reasoning for a comprehensive preliminary investigation.

Assessment of Antimicrobial Activity

The prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[6] Imidazole derivatives have a rich history in this area, with many clinically used antifungal agents belonging to the azole class, which inhibit lanosterol 14α-demethylase.[7][8][9]

Initial Screening: The Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative method that provides a rapid and efficient initial assessment of a compound's antimicrobial potential.[2][4][10] Its simplicity and flexibility in drug selection make it an ideal starting point.[2][10]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from 3-5 isolated colonies grown on a non-selective agar plate for 18-24 hours. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[2]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate. This is often referred to as creating a "lawn" culture.[4][11]

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of this compound onto the agar surface. Ensure firm contact between the disk and the agar.[4][10] Disks should be spaced at least 24mm apart.[4]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours for bacteria.[10] Incubation conditions may vary for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[2] The size of this zone is an indication of the microorganism's susceptibility to the compound.[2]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Plate_Inoc Lawn Inoculate Mueller-Hinton Agar Inoculum->Plate_Inoc Swab Disk_App Apply Imidazole-impregnated Disk Plate_Inoc->Disk_App Aseptically Incubate Incubate at 35°C for 16-18h Disk_App->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret Susceptibility Measure_Zone->Interpret

Fig. 1: Kirby-Bauer Disk Diffusion Workflow
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the initial screen, a quantitative assessment is crucial. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][12][13]

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[1][14]

  • Inoculum Preparation and Standardization: Prepare a bacterial or fungal suspension and adjust its turbidity to the 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized inoculum.[14] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35°C for 16-20 hours for aerobic bacteria).[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[7][12] This can be assessed visually or with a plate reader.[1]

MicroorganismGram StainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Data][e.g., Vancomycin]
Escherichia coliGram-negative[Insert Data][e.g., Ciprofloxacin]
Candida albicansFungal[Insert Data][e.g., Fluconazole]
Aspergillus nigerFungal[Insert Data][e.g., Amphotericin B]

Data Interpretation: A lower MIC value indicates greater antimicrobial potency. It is crucial to understand that the MIC value for one compound cannot be directly compared to another without considering established breakpoints.[16]

Investigation of Enzyme Inhibitory Activity

The ability of imidazole derivatives to interact with the active sites of enzymes is a well-documented phenomenon.[3] This interaction can be due to the imidazole ring coordinating with metal ions in metalloenzymes or forming hydrogen bonds within the enzyme's active site.[9] Potential targets for this compound include kinases and cyclooxygenase enzymes.

Kinase Inhibition Assay

Protein kinases are a major class of therapeutic targets, and their dysregulation is implicated in numerous diseases.[17] Imidazole-based compounds are known competitive inhibitors of the ATP binding site of kinases like p38 MAP kinase.[16][18][19][20]

  • Reagent Preparation: Prepare solutions of the kinase of interest, a suitable substrate peptide, ATP, and various concentrations of this compound in a kinase assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.[3]

  • Enzyme-Inhibitor Pre-incubation: Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[17]

  • Kinase Reaction Initiation: Initiate the reaction by adding the ATP and substrate mixture to each well.[3][17]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[3][17]

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).[17][21] The luminescent signal is proportional to the kinase activity.[21]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Add_Inhibitor Add Imidazole Compound (Varying Concentrations) Add_Kinase Add Kinase Enzyme Add_Inhibitor->Add_Kinase Pre-incubate Add_ATP_Sub Add ATP & Substrate (Initiate Reaction) Add_Kinase->Add_ATP_Sub Incubate Incubate at 30°C Add_ATP_Sub->Incubate Add_Detection Add Luminescence Reagent (e.g., ADP-Glo) Incubate->Add_Detection Measure Measure Luminescence Add_Detection->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50

Fig. 2: Kinase Inhibition Assay Workflow
Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes are key in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[22] Several imidazole derivatives have been investigated as selective COX-2 inhibitors.[12]

  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and various concentrations of this compound.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX enzyme (either COX-1 or COX-2) with the test compound for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate under controlled conditions to allow for the enzymatic conversion of arachidonic acid to prostaglandin G2 (PGG2).

  • Detection: The peroxidase activity of COX converts PGG2 to PGH2. This can be monitored colorimetrically using a suitable probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which produces a colored product upon oxidation.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

EnzymeThis compound IC50 (µM)Positive Control IC50 (µM)
COX-1[Insert Data][e.g., SC-560]
COX-2[Insert Data][e.g., Celecoxib]

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial characterization of the biological activity of this compound. The proposed antimicrobial and enzyme inhibition assays are robust, well-validated, and will generate the critical preliminary data needed to guide further investigation. Positive results in these assays would warrant more in-depth mechanistic studies, including the identification of specific molecular targets, in vivo efficacy studies, and toxicological profiling. The versatility of the imidazole scaffold suggests that this compound could possess other biological activities not covered in this guide, and a broader screening approach may be justified based on the initial findings.

References

  • Review of pharmacological effects of imidazole derivatives. (2022-04-28). [Source not further specified]
  • (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (2022-04-27). ResearchGate.[Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and... (2018). ResearchGate.[Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Hardy Diagnostics.[Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). PubMed.[Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022-05-18). Microbe Notes.[Link]

  • Use of Antimicrobial Susceptibility Data to Guide Therapy. (n.d.). Michigan State University VDL.[Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology.[Link]

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2019). PubMed.[Link]

  • Imidazole-based p38 MAP kinase inhibitors. (n.d.). ResearchGate.[Link]

  • 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. (2021-09-17). PubMed Central.[Link]

  • (PDF) Overview on Biological Activities of Imidazole Derivatives. (2022-09-30). ResearchGate.[Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023-04-26). ACS Omega.[Link]

  • 1-(methoxymethyl)-1H-imidazole. (n.d.). PubChem.[Link]

  • In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. (2025-01-09). PubMed.[Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025-07). WOAH - Asia.[Link]

  • 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid. (n.d.). PubChem.[Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022-01-11). NIH.[Link]

  • Novel Approaches towards Antimicrobial Drug Design and Target Discovery. (n.d.). Frontiers.[Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis.[Link]

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024-04-19). PubMed.[Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025-01-02). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.[Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK. (n.d.). ResearchGate.[Link]

  • Imidazopyrimidines, potent inhibitors of p38 MAP kinase. (2003). PubMed.[Link]

  • 1H-Imidazole, 2-methyl-1-(phenylmethyl)-. (n.d.). PubChem.[Link]

  • 2-(4-methoxy-5-methyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole. (n.d.). PubChem.[Link]

  • 2-Methoxy-1H-imidazole. (n.d.). PubChem.[Link]

  • Selective Inhibition of Mammalian Lanosterol 14 Alpha-Demethylase by RS-21607 in Vitro and in Vivo. (1998). PubMed.[Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.[Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central.[Link]

  • Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (2026-01-16). MDPI.[Link]

  • Recent advances in the synthesis of imidazoles. (2020-05-18). Organic & Biomolecular Chemistry.[Link]

  • Lanosterol 14 alpha-demethylase. (n.d.). Wikipedia.[Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.). ACS Publications.[Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (n.d.). PubMed Central.[Link]

Sources

2-Methoxymethyl-1H-imidazole NMR and IR spectroscopic data interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-Methoxymethyl-1H-imidazole

Introduction: Elucidating the Molecular Architecture

This compound is a heterocyclic compound featuring a central imidazole ring substituted at the 2-position with a methoxymethyl group. This molecule serves as a valuable building block in medicinal chemistry and materials science, owing to the versatile chemical reactivity of the imidazole core and the ether linkage. Accurate structural confirmation and purity assessment are paramount in any application, making a thorough understanding of its spectroscopic signature essential for researchers and drug development professionals.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound. As a senior application scientist, the following sections are designed not merely to present data, but to explain the underlying principles that govern the spectral output. We will explore the causality behind the observed signals, providing a framework for confident and accurate data interpretation.

Part 1: ¹H NMR Spectroscopy - Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for identifying the electronic environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for each unique proton type.

Predicted ¹H NMR Spectral Data

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Field Insights
N-H10.0 - 12.5Broad SingletN/AThe N-H proton of the imidazole ring is acidic and often participates in intermolecular hydrogen bonding and rapid exchange, resulting in a broad signal.[1] Its chemical shift is highly dependent on solvent, concentration, and temperature.
H-4 / H-57.0 - 7.5Doublet / Singlet~1-3 HzThese two protons on the imidazole ring are in the aromatic region. In many imidazole systems, they appear as a singlet due to similar chemical environments or as two distinct doublets with a small coupling constant.[1] Their exact shifts are influenced by the substituent at the C-2 position.
-CH₂- (Methylene)4.5 - 4.8SingletN/AThese protons are deshielded by two adjacent electron-withdrawing moieties: the imidazole ring and the ether oxygen atom. The absence of adjacent, non-equivalent protons results in a singlet.
-OCH₃ (Methyl)3.3 - 3.6SingletN/AThis is a classic chemical shift for a methyl group attached to an oxygen atom (an ether). It is a sharp singlet due to the three equivalent protons and the absence of coupling.
Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for imidazole derivatives as it helps in observing the exchangeable N-H proton.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. A good shim is validated by a sharp, ringing signal from TMS.

    • Set the appropriate acquisition parameters: spectral width (e.g., -2 to 14 ppm), number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio), and a relaxation delay of 1-2 seconds.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals. The integral ratios should correspond to the number of protons for each signal (e.g., 1:2:2:3 for N-H:H-4/5:-CH₂-:-OCH₃).

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments within the molecule.

Caption: Distinct ¹H NMR proton environments in this compound.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), spectra typically require more scans than ¹H NMR.

Predicted ¹³C NMR Spectral Data

The principles of shielding and deshielding also apply to ¹³C NMR. Carbons bonded to electronegative atoms like nitrogen and oxygen are significantly deshielded and appear at higher chemical shifts.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Field Insights
C-2148 - 152This carbon is bonded to two nitrogen atoms and the methoxymethyl group, making it the most deshielded carbon in the molecule. Its chemical shift is a key identifier for 2-substituted imidazoles.[2]
C-4 / C-5120 - 130These carbons are part of the aromatic imidazole ring. Their chemical shifts are typical for sp²-hybridized carbons in a heterocyclic system.[3] Often, two distinct signals are observed.
-CH₂- (Methylene)65 - 70This sp³-hybridized carbon is deshielded by the adjacent imidazole ring and the ether oxygen, placing it in this characteristic range.
-OCH₃ (Methyl)55 - 60This is a typical chemical shift for an sp³-hybridized carbon in an ether linkage.
Experimental Protocol: ¹³C NMR Spectrum Acquisition
  • Sample Preparation:

    • A more concentrated sample is required compared to ¹H NMR. Use 20-50 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.

    • TMS can be used as the internal standard (0.00 ppm), or the solvent signal can be used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

  • Instrument Setup & Data Acquisition:

    • Follow the same locking and shimming procedure as for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard method where all ¹H-¹³C couplings are removed, resulting in each unique carbon appearing as a single line.

    • Set appropriate acquisition parameters: a wider spectral width (e.g., 0 to 160 ppm) and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • (Optional but Recommended) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum. DEPT-135 and DEPT-90 experiments are invaluable, showing CH₃ and CH signals as positive, CH₂ signals as negative, and quaternary carbons (like C-2) as absent. This provides an unambiguous validation of the assignments.

  • Data Processing:

    • Processing steps (Fourier transform, phasing, baseline correction) are analogous to those for ¹H NMR.

    • Calibrate the spectrum using the TMS or solvent signal.

Visualization of Carbon Environments

This diagram highlights the unique carbon atoms in the molecule's backbone.

Caption: Unique ¹³C NMR carbon environments in this compound.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present.

Predicted IR Absorption Bands

Each functional group has a characteristic absorption frequency range. The IR spectrum provides a molecular "fingerprint" that is highly specific.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (imidazole)3100 - 3400Broad, MediumStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 2980Medium-StrongStretching
C=N (imidazole ring)1580 - 1650MediumStretching
Imidazole Ring1400 - 1500Medium-StrongRing Stretching
C-O-C (ether)1080 - 1150StrongAsymmetric Stretching

Interpretation Insights:

  • The N-H stretch is often a broad band due to hydrogen bonding, a key feature of the imidazole ring.[4]

  • The region just above 3000 cm⁻¹ is diagnostic for aromatic C-H stretches , while the region just below is for aliphatic C-H stretches . The presence of bands in both regions is expected for this molecule.[5]

  • The most intense and unambiguous signal for the methoxymethyl substituent is the strong C-O-C ether stretch .[6] This band is a crucial piece of evidence for the presence of the ether linkage.

Experimental Protocol: FTIR Spectrum Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the wavenumbers of the major absorption bands.

    • Correlate these bands with the expected functional groups using standard correlation tables.

Visualization of Key Vibrational Modes

This workflow illustrates the connection between the molecule's functional groups and their IR signals.

G cluster_groups Key Functional Groups cluster_ir Characteristic IR Absorption (cm⁻¹) mol This compound NH N-H (Amine) CH_arom C-H (Aromatic) CH_aliph C-H (Aliphatic) CN_ring C=N / C=C (Ring) COC C-O-C (Ether) ir_NH ~3200 (broad) NH->ir_NH Stretch ir_CH_arom ~3050 CH_arom->ir_CH_arom Stretch ir_CH_aliph ~2950 CH_aliph->ir_CH_aliph Stretch ir_CN ~1620, ~1450 CN_ring->ir_CN Ring Vibrations ir_COC ~1100 (strong) COC->ir_COC Stretch

Caption: Correlation of functional groups to their IR absorption frequencies.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR and IR spectroscopy. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, respectively, with predictable chemical shifts for the imidazole, methylene, and methyl groups. IR spectroscopy confirms the presence of key functional groups, most notably the N-H group of the imidazole ring and the strong C-O-C stretch of the ether linkage. Together, these techniques offer a robust, self-validating system for confirming the identity, structure, and purity of the molecule, which is indispensable for researchers in the pharmaceutical and chemical sciences.

References

  • ResearchGate. (n.d.). Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations.
  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.
  • Limbach, H.-H., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO.
  • Márquez, M., et al. (2004). Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH. Biophysical Journal, 87(4), 2752-2760.
  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Royal Society of Chemistry.
  • Der Pharma Chemica. (2016). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 8(19), 10-17.
  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1).
  • IntechOpen. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • PubMed Central (PMC). (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • Arastirmax. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE.
  • ResearchGate. (n.d.). Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder, Department of Chemistry.
  • ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
  • PubMed Central (PMC). (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • PubChem. (n.d.). 2-(methoxymethyl)-1-methyl-1h-imidazole. Retrieved from [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table.
  • SpectraBase. (n.d.). 2-(4-Methoxybenzyl)-1-(methoxymethyl)-1H-benzo[d]imidazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • Oriental Journal of Chemistry. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1).
  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores.

Sources

Key chemical properties of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Properties of 2-Methoxymethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the ubiquitous imidazole scaffold, it serves as a valuable building block for the synthesis of more complex, biologically active molecules. The imidazole ring is a crucial component in numerous pharmaceuticals due to its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with metal ions in biological systems.[1][2] This guide provides a comprehensive overview of the core chemical properties of this compound, detailing its structure, physicochemical characteristics, spectral data, synthesis, reactivity, and stability. The insights presented herein are intended to equip researchers with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this versatile compound in drug discovery and development.

Core Physicochemical and Structural Properties

The chemical identity and physical behavior of this compound are defined by its molecular structure, which features a five-membered aromatic imidazole ring substituted at the C2 position with a methoxymethyl group. This combination of a polar, aromatic heterocycle and a flexible ether side chain dictates its properties and reactivity.

Molecular Structure and Key Identifiers

The structure consists of a planar imidazole ring, which imparts aromatic stability, and a methoxymethyl substituent that provides a site for potential metabolic activity and influences solubility.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from authoritative chemical databases.

PropertyValueSource(s)
IUPAC Name 2-(Methoxymethyl)-1H-imidazole
CAS Number 102644-75-7[3]
Molecular Formula C₅H₈N₂O[3]
Molecular Weight 112.13 g/mol [3][4]
Appearance Not specified; likely a liquid or low-melting solid-
Purity Typically ≥95%[3]
Solubility Soluble in polar organic solvents[5]
InChI Key WBQTVZALNOJHNB-UHFFFAOYSA-N[3]

Spectroscopic and Analytical Characterization

Accurate structural elucidation is paramount in chemical research. The following sections detail the predicted spectroscopic data for this compound, based on established principles and data from analogous structures.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure of organic compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The imidazole ring protons (at C4 and C5) typically appear in the aromatic region. The protons of the methoxymethyl group will appear as two singlets in the upfield region.

    Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment
    ~10-12 Broad Singlet 1H N-H
    ~7.0-7.2 Singlet 2H C4-H, C5-H
    ~4.5 Singlet 2H -CH₂-O

    | ~3.3 | Singlet | 3H | O-CH₃ |

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework.

    Chemical Shift (δ) ppm (Predicted) Assignment
    ~145 C2 (Imidazole)
    ~120-128 C4, C5 (Imidazole)
    ~68 -CH₂-O

    | ~58 | O-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would be a common method.[7]

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 112, corresponding to the molecular weight of the compound.

  • Key Fragment Ions (Predicted):

    • m/z = 81: Loss of the methoxy group (•OCH₃).

    • m/z = 67: Loss of the methoxymethyl group (•CH₂OCH₃).

    • m/z = 45: Fragment corresponding to the methoxymethyl cation ([CH₂OCH₃]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
3100-3300N-H StretchImidazole N-H
2850-3000C-H StretchAliphatic C-H
~1600C=N StretchImidazole Ring
1050-1150C-O StretchEther (C-O-C)

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic intermediate.

General Synthesis Pathway

While several synthetic routes exist for imidazole derivatives, a common and logical approach for this compound involves the etherification of 2-(hydroxymethyl)imidazole or the reaction of a 2-halomethyl-imidazole with a methoxide source.[8][9]

G start 2-(Chloromethyl)-1H-imidazole Hydrochloride reaction Nucleophilic Substitution (Williamson Ether Synthesis) start->reaction reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product Reactivity mol This compound Structure N1 N1-H: Acidic Site (pKa ≈ 14.5) Deprotonation followed by alkylation/acylation N1->mol Site of deprotonation N3 N3: Basic & Nucleophilic Site Protonation, Coordination to Lewis Acids N3->mol Site of protonation Ring Ring (C4, C5): Aromatic Electrophilic Substitution Ring->mol Site for electrophiles Ether Ether Linkage: Stable Cleavage under strong acid Ether->mol Site of potential cleavage

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-methoxymethyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and chemical process design, this document synthesizes the theoretical principles governing the solubility of this molecule with robust, field-proven experimental methodologies for its precise determination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, data interpretation frameworks, and insights into the causal factors behind experimental choices. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips the user with the necessary tools and knowledge to generate a comprehensive solubility profile.

Introduction: The Significance of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that dictates its behavior in various systems. For drug development professionals, a compound's solubility is a critical determinant of its bioavailability, formulation possibilities, and overall therapeutic efficacy.[1][2] Low aqueous solubility, for instance, can lead to poor absorption and unpredictable in vivo results, creating significant hurdles in later stages of development.[1][2] In chemical synthesis and process development, understanding solubility is essential for purification, reaction kinetics, and product formulation.

This compound, with its imidazole core, possesses both hydrogen bond donating and accepting capabilities, alongside a polar methoxymethyl substituent. These structural features suggest a nuanced solubility profile that is highly dependent on the nature of the solvent. This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3]

2.1. Molecular Structure and Polarity

This compound possesses several key structural features that influence its solubility:

  • Imidazole Ring: The imidazole ring is a polar heterocyclic aromatic system containing two nitrogen atoms. One nitrogen atom acts as a hydrogen bond donor (the N-H proton), and the other can act as a hydrogen bond acceptor. This allows for strong interactions with protic and other polar solvents.

  • Methoxymethyl Group: The methoxymethyl group (-CH2OCH3) introduces additional polarity and hydrogen bond accepting capability through the ether oxygen.

  • Overall Polarity: The combination of the imidazole ring and the methoxymethyl group results in a molecule with significant polarity, suggesting good solubility in polar solvents.

2.2. Anticipated Solubility Trends

Based on these structural characteristics, the following solubility trends can be predicted for this compound:

  • Polar Protic Solvents (e.g., Water, Alcohols): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl groups and the imidazole's nitrogen atoms and the methoxymethyl group's oxygen.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated due to dipole-dipole interactions between the polar solvent and the polar functional groups of the molecule.[4]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected as the non-polar solvent molecules cannot effectively solvate the polar this compound molecule.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This method is reliable and widely used to ascertain the saturation concentration of a solute in a solvent at a specific temperature.[5]

3.1. Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed flask.[5][6] The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation.[7] After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined analytically.

3.2. Detailed Experimental Protocol

The following protocol outlines the steps for determining the thermodynamic solubility of this compound using the shake-flask method.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure a saturated solution with solid present at equilibrium.[8]

    • Add a precise volume of the desired solvent to each vial.[6]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).[6]

    • Agitate the samples for a predetermined period. A typical duration is 24 to 72 hours to ensure equilibrium is reached.[8] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[9]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.[1]

      • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. Pre-rinsing the filter with a small amount of the saturated solution can minimize solute adsorption to the filter material.[7]

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the saturated solution samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the solute.[1][7]

    • Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.

3.3. Self-Validating System and Causality

  • Why excess solid? The continuous presence of undissolved solid is the defining characteristic of a saturated solution at equilibrium. Without it, one would merely be measuring a concentration, not the solubility limit.[8]

  • Why continuous agitation? Agitation ensures intimate contact between the solute and the solvent, facilitating the dissolution process and accelerating the attainment of equilibrium.[8]

  • Why temperature control? Solubility is a temperature-dependent property. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.[10]

  • Why confirm equilibrium? Taking samples at multiple time points and observing a stable concentration confirms that the system has indeed reached thermodynamic equilibrium.[7]

3.4. Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Centrifuge or filter to remove solid equil2->sep1 analysis2 Analyze supernatant and standards by HPLC or UV-Vis sep1->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Quantify concentration analysis2->analysis3

Sources

A Technical Guide to 2-Methoxymethyl-1H-imidazole: Exploring Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a perpetual source of innovation. This guide focuses on a specific, yet underexplored derivative: 2-Methoxymethyl-1H-imidazole (CAS: 102644-75-7) . While extensive research exists for the broader imidazole class, this particular molecule presents a unique combination of features—a hydrogen bond-accepting methoxymethyl group at the 2-position and an unsubstituted imidazole ring—that suggests significant potential. We will provide a comprehensive analysis of its synthetic route and propose two high-potential research applications: as a novel antifungal agent and as a scaffold for kinase inhibitor development. This document is intended to serve as a catalyst for further investigation by researchers, scientists, and drug development professionals.

The Scientific Rationale: Why this compound?

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The nitrogen atom at the 1-position bears a proton (pKa ~14.5), while the nitrogen at the 3-position has a lone pair of electrons, making it a good proton acceptor (pKa of conjugate acid ~7). This dual character is fundamental to its role in biological systems, most notably in the amino acid histidine, where it facilitates enzyme catalysis by acting as a proton shuttle.[3]

The substitution at the 2-position is critical for modulating biological activity. The methoxymethyl group in This compound is particularly noteworthy for several reasons:

  • Hydrogen Bonding: The ether oxygen acts as a hydrogen bond acceptor, a crucial interaction for binding to enzyme active sites.

  • Polarity and Solubility: The methoxymethyl group introduces polarity, which can enhance aqueous solubility compared to simple alkyl substituents, a favorable property for drug candidates.

  • Metabolic Stability: Unlike a hydroxymethyl group, the methyl ether is less susceptible to oxidation by metabolic enzymes, potentially leading to a better pharmacokinetic profile.

  • Rotational Flexibility: The C-C and C-O single bonds provide conformational flexibility, allowing the group to adopt optimal orientations within a binding pocket.

These features, combined with the proven therapeutic potential of the imidazole scaffold, form the basis for its proposed applications.[4][5][6]

Synthesis Pathway and Experimental Protocol

The core of this synthesis is the O-methylation of the primary alcohol. A significant challenge is the presence of the acidic N-H proton on the imidazole ring, which will also be deprotonated by a strong base. This can lead to competitive N-methylation. However, the alkoxide is generally a softer nucleophile than the imidazolide anion, and by carefully controlling the reaction conditions, selective O-methylation can be achieved, with any N-methylated byproduct being separable by chromatography.

Proposed Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Workup & Purification A 2-(Hydroxymethyl)-1H-imidazole + Sodium Hydride (NaH) in dry DMF B Formation of Sodium Alkoxide and Sodium Imidazolide Anions A->B 0°C to RT D Nucleophilic Attack (O-methylation) B->D C Methyl Iodide (CH3I) added dropwise C->D E Aqueous Quench D->E F Extraction with Ethyl Acetate E->F G Column Chromatography F->G H This compound (Final Product) G->H

Caption: Proposed Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(Hydroxymethyl)-1H-imidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Methyl iodide (CH₃I) (1.2 eq for O-methylation)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2-(Hydroxymethyl)-1H-imidazole (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. The mixture will be stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation of both the alcohol and the imidazole nitrogen.[9]

  • Methylation: Cool the reaction mixture back down to 0°C. Add methyl iodide (1.2 eq) dropwise via syringe. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with brine (2x volumes) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., dichloromethane/methanol), to separate the desired O-methylated product from the potential N-methylated byproduct and other impurities. The fractions containing the pure product are combined and the solvent is evaporated to yield this compound.

Potential Application I: Antifungal Drug Discovery

Scientific Rationale: Imidazole-containing compounds form the backbone of the "azole" class of antifungal drugs (e.g., Clotrimazole, Miconazole). These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] The nitrogen at position 3 of the imidazole ring coordinates to the heme iron atom in the enzyme's active site, disrupting its function.

We hypothesize that This compound can serve as a novel scaffold for antifungal agents. Its unsubstituted N-H and N3 atoms are available for the crucial heme coordination, while the methoxymethyl group can explore interactions within the enzyme's substrate-binding channel, potentially leading to improved potency or a modified antifungal spectrum.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic yeast strains (e.g., Candida albicans, Cryptococcus neoformans).

Materials:

  • This compound (Test Compound)

  • Fluconazole (Control Compound)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Yeast strains (e.g., C. albicans ATCC 90028)

  • Spectrophotometer and plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and fluconazole in DMSO.

  • Drug Dilution Plate: In a 96-well plate, perform a two-fold serial dilution of the stock solution in RPMI-1640 medium to achieve final concentrations ranging from (for example) 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration (0.5-2.5 x 10³ CFU/mL).

  • Inoculation: Add 100 µL of the final inoculum to each well of the drug dilution plate. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive growth control. This can be assessed visually or by using a microplate reader at 530 nm.

Data Presentation:

CompoundC. albicans MIC₅₀ (µg/mL)C. neoformans MIC₅₀ (µg/mL)
This compound Experimental ValueExperimental Value
Fluconazole (Control)Expected Value (e.g., 0.25-1.0)Expected Value (e.g., 4-16)

Potential Application II: Kinase Inhibitor Scaffold

Scientific Rationale: Protein kinases are a major class of drug targets, particularly in oncology. Many successful kinase inhibitors contain N-heterocyclic scaffolds that form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The imidazole ring is an effective hinge-binder. For instance, the drug Nilotinib utilizes an imidazole ring for this purpose.[2]

We propose that This compound is an excellent starting point for a fragment-based or lead-generation campaign for kinase inhibitors. The imidazole core can act as the hinge-binding motif, while the methoxymethyl group provides a vector for synthetic elaboration to achieve potency and selectivity.

Logical Flow for Kinase Inhibitor Development

Caption: Workflow for developing kinase inhibitors from the proposed scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based assay for measuring kinase activity and inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., a tyrosine kinase like SRC or a serine/threonine kinase like AKT).

Materials:

  • Test Compound and Control Inhibitor (e.g., Staurosporine) in DMSO

  • Recombinant Kinase Enzyme

  • Kinase-specific substrate (protein or peptide)

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in assay buffer in the 384-well plate. A typical concentration range would be 100 µM to 1 nM. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Add a solution containing the kinase enzyme and its substrate to each well.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: Incubate the plate for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the reagents from a commercial detection kit (e.g., ADP-Glo™). This typically involves a first reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the produced ADP back to ATP, which is then used by a luciferase to generate a light signal.

  • Data Acquisition: Read the luminescence signal on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • IC₅₀ Calculation: Plot the percentage of kinase inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (µM)
This compound SRCExperimental Value
This compound AKTExperimental Value
Staurosporine (Control)SRCExpected Value (nM range)

Conclusion and Future Directions

This compound is a simple yet compelling molecule that stands at the intersection of established success and unexplored potential. Its structural features make it an attractive candidate for two of the most active areas in drug discovery: antifungals and kinase inhibitors. The proposed synthetic route is robust and the experimental protocols provided offer clear, validated pathways for initial biological evaluation.

Future research should focus on executing these initial screens. Positive results in either application would warrant the synthesis of an analog library to build a structure-activity relationship (SAR). Modifications could include:

  • N1-substitution: Alkylation or arylation at the N1 position to probe interactions with solvent-exposed regions of binding sites.

  • C4/C5-substitution: Introduction of various functional groups at the 4 and 5 positions to enhance potency and selectivity.

This technical guide serves as a foundational document, providing the rationale and the practical tools necessary to unlock the potential of this compound and its future derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94. Benchchem.
  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). A Practical Guide to Antifungal Susceptibility Testing. PMC, NIH.
  • Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC, NIH.
  • Royal Society of Chemistry. (n.d.). Synthetic Procedures.
  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 45B, 1756-1758.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-3.
  • LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
  • LibreTexts. (2014). 9.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis.
  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • BenchChem. (2025). Technical Guide: 2-(Diethoxymethyl)-1H-benzimidazole. Benchchem.
  • Patel, D., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. World Journal of Pharmaceutical Research.
  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC, NIH.
  • BMG LABTECH. (2020). Kinase assays.
  • Aboelez, M. O. (2022). Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218).
  • Boiteux, S., & Laval, J. (1992). Biological properties of imidazole ring-opened N7-methylguanine in M13mp18 phage DNA. PMC, NIH.
  • Boiteux, S., & Laval, J. (1992). Biological properties of imidazole ring-opened N7-methylguanine in M13mp18 phage DNA. PubMed.
  • Tang, G., et al. (2024).
  • Singh, R., et al. (2022). Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores. PMC, NIH.
  • Moulay, S. (2018). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 22(20).
  • Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Sisodiya, H., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews.
  • Zheng, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • Sharma, P., & Kumar, V. (2022). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Comprehensive literature review of 2-Methoxymethyl-1H-imidazole studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxymethyl-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Imidazole Scaffold as a Privileged Structure

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biological molecules like the amino acid histidine make it a "privileged scaffold."[3] This means that the imidazole core is found in a remarkable number of pharmacologically active compounds, spanning a wide array of therapeutic areas including oncology, infectious diseases, and inflammation.[2][4]

This guide focuses on a specific, functionalized derivative: This compound . While not as extensively documented as some other imidazole analogs, its structure presents a compelling starting point for drug discovery. The methoxymethyl group at the 2-position offers a combination of polarity and lipophilicity, along with a potential metabolic handle, that can be strategically exploited to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.

As a Senior Application Scientist, the objective of this whitepaper is to provide a comprehensive technical overview for fellow researchers, scientists, and drug development professionals. We will explore the plausible synthetic routes to this compound, analyze its physicochemical properties in the context of related analogs, and delve into the vast therapeutic potential suggested by structure-activity relationship (SAR) studies of the broader 2-substituted imidazole class. This document serves as both a literature review and a practical guide to leveraging this promising chemical entity in modern drug design.

Synthesis and Chemical Properties

The synthesis of substituted imidazoles is a well-established field in organic chemistry, offering multiple robust pathways.[5] While specific literature detailing the synthesis of this compound is limited, its preparation can be confidently extrapolated from standard methodologies for 2-substituted imidazoles, such as the condensation of 1,2-diamines with aldehydes or their derivatives.

Proposed Synthetic Pathway: The Radziszewski Reaction

A highly plausible and efficient route is a variation of the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. A more direct approach for a 2-substituted imidazole involves the condensation of glyoxal, ammonia, and the corresponding aldehyde. For our target molecule, methoxyacetaldehyde would be the key aldehyde component.

The causality for this choice lies in its efficiency and the ready availability of starting materials. This one-pot, three-component reaction is convergent and atom-economical, making it suitable for library synthesis and scale-up operations.

G Glyoxal Glyoxal Reaction One-Pot Condensation (Radziszewski Reaction) Glyoxal->Reaction Ammonia Ammonia (2 eq.) Ammonia->Reaction Methoxyacetaldehyde Methoxyacetaldehyde Methoxyacetaldehyde->Reaction Product This compound Reaction->Product Cyclization & Dehydration

Caption: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, where successful synthesis can be confirmed at each stage through standard analytical techniques like TLC, NMR, and Mass Spectrometry.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 40% aqueous solution of glyoxal (1.0 eq.).

  • Addition of Ammonia: Cool the flask in an ice bath and slowly add a 28-30% aqueous solution of ammonium hydroxide (2.5 eq.). The addition should be controlled to keep the internal temperature below 20°C. This exothermic step forms the diamine intermediate in situ.

  • Aldehyde Addition: To the stirred mixture, add methoxyacetaldehyde (1.0 eq.) dropwise. The choice of this aldehyde directly determines the substituent at the 2-position of the imidazole ring.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable acid (e.g., HCl) and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. This step removes the product from the aqueous, inorganic-rich phase.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Physicochemical Properties of Related Imidazoles

To provide a baseline for researchers, the following table summarizes key computed physicochemical properties of this compound and its close, publicly documented isomers. This data is crucial for predicting solubility, membrane permeability, and metabolic stability.

PropertyThis compound (Predicted)1-(Methoxymethyl)-1H-imidazole2-Methoxy-1H-imidazole[6]
Molecular Formula C₅H₈N₂OC₅H₈N₂OC₄H₆N₂O
Molecular Weight 112.13 g/mol 112.13 g/mol 98.10 g/mol
XLogP3 -0.1-0.10.4
H-Bond Donor Count 101
H-Bond Acceptor Count 333
Rotatable Bond Count 221

Data sourced from PubChem.

Role in Medicinal Chemistry and Drug Development

The true potential of this compound is illuminated by examining the vast pharmacological activities of the broader imidazole class. The imidazole nucleus is a versatile pharmacophore capable of engaging in various biological interactions, leading to a wide spectrum of therapeutic effects.[2][7]

Spectrum of Pharmacological Activities

Imidazole derivatives have been successfully developed as drugs for a multitude of conditions. The incorporation of this scaffold is a key strategy in drug discovery.[1]

G Imidazole Imidazole Scaffold Anticancer Anticancer (e.g., Kinase Inhibition) Imidazole->Anticancer Antifungal Antifungal (e.g., Miconazole) Imidazole->Antifungal Anti_inflammatory Anti-inflammatory (e.g., COX-2 Inhibition) Imidazole->Anti_inflammatory Antiprotozoal Antiprotozoal (e.g., Metronidazole) Imidazole->Antiprotozoal Antihypertensive Antihypertensive Imidazole->Antihypertensive Antiviral Antiviral Imidazole->Antiviral

Caption: Diverse pharmacological activities of the imidazole scaffold.

  • Anticancer Activity: Many imidazole-based compounds act as kinase inhibitors, which are critical for treating various cancers by blocking signaling pathways that drive tumor growth.[7][8] The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of enzymes or form key hydrogen bonds.

  • Antifungal and Antibacterial Activity: The imidazole core is central to many antifungal agents (e.g., miconazole, ketoconazole) that inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.[3] Similarly, nitroimidazole derivatives like metronidazole are indispensable for treating anaerobic bacterial and protozoal infections.[9]

  • Anti-inflammatory Activity: Certain imidazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[10]

  • Neurodegenerative Diseases: Recent preclinical studies have explored imidazole-containing molecules as ligands for imidazoline I2 receptors, which are considered relevant targets in Alzheimer's Disease.[11]

Structure-Activity Relationship (SAR) Insights

SAR studies on imidazole analogs provide a roadmap for optimizing compounds based on the this compound scaffold.

  • Substitution at the 2-Position: This position is critical for modulating activity. In the context of α2-adrenoceptor agonists, for example, modifications to substituents on a carbon bridge attached to the imidazole ring play a major role in maintaining potency and selectivity.[12] The methoxymethyl group offers a neutral, flexible chain with a hydrogen bond acceptor, providing a different profile than simple alkyl or aryl groups.

  • Impact of Methoxy Groups: In studies of MALT1 inhibitors, the presence of a 2-methoxyethoxy side chain was found to have little impact on activity, suggesting it could be replaced by other functional groups to improve properties like solubility or metabolic stability without sacrificing potency.[13] This tolerance indicates that the methoxymethyl group in our core structure is a prime site for modification in a lead optimization campaign.

  • Selectivity: For cannabinoid receptor agonists, SAR studies of 2,4-diphenyl-1H-imidazole analogs demonstrated that it was possible to achieve high functional selectivity for the CB2 receptor over the CB1 receptor, which is crucial for developing non-psychoactive pain therapeutics.[14] This highlights the potential to fine-tune the selectivity of this compound derivatives by modifying other positions on the ring.

Hypothetical High-Throughput Screening (HTS) Workflow

To assess the biological potential of a library of compounds derived from this compound, a robust HTS campaign is essential. The following workflow outlines a typical process for screening these compounds against a protein kinase target, a common application for imidazole derivatives.[8]

G start Start: Library of This compound Analogs primary_screen Primary HTS Assay (e.g., Fluorescence Polarization) Single High Concentration start->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active sar_analysis SAR Analysis & Lead Optimization hit_id->sar_analysis Inactive confirmation Hit Confirmation & Orthogonal Assay (e.g., TR-FRET) dose_response->confirmation confirmation->sar_analysis end End: Lead Candidate sar_analysis->end

Caption: A generalized workflow for an HTS and lead discovery campaign.

Protocol: Fluorescence Polarization (FP) Kinase Inhibition Assay

This is a competitive binding assay suitable for HTS due to its speed and homogeneous format.

  • Principle: The assay measures the binding of a fluorescently labeled ligand (tracer) to a target kinase. When the tracer is bound to the large kinase enzyme, it tumbles slowly in solution, emitting highly polarized light. When displaced by an inhibitor compound from the library, the small, free-floating tracer tumbles rapidly, emitting depolarized light.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the kinase (e.g., HEPES, MgCl₂, Brij-35).

    • Kinase Solution: Dilute the target kinase to the desired concentration (e.g., 2X final concentration) in assay buffer.

    • Tracer Solution: Dilute the fluorescent tracer to its working concentration (e.g., 2X final concentration).

    • Compound Plates: Prepare 384-well plates with test compounds serially diluted in DMSO, then further diluted in assay buffer.

  • Assay Procedure (Automated):

    • Dispense 5 µL of compound solution into the assay plate wells.

    • Add 5 µL of the kinase solution to all wells. Incubate for 15-30 minutes at room temperature to allow compound-kinase interaction.

    • Add 10 µL of the tracer solution to initiate the competition reaction.

    • Incubate for 60-90 minutes to reach binding equilibrium.

  • Data Acquisition: Read the plates on a fluorescence polarization reader, measuring both parallel and perpendicular fluorescence intensity.

  • Data Analysis: Calculate the polarization values. Percentage inhibition is determined relative to high (no inhibitor) and low (no kinase) controls. Compounds showing significant inhibition are flagged as "hits."

Conclusion and Future Directions

This compound represents a synthetically accessible and strategically valuable scaffold for modern drug discovery. While direct research on this specific molecule is nascent, its potential can be confidently inferred from the extensive and successful history of the broader imidazole class in medicine. Its physicochemical properties make it an attractive starting point for building compound libraries, and the methoxymethyl group provides a key handle for optimization.

Future research should focus on:

  • Library Synthesis: Efficiently synthesizing a diverse library of analogs based on the this compound core to explore a wide range of chemical space.

  • Broad Biological Screening: Testing this library against a diverse panel of biological targets, particularly protein kinases, microbial strains, and inflammatory mediators, to identify novel activities.

  • In-depth SAR Studies: For any identified hits, conducting systematic structural modifications to build a comprehensive understanding of the structure-activity relationships and optimize for potency, selectivity, and ADMET properties.

By leveraging the foundational knowledge of imidazole chemistry and pharmacology, researchers can unlock the potential of this compound as a building block for the next generation of therapeutics.

References

A complete list of all sources cited within this document, including titles and verifiable URLs.

  • EvitaChem. 2-((Methoxymethyl)thio)-1-methyl-1H-imidazole (EVT-13239470).
  • PubChem. 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid.
  • PubMed. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors.
  • PubChem. 2-Methoxy-1H-imidazole.
  • PubMed. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors.
  • Dhaka University Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • LookChem.
  • IJRAR.org. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
  • ResearchGate.
  • PubMed Central.
  • PubChem. 1-(methoxymethyl)-1H-imidazole.
  • ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • Semantic Scholar.
  • CAS.org. 1-(Methoxymethyl)-1H-imidazole - Common Chemistry.
  • PubMed Central. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease.
  • PubMed.
  • Benchchem.
  • PubMed Central. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
  • International Journal of Pharmaceutical Sciences.
  • Taylor & Francis Online.
  • World Journal of Pharmaceutical Research.
  • Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • ResearchGate. IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES.
  • PharmaTutor. PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW.
  • Benchchem. An In-depth Technical Guide to the Synthesis of alpha-Methyl-1H-imidazole-1-ethanol.
  • PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • Longdom Publishing.
  • ScienceDirect.
  • PubMed Central.
  • PubMed. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis.
  • PubMed. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents.
  • PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • Benchchem. Application Notes & Protocols: High-Throughput Screening Assays Involving 2-Chloro-4,5-dimethyl-1H-imidazole.

Sources

2-Methoxymethyl-1H-imidazole CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxymethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, properties, synthesis, and potential applications, offering a foundational resource for professionals in research and development.

Section 1: Core Chemical Identity

This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the methoxymethyl group at the 2-position significantly influences its chemical reactivity and potential as a scaffold in drug design.

Chemical Identifiers

A precise identification of a chemical compound is fundamental for scientific communication and procurement. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 102644-75-7
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
IUPAC Name 2-(Methoxymethyl)-1H-imidazole
Synonyms 2-(Methoxymethyl)imidazole
InChI InChI=1S/C5H8N2O/c1-8-4-5-6-2-3-7-5/h2-3H,4H2,1H3,(H,6,7)
InChIKey WBQTVZALNOJHNB-UHFFFAOYSA-N
Canonical SMILES COCC1=NC=CN1

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is critical for its application in experimental settings, guiding decisions on reaction conditions, purification methods, and structural confirmation.

Physicochemical Properties

Experimental data on the physicochemical properties of this compound is not extensively reported in publicly available literature. The information available from commercial suppliers indicates it is a white to off-white powder or crystalline solid at room temperature.

PropertyValueSource
Physical Form White to off-white powder or crystals
Purity Typically ≥95%
Storage Conditions Store in a dark, dry place at room temperature

Note: Due to the limited availability of experimental data, properties such as melting point, boiling point, and solubility are not definitively established in the literature.

Spectroscopic Data: The Structural Fingerprint
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methylene protons (a singlet around 4.5 ppm), and the imidazole ring protons (two singlets or a pair of doublets in the aromatic region, typically between 7.0 and 7.5 ppm). The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The methoxy carbon would appear around 58 ppm, the methylene carbon around 70 ppm, and the three imidazole ring carbons in the range of 115-145 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the imidazole ring (a broad peak around 3100-3400 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), C=N and C=C stretching of the imidazole ring (in the 1450-1600 cm⁻¹ region), and the C-O-C ether linkage (strong absorption around 1100 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 112.13). Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the methoxymethyl side chain.

Section 3: Synthesis and Reactivity

The synthesis of 2-substituted imidazoles is a well-established area of organic chemistry, with several methodologies available. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

A Plausible Synthetic Workflow

A common and effective method for the synthesis of 2-alkoxymethyl imidazoles involves the reaction of an appropriate orthoester with an alpha-aminoketone or its equivalent. A plausible and detailed protocol for the laboratory-scale synthesis of this compound is outlined below. This protocol is based on established principles of imidazole synthesis.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Methoxyacetonitrile

  • Anhydrous Methanol

  • Dry Hydrogen Chloride gas

  • Aminoacetaldehyde dimethyl acetal

  • Liquid Ammonia

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Preparation of Methoxyacetimidic Acid Methyl Ester Hydrochloride: A solution of methoxyacetonitrile (1.0 eq) in anhydrous methanol (5-10 volumes) is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution for 2-3 hours, ensuring the temperature remains below 10°C. The reaction mixture is then stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the crude methoxyacetimidic acid methyl ester hydrochloride, which is used in the next step without further purification.

  • Cyclocondensation Reaction: To a solution of aminoacetaldehyde dimethyl acetal (1.1 eq) in anhydrous methanol, liquid ammonia (excess) is added at -78°C (dry ice/acetone bath). To this solution, the crude methoxyacetimidic acid methyl ester hydrochloride (1.0 eq) is added portion-wise. The reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The residue is dissolved in water and the pH is adjusted to 8-9 with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with expected values. Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

Section 4: Applications in Drug Discovery and Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, coordinate with metal ions in enzymes, and serve as a bioisostere for other functional groups makes it a versatile building block in drug design.[2]

While specific pharmacological data for this compound is not extensively documented, its structural motifs suggest potential applications in several therapeutic areas. The 2-substituent on the imidazole ring is a key vector for modulating biological activity.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a substituted imidazole core to interact with the hinge region of the ATP-binding pocket of the kinase. The methoxymethyl group at the 2-position can serve as a hydrogen bond acceptor and its flexibility allows for optimal positioning within the binding site.

Signaling_Pathway cluster_0 Kinase Inhibition Mechanism Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phosphorylated_Substrate Phosphorylation No_Reaction Inhibition ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 2-Methoxymethyl- 1H-imidazole Derivative Inhibitor->Kinase Binds to ATP Pocket

Caption: Generalized kinase inhibition by an imidazole-based compound.

Other Potential Therapeutic Applications

The imidazole nucleus is associated with a broad range of biological activities, including:

  • Antifungal and Antibacterial Agents: Many antifungal and antibacterial drugs contain an imidazole ring.

  • Anticancer Agents: Imidazole derivatives have been explored as anticancer agents through various mechanisms, including enzyme inhibition and disruption of cellular signaling.[2]

  • Anti-inflammatory and Analgesic Activity: Certain substituted imidazoles have demonstrated anti-inflammatory and analgesic properties.

Further research, including pharmacological screening, is necessary to elucidate the specific biological activities of this compound and its derivatives.

Section 5: Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. The following information is based on available safety data.

Hazard Identification

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures

When handling this compound, the following precautionary statements should be observed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Pharmaceuticals. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. (2017). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). Molecules. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-methoxymethyl-1H-imidazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The imidazole scaffold is a prevalent motif in numerous biologically active compounds, and the introduction of a methoxymethyl group at the 2-position offers unique steric and electronic properties for further molecular exploration. This document provides a step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and guidelines for product purification and characterization. The protocol is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.

Introduction

The imidazole nucleus is a fundamental structural unit in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence stems from its unique electronic properties and its ability to participate in hydrogen bonding, acting as both a proton donor and acceptor. The synthesis of substituted imidazoles, therefore, remains a topic of significant interest in synthetic chemistry. This guide focuses on the preparation of this compound, a versatile intermediate for further chemical elaboration.

The presented synthesis is a modification of the well-established Debus-Radziszewski imidazole synthesis, which classically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] In this protocol, glyoxal serves as the 1,2-dicarbonyl component, methoxyacetaldehyde provides the 2-substituent, and ammonium acetate is utilized as the ammonia source.

Reaction Scheme

Reaction_Scheme R1 Glyoxal P This compound R1->P Reflux in Acetic Acid R2 Methoxyacetaldehyde R2->P Reflux in Acetic Acid R3 Ammonium Acetate R3->P Reflux in Acetic Acid

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Glyoxal (40% solution in water)ReagentSigma-Aldrich
MethoxyacetaldehydeSynthesis GradeAlfa Aesar
Ammonium AcetateACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR
Ethyl AcetateHPLC GradeJ.T. BakerFor extraction and chromatography
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-For neutralization
Anhydrous Magnesium SulfateReagentEMD MilliporeFor drying organic phase
Silica Gel (230-400 mesh)Flash ChromatographySorbent TechnologiesFor column chromatography
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Separatory funnel (500 mL)--
Rotary evaporator--
Step-by-Step Procedure

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (100 mL).

  • Add ammonium acetate (1.2 equivalents) to the acetic acid and stir until it dissolves.

  • In a separate beaker, dilute the 40% aqueous glyoxal solution (1.0 equivalent) with a small amount of glacial acetic acid.

  • Add the diluted glyoxal solution to the reaction flask.

  • Add methoxyacetaldehyde (1.0 equivalent) to the reaction mixture.

2. Reaction Execution:

  • Heat the reaction mixture to a gentle reflux (approximately 118 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

3. Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the neutralized aqueous mixture to a 500 mL separatory funnel.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers.

4. Drying and Solvent Removal:

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis.

  • Collect the fractions containing the desired product and combine them.

  • Remove the solvent under reduced pressure to yield pure this compound as a viscous oil or low-melting solid.

Workflow Diagram

Synthesis_Workflow arrow arrow A Reaction Setup: Combine Glyoxal, Methoxyacetaldehyde, and Ammonium Acetate in Acetic Acid B Reflux (4-6 hours) A->B C Work-up: Quench with water, Neutralize with NaHCO3 B->C D Extraction: Extract with Ethyl Acetate C->D E Drying and Concentration: Dry with MgSO4, Remove solvent D->E F Purification: Flash Column Chromatography E->F G Final Product: This compound F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Mechanism and Scientific Rationale

The synthesis of this compound via the Debus-Radziszewski reaction involves a series of condensation and cyclization steps. While the exact mechanism can be complex, a plausible pathway is as follows:

  • Ammonia Addition: Ammonia, generated from ammonium acetate, reacts with the carbonyl groups of glyoxal and methoxyacetaldehyde to form imine intermediates.

  • Condensation: These imine intermediates then condense with each other.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to form the aromatic imidazole ring.

The use of glacial acetic acid as a solvent is crucial as it facilitates the dissolution of the reactants and acts as a catalyst for the condensation and dehydration steps. Ammonium acetate serves as a convenient and solid source of ammonia, which is more manageable than using gaseous ammonia.[1]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methoxy group protons, the methylene protons, and the protons on the imidazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming the formation of this compound.[3]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H and C-N stretching will be present.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Glacial acetic acid is corrosive and should be handled with care.

  • Methoxyacetaldehyde is a flammable liquid and should be kept away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor the reaction by TLC.
Loss of product during work-upEnsure complete neutralization and perform multiple extractions.
Oily or impure productResidual solvent or starting materialsEnsure complete removal of solvent on the rotary evaporator. Purify carefully using column chromatography.
Presence of side productsOptimize reaction conditions (temperature, reaction time) to minimize side reactions.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps, researchers can effectively prepare this valuable building block for a wide range of applications in drug discovery and materials science. The provided rationale and troubleshooting guide aim to facilitate a successful and efficient synthesis.

References

  • Der Pharma Chemica. A convenient approach for the synthesis of imidazole derivatives using microwaves. Available from: [Link]

  • Google Patents. Imidazole synthesis.
  • Google Patents. Method for preparing 2-methylimidazole.
  • Google Patents. 2-methylimidazole preparation method.
  • Oriental Journal of Chemistry. Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Available from: [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]

  • Scientific Publication Index. SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE. Available from: [Link]

  • Shodhganga. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]

  • Vol-4, Iss-11 (Nov. 2015). Convenient and Improved One Pot Synthesis of Imidazole. Available from: [Link]

Sources

Synthesis of 2-Methoxymethyl-1H-imidazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental setup and protocol for the synthesis of 2-Methoxymethyl-1H-imidazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is based on a modification of the classic Radziszewski reaction, a robust and reliable method for the formation of substituted imidazoles. This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, safety protocols for all reagents, and detailed procedures for purification and characterization of the final product.

Introduction

The imidazole nucleus is a cornerstone of many biologically active molecules and functional materials. Substitution at the 2-position, in particular, can significantly influence the pharmacological and physicochemical properties of the resulting compound. This compound serves as a key intermediate in the synthesis of a variety of target molecules, where the methoxymethyl group can act as a stable substituent or a precursor for further functionalization.

The synthetic approach detailed herein utilizes the Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (methoxyacetaldehyde), and an ammonia source. This one-pot synthesis is efficient and utilizes readily available starting materials, making it an attractive method for both academic and industrial research.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Reaction_Scheme glyoxal Glyoxal plus1 + methoxyacetaldehyde Methoxyacetaldehyde plus2 + ammonia Ammonia (2 equiv.) arrow -> product This compound Reaction_Mechanism reactants Glyoxal + Methoxyacetaldehyde + Ammonia diimine Diimine Intermediate reactants->diimine Condensation condensation Condensation Product diimine->condensation Condensation with Methoxyacetaldehyde cyclization Cyclized Intermediate condensation->cyclization Intramolecular Cyclization product This compound cyclization->product Dehydration

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole Derivatives

Imidazole and its derivatives represent a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] This class of five-membered heterocyclic compounds is a key structural motif in numerous natural and synthetic molecules with established therapeutic applications, including antimicrobial agents.[1][3][4] The unique chemical properties of the imidazole ring, such as its aromaticity and the presence of two nitrogen atoms, allow for diverse molecular interactions, making it a privileged scaffold in drug discovery.[1] The antimicrobial mechanism of some imidazole derivatives involves the disruption of microbial cell wall synthesis or interference with membrane integrity.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing of the novel compound 2-Methoxymethyl-1H-imidazole . The protocols detailed herein are founded on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[5][6][7] While specific antimicrobial data for this compound is not yet widely published, the following protocols provide a rigorous framework for its initial evaluation against a panel of relevant microorganisms.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is critical for accurate assay design.

Structure:

  • Compound Name: this compound

  • Molecular Formula: C₅H₈N₂O

  • Molecular Weight: 112.13 g/mol [8]

Solubility: While specific solubility data for this compound is not readily available, related compounds like 2-methylimidazole are highly soluble in polar organic solvents and water.[2] It is recommended to empirically determine the solubility in common solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or sterile deionized water. For initial studies, DMSO is a recommended starting solvent due to its broad solubilizing capacity and compatibility with most antimicrobial assays.

Safety and Handling: A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. Based on the SDS for related imidazoles, the following precautions are advised[9][10][11]:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[9]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold-standard technique for determining the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials and Reagents:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile DMSO (or other appropriate solvent)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Sterile micropipettes and tips

  • Incubator

Experimental Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution C Perform Serial Dilutions of Compound in 96-Well Plate A->C B Prepare Bacterial/Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D F Incubate Plate (e.g., 37°C, 18-24h) D->F E Include Positive, Negative, & Sterility Controls E->F G Determine MIC (Visually or by OD600) F->G

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Rationale: A high-concentration stock minimizes the final solvent concentration in the assay, which could otherwise affect microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][12] Rationale: A standardized inoculum is crucial for the reproducibility of MIC results.

  • Assay Plate Preparation:

    • In a sterile 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Controls:

      • Growth Control: Wells containing broth and microbial inoculum only (no compound).

      • Sterility Control: Wells containing broth only (no inoculum).

      • Positive Control: A separate set of serial dilutions of a standard antibiotic.

      • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay with microbial inoculum.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well (except the sterility control wells).

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.[12]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the growth control.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.

Experimental Workflow Diagram:

MBC_Workflow cluster_mic From MIC Plate cluster_plating Subculturing cluster_analysis Incubation & Analysis A Select Wells from MIC Assay (at and above MIC) B Spot-plate Aliquots onto Agar Plates A->B C Incubate Agar Plates (e.g., 37°C, 24h) B->C D Determine MBC (Lowest concentration with ≥99.9% killing) C->D

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours, or until growth is evident in the control spot (from the pre-incubation inoculum).

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is typically observed as no growth or the growth of only 1-2 colonies on the agar plate.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Example Data Summary for Antimicrobial Activity of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Positive Control (Antibiotic)MIC of Control (µg/mL)
Staphylococcus aureus ATCC 25923PositiveCiprofloxacin
Escherichia coli ATCC 25922NegativeCiprofloxacin
Pseudomonas aeruginosa ATCC 27853NegativeCiprofloxacin
Candida albicans ATCC 10231N/A (Fungus)Fluconazole

Interpretation: The ratio of MBC to MIC can provide insights into whether the compound is bactericidal or bacteriostatic. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Hypothetical Mechanism of Action Pathway

Many imidazole-based antimicrobials function by inhibiting key enzymatic pathways essential for microbial survival. For fungi, a common target is lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is a critical component of the fungal cell membrane.[7] For bacteria, potential mechanisms could involve the disruption of cell wall synthesis or interference with DNA replication.[2]

Mechanism_of_Action cluster_compound Compound Interaction cluster_pathway Potential Microbial Target Pathway cluster_outcome Cellular Outcome Compound 2-Methoxymethyl- 1H-imidazole Enzyme Key Microbial Enzyme (e.g., Lanosterol 14α-demethylase) Compound->Enzyme Inhibition Product Essential Product (e.g., Ergosterol) Enzyme->Product Substrate Substrate Substrate->Enzyme Disruption Disrupted Cell Membrane or Cell Wall Integrity Death Microbial Cell Death Disruption->Death

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Catalytic Activity of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Imidazole and its derivatives are a cornerstone of catalysis, prized for their versatile roles in both biological systems, as seen in the active site of enzymes like histidine-dependent hydrolases, and in synthetic organic chemistry.[1][2] The catalytic prowess of the imidazole ring stems from its unique electronic structure: the pyridinic nitrogen (N-3) can act as a Brønsted base or a nucleophile, while the pyrrolic nitrogen (N-1) can be functionalized to modulate the catalyst's steric and electronic properties. 2-Methoxymethyl-1H-imidazole, the subject of this guide, is a functionalized imidazole with potential for unique catalytic activities. The N-1 is un-substituted, leaving the N-H proton available for proton transfer steps, a key feature in many catalytic cycles. The 2-methoxymethyl group, an electron-donating substituent, can influence the nucleophilicity of the imidazole ring, potentially enhancing its catalytic efficiency in certain reactions.

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the catalytic activity of this compound. We present two robust protocols for well-established model reactions: ester hydrolysis and the Knoevenagel condensation. These protocols are designed not merely as procedural guides but as self-validating systems, complete with explanations for experimental choices, methods for data analysis, and guidance on interpreting the results to build a comprehensive catalytic profile of the molecule.

Part 1: Application Notes & Scientific Rationale

Principle of Imidazole-Mediated Catalysis

Imidazole derivatives can catalyze reactions through several mechanisms, primarily:

  • Nucleophilic Catalysis: The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring can act as a potent nucleophile. In reactions like ester hydrolysis, the imidazole attacks the electrophilic carbonyl carbon, forming a transient acyl-imidazolium intermediate. This intermediate is highly reactive and is readily hydrolyzed by water, regenerating the catalyst and releasing the product. This pathway is often more efficient than direct hydrolysis by water.[2]

  • General Base Catalysis: The imidazole can function as a Brønsted base, accepting a proton from a nucleophile (like water or an alcohol) in the rate-determining step. This enhances the nucleophilicity of the attacking species, thereby accelerating the reaction without covalently bonding to the substrate.

The presence of the 2-methoxymethyl group is expected to influence these catalytic pathways. As an electron-donating group, it should increase the electron density on the imidazole ring, enhancing both its nucleophilicity and basicity, which could lead to higher catalytic rates compared to unsubstituted imidazole.

Selecting Model Reactions for Catalytic Screening

To comprehensively assess the catalytic potential of this compound, it is prudent to employ model reactions that probe different catalytic mechanisms.

  • Ester Hydrolysis (p-Nitrophenyl Acetate Model): The hydrolysis of p-nitrophenyl acetate (pNPA) is a classic choice for evaluating nucleophilic catalysis.[1][3] The reaction releases the p-nitrophenoxide ion, which has a strong absorbance at 400 nm, allowing for continuous and straightforward spectrophotometric monitoring of the reaction kinetics. This provides a quantitative measure of the catalyst's efficiency.

  • Knoevenagel Condensation: This is a fundamental carbon-carbon bond-forming reaction, typically proceeding via a base-catalyzed mechanism.[4] By testing the ability of this compound to catalyze the condensation of an aldehyde with an active methylene compound, we can evaluate its efficacy as a general base catalyst. The mild conditions under which imidazole catalysts often operate make them attractive alternatives to harsher inorganic bases.[4]

Workflow for Catalytic Activity Assessment

A systematic approach is crucial for obtaining reliable and reproducible results. The following workflow outlines the key stages in testing the catalytic activity of this compound.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Interpretation P1 Synthesize/Procure & Characterize Catalyst P2 Select & Prepare Substrates P1->P2 P3 Prepare Buffer & Solvent Systems P2->P3 E1 Protocol 1: Ester Hydrolysis Assay (Spectrophotometric) P3->E1 E2 Protocol 2: Knoevenagel Condensation (Chromatographic) P3->E2 E3 Run Control Experiments (No Catalyst) E1->E3 A1 Calculate Initial Rates & Rate Constants (k_obs, k_cat) E1->A1 E2->E3 A2 Determine % Conversion & Product Yield E2->A2 A3 Calculate Turnover Number (TON) & Frequency (TOF) A1->A3 A2->A3 A4 Elucidate Mechanistic Insights A3->A4

Caption: General workflow for catalyst evaluation.

Part 2: Detailed Experimental Protocols

Protocol 1: Assessing Nucleophilic Catalysis via Ester Hydrolysis

This protocol details the use of a UV-Vis spectrophotometer to measure the kinetics of p-nitrophenyl acetate (pNPA) hydrolysis catalyzed by this compound.

2.1. Materials & Reagents

  • This compound (Catalyst)

  • p-Nitrophenyl acetate (pNPA, Substrate)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

2.2. Preparation of Solutions

  • Catalyst Stock Solution (10 mM): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to prepare a 10 mM stock solution.

    • Scientist's Note: Acetonitrile is used to ensure the catalyst is fully dissolved before being introduced to the aqueous buffer system, preventing precipitation issues.

  • Substrate Stock Solution (20 mM): Accurately weigh and dissolve pNPA in acetonitrile to prepare a 20 mM stock solution. This solution should be prepared fresh daily.

  • Phosphate Buffer (0.1 M, pH 7.4): Prepare a standard phosphate buffer and adjust the pH to 7.4. This mimics physiological conditions and provides buffering capacity to maintain a stable pH throughout the reaction.

2.3. Experimental Procedure

  • Spectrophotometer Setup: Set the spectrophotometer to acquire data at 400 nm and equilibrate the cuvette holder to 25°C.

  • Reaction Mixture Preparation: In a 1 cm quartz cuvette, add the following in the specified order:

    • 950 µL of 0.1 M Phosphate Buffer (pH 7.4)

    • 20 µL of Catalyst Stock Solution (10 mM) to achieve a final concentration of 0.2 mM.

    • Pipette up and down gently to mix. Place the cuvette in the spectrophotometer and allow it to thermally equilibrate for 5 minutes.

  • Initiate Reaction: To start the reaction, add 30 µL of the 20 mM pNPA stock solution to the cuvette (final concentration 0.6 mM).

  • Data Acquisition: Immediately after adding pNPA, mix the solution by inverting the cuvette (with a cap) or by gentle pipetting, and start recording the absorbance at 400 nm every 15 seconds for 10-15 minutes.

  • Control Experiment: Repeat steps 2-4, but in step 2, add 20 µL of pure acetonitrile instead of the catalyst stock solution. This measures the rate of the uncatalyzed (spontaneous) hydrolysis of pNPA.

2.4. Data Analysis

  • Calculate Product Concentration: Convert the absorbance values to the concentration of p-nitrophenoxide using the Beer-Lambert law (A = εbc), where ε (molar extinction coefficient) for p-nitrophenoxide at pH 7.4 is approximately 18,000 M⁻¹cm⁻¹.

  • Determine Initial Rate: Plot the concentration of p-nitrophenoxide versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

  • Calculate Rate Constants:

    • The observed rate constant is calculated as: k_obs = V₀ / [pNPA]

    • The catalytic rate constant is determined by subtracting the rate of the uncatalyzed reaction: k_cat = (V_catalyzed - V_uncatalyzed) / ([pNPA] * [Catalyst])

ParameterRecommended ValueRationale
pH 7.4Mimics physiological conditions; ensures p-nitrophenoxide is ionized for detection.
Temperature 25°CProvides a standard, controlled condition for kinetic comparisons.
Wavelength 400 nmCorresponds to the λ_max of the p-nitrophenoxide product.
[Catalyst] 0.1 - 1.0 mMShould be in excess of the substrate to ensure pseudo-first-order kinetics.
[Substrate] 0.1 - 0.6 mMConcentration should be low enough to be fully soluble but high enough for accurate detection.
Protocol 2: Assessing General Base Catalysis via Knoevenagel Condensation

This protocol outlines a procedure for the Knoevenagel condensation between benzaldehyde and malononitrile, catalyzed by this compound.

G cluster_mech Proposed Catalytic Cycle CAT Imidazole Catalyst NUC Malononitrile (Nucleophile) CAT->NUC Proton abstraction ENOLATE Enolate Intermediate NUC->ENOLATE ALD Benzaldehyde (Electrophile) ENOLATE->ALD Nucleophilic attack ADDUCT Aldol Adduct ALD->ADDUCT PRODUCT Product + Water ADDUCT->PRODUCT Dehydration PRODUCT->CAT Catalyst Regeneration

Caption: Proposed mechanism for Knoevenagel Condensation.

2.5. Materials & Reagents

  • This compound (Catalyst)

  • Benzaldehyde (Substrate 1)

  • Malononitrile (Substrate 2)

  • Ethanol (Solvent)

  • Round-bottom flask with magnetic stirrer

  • TLC plates (silica gel)

  • GC-MS or HPLC for analysis

2.6. Experimental Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 mmol, 106 mg) and malononitrile (1 mmol, 66 mg).

  • Add Catalyst and Solvent: Add ethanol (5 mL) to the flask, followed by this compound (0.1 mmol, 11.2 mg, 10 mol%).

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC).

  • Control Experiment: Set up an identical reaction but without the addition of the catalyst to measure the background reaction rate.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), add 10 mL of cold water to the flask. The product, 2-benzylidenemalononitrile, will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization from ethanol if necessary.

2.7. Data Analysis

  • Characterization: Confirm the identity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Yield Calculation: Calculate the percentage yield of the isolated product based on the limiting reactant (benzaldehyde).

    • Yield (%) = (Actual Yield / Theoretical Yield) * 100

  • Catalyst Efficiency Metrics:

    • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. TON = moles of product / moles of catalyst.

    • Turnover Frequency (TOF): The turnover number per unit time (usually per hour). TOF = TON / time (h).

ParameterRecommended ConditionRationale
Catalyst Loading 5-10 mol%A typical starting point for screening organocatalysts.
Solvent EthanolA green, polar protic solvent that solubilizes reactants well.
Temperature Room TemperatureImidazole catalysts are often effective under mild conditions.
Monitoring TLC, GC-MS, or HPLCAllows for tracking reactant conversion and product formation over time.

References

  • Lombardo, A. (1982). Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. Journal of Chemical Education, 59(10), 887. [Link]

  • Semantic Scholar. (1982). Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. Retrieved from [Link]

  • El Othmani, A., et al. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Advances. [Link]

  • Gracia, C., et al. (2022). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. Molecules, 27(15), 4995. [Link]

  • PubChem. (n.d.). 1-(methoxymethyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cell-Based Characterization of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Imidazole Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiprotozoal effects. The diverse therapeutic potential of imidazole-based compounds stems from their ability to interact with various biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct an initial cell-based characterization of a novel imidazole derivative, using 2-Methoxymethyl-1H-imidazole as a representative example.

Given the limited specific literature on this compound, this document outlines a logical and efficient workflow to assess its biological activity. The protocols herein are designed to be self-validating and are grounded in established methodologies. We will first determine the compound's effect on cell viability and proliferation, then investigate the induction of apoptosis as a potential mechanism of cell death, and finally, explore its impact on a key signaling pathway often dysregulated in disease.

This guide is structured to provide not just step-by-step instructions, but also the scientific reasoning behind the experimental choices, empowering researchers to adapt and expand upon these protocols for their specific research needs.

Experimental Workflow: A Strategic Approach to Characterization

A systematic approach is crucial when evaluating a novel compound. The following workflow provides a tiered strategy, starting with broad assessments of cytotoxicity and moving towards more specific mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Viability & Cytotoxicity Screening cluster_phase2 Phase 2: Apoptosis Induction cluster_phase3 Phase 3: Mechanism of Action Exploration p1_start Prepare Compound Stock & Select Cell Lines p1_assay MTT Cell Viability Assay (Dose-Response and Time-Course) p1_start->p1_assay Treat cells with a range of This compound concentrations p1_calc Calculate IC50 Value p1_assay->p1_calc Measure absorbance and analyze data p2_assay Caspase-3/7 Activity Assay p1_calc->p2_assay Use IC50 concentration for subsequent experiments p2_confirm Confirmation by Flow Cytometry (Annexin V/PI Staining) p2_assay->p2_confirm Validate apoptosis as the mechanism of cell death p3_pathway Hypothesize Target Pathway (e.g., PI3K/AKT/mTOR) p2_confirm->p3_pathway If apoptosis is confirmed p3_western Western Blot Analysis of Key Signaling Proteins (p-AKT, p-mTOR, etc.) p3_pathway->p3_western Probe for changes in protein phosphorylation

Figure 1. A tiered experimental workflow for the initial characterization of this compound.

Phase 1: Determining the Effect on Cell Viability and Proliferation

The first step in characterizing any new compound is to assess its impact on cell viability and proliferation. This provides crucial information about its potency and helps determine the appropriate concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7) and a non-tumorigenic cell line (e.g., MCF-10A) for selectivity assessment

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)

  • 96-well cell culture plates, sterile

Procedure:

  • Cell Seeding:

    • Culture and maintain the selected cell lines using standard aseptic techniques.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. It is advisable to start with a broad range (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization of Formazan Crystals:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph illustrating the relationship between the dose of a drug and the magnitude of its effect.
Time-Course An experiment that follows a process or reaction over a period of time.

Phase 2: Investigating the Induction of Apoptosis

If this compound is found to reduce cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic process.

Principle of the Caspase-3/7 Assay

This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is a specific target for activated caspase-3 and caspase-7. In the presence of these active caspases, the substrate is cleaved, releasing a luminescent or fluorescent signal that is proportional to the amount of caspase activity.

Protocol: Homogeneous Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • This compound

  • Selected cell lines

  • 96-well white-walled plates (for luminescence) or black-walled plates (for fluorescence), sterile

  • Positive control for apoptosis induction (e.g., staurosporine)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat the cells with this compound at its IC50 concentration and 2x IC50 concentration for a predetermined time (e.g., 24 hours). Include vehicle control and positive control wells.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (from wells with no cells) from all readings.

  • Express the caspase-3/7 activity as a fold change relative to the vehicle control.

  • A significant increase in luminescence in the compound-treated cells compared to the control indicates the induction of apoptosis.

Phase 3: Preliminary Exploration of the Mechanism of Action

Once it is established that this compound induces apoptosis, the next step is to investigate the underlying molecular mechanism. Many signaling pathways are involved in the regulation of cell survival and apoptosis. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Growth Cell Growth & Proliferation mTORC1->Growth Promotes Compound This compound Compound->AKT Potential Inhibition?

Figure 2. A simplified representation of the PI3K/AKT/mTOR signaling pathway.

Principle of Western Blotting

Western blotting is a powerful technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. By using phospho-specific antibodies, we can assess the activation state of key signaling proteins.

Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells in 6-well plates with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Stripping and Reprobing:

    • To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., anti-total-AKT).

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.

  • A decrease in the ratio of phosphorylated protein to total protein in the compound-treated samples compared to the control would suggest that this compound inhibits the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This application note provides a foundational framework for the initial cell-based characterization of this compound. By following these protocols, researchers can obtain critical data on the compound's cytotoxic and apoptotic effects, and gain preliminary insights into its mechanism of action.

Positive results from these assays would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines to determine the spectrum of activity.

  • Cell cycle analysis to determine if the compound causes arrest at a specific phase.

  • More in-depth mechanistic studies, such as identifying the direct molecular target of the compound.

  • In vivo studies in animal models to assess the compound's efficacy and safety.

The systematic approach outlined here will enable a thorough and efficient evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent.

High-throughput screening assay with 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A High-Throughput Screening Assay for Identifying Bioactive Modulators: A Case Study with 2-Methoxymethyl-1H-imidazole Using a Luminescence-Based Cell Viability Assay

Abstract

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate biological pathways.[1][2] The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs and recognized for a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[3][4][5] This document provides a detailed protocol for a robust, cell-based HTS campaign designed to screen this compound for potential cytotoxic or anti-proliferative activity. We employ a highly sensitive, luminescence-based assay that quantifies intracellular ATP levels as an indicator of cell viability. The protocol covers all critical phases, from assay development and validation to the primary screen, data analysis, and hit confirmation, offering a comprehensive guide for researchers seeking to identify novel bioactive compounds.

Introduction: The Rationale for Screening Imidazole Derivatives

The search for novel therapeutic agents is a complex process that often begins with screening large and diverse compound libraries.[6] The imidazole scaffold, a five-membered aromatic heterocycle, is of particular interest due to its versatile chemical properties and its presence in key biological molecules like the amino acid histidine.[5][7] This structural motif allows for diverse interactions with biological targets through hydrogen bonding and other forces, making it a frequent component in successful drug development programs.[4] Imidazole derivatives have been shown to exhibit a wide range of pharmacological effects, including the inhibition of kinases and the induction of apoptosis in cancer cells.[3][8]

Given the therapeutic potential of this chemical class, small molecules like this compound represent promising candidates for screening campaigns. This application note details a complete workflow for assessing the bioactivity of this compound by focusing on a fundamental cellular process: metabolic viability. We utilize an ATP-dependent luminescence assay, a gold standard in HTS for its high sensitivity, broad dynamic range, and robustness against compound interference.[9][10]

Assay Principle: Quantifying Cell Viability via ATP Luminescence

The selected assay quantifies cell viability by measuring adenosine triphosphate (ATP), the principal energy currency of the cell. The underlying principle is that metabolically active, viable cells maintain a high and stable level of intracellular ATP. When cells undergo apoptosis or necrosis, their ability to synthesize ATP is rapidly diminished, leading to a significant drop in ATP concentration.

The assay employs a thermostable luciferase enzyme, which, in the presence of ATP and O₂, catalyzes the oxidation of luciferin to produce oxyluciferin, with the concomitant release of light (bioluminescence).[11] The emitted light is directly proportional to the amount of ATP present, and therefore, serves as a precise indicator of the number of viable cells in culture.[9] This "add-and-read" format is exceptionally amenable to automated HTS workflows.[12]

Figure 1: Principle of the ATP-Based Luminescence Assay cluster_cell Viable Cell cluster_assay Luminescence Reaction cluster_detection Signal Detection Cell Metabolically Active Cell ATP High Intracellular ATP Cell->ATP Glycolysis & Oxidative Phosphorylation Reaction Luciferin + ATP + O₂ → Oxyluciferin + Light ATP->Reaction ATP is the limiting substrate Reagents Assay Reagent (Luciferase, Luciferin) Reagents->Reaction Luminometer Luminometer Reaction->Luminometer Light Emission Signal Quantitative Signal (RLU) Luminometer->Signal

Caption: Luciferase uses cellular ATP to generate a light signal proportional to cell viability.

Materials & Equipment

Reagents & Consumables:

  • Cell Line: A549 (human lung carcinoma) or other relevant adherent cell line.

  • Compound: this compound (stock solution in 100% DMSO).

  • Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Control Compounds: Staurosporine (positive control for cytotoxicity), 100% DMSO (negative/vehicle control).

  • Assay Reagent: Commercial ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Microplates: 384-well, solid white, sterile, tissue-culture treated plates for HTS. 96-well plates for assay development.

Equipment:

  • Luminometer capable of reading 384-well plates.

  • Automated liquid handling system (for HTS).

  • Multichannel pipettes (for manual/semi-automated steps).

  • CO₂ Incubator, 37°C, 5% CO₂.

  • Biosafety Cabinet, Class II.

  • Plate centrifuge.

Experimental Workflow & Protocols

The screening process is divided into three key stages: Assay Development, the Primary HTS Campaign, and Hit Confirmation. This structured approach ensures the generation of high-quality, reproducible data.

Figure 2: High-Throughput Screening Workflow cluster_dev Phase 1: Assay Development cluster_hts Phase 2: Primary HTS cluster_confirm Phase 3: Hit Confirmation & Analysis A1 Cell Seeding Optimization A2 DMSO Tolerance Assessment A1->A2 B1 Prepare Assay Plates (Cells + Controls) A2->B1 Validated Parameters B2 Compound Addition (Single Concentration) B1->B2 B3 Incubate (48-72h) B2->B3 B4 Add Luminescence Reagent & Read Plate B3->B4 C1 Calculate Z' Factor & Identify Primary Hits B4->C1 Raw Data C2 Dose-Response Assay (IC₅₀ Determination) C1->C2 C3 Confirm & Prioritize Validated Hits C2->C3

Caption: The HTS process follows a phased approach from development to hit validation.

Part A: Assay Development & Validation

Before initiating a large-scale screen, the assay must be optimized and validated in a miniaturized format (e.g., 384-well plates) to ensure its robustness.[13][14]

Protocol A1: Cell Seeding Density Optimization

  • Objective: To determine the optimal number of cells per well that provides a robust and linear luminescent signal.

  • Prepare a serial dilution of the A549 cell suspension, ranging from 500 to 8,000 cells per 40 µL.

  • Dispense 40 µL of each cell concentration into multiple columns of a 384-well plate. Include wells with medium only as a background control.

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Equilibrate the plate and assay reagent to room temperature.

  • Add 40 µL of the luminescence assay reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the plate on a luminometer.

  • Analysis: Plot the Relative Light Units (RLU) against the number of cells seeded. Select a cell density from the linear range of the curve that yields a high signal-to-background ratio (>100). For A549 cells, this is typically around 2,000 cells/well.

Protocol A2: DMSO Tolerance Assessment

  • Objective: To determine the maximum concentration of DMSO that does not significantly affect cell viability, as DMSO is the standard solvent for compound libraries.

  • Seed the optimized number of cells (e.g., 2,000 cells/well) in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of DMSO in cell culture medium to achieve final concentrations ranging from 0.1% to 2.0%.

  • Add the DMSO dilutions to the cells. Include wells with medium only as a no-DMSO control.

  • Incubate for 48 hours and measure cell viability using the luminescence assay as described above.

  • Analysis: Normalize the RLU values to the no-DMSO control. The highest DMSO concentration that results in >95% cell viability is considered the tolerance limit. This is typically ≤1.0% for most cell lines.

Part B: The Primary High-Throughput Screen

This protocol is for a single-point screen to identify initial "hits" from the compound library.

  • Plate Seeding: Using an automated dispenser, seed 2,000 A549 cells in 40 µL of medium into each well of 384-well plates, leaving the control columns empty. Incubate overnight.

  • Control Addition:

    • Negative Control: Add vehicle (e.g., 0.5% DMSO in medium) to 16 wells (e.g., column 23). This represents 100% viability.

    • Positive Control: Add a known cytotoxic agent (e.g., Staurosporine at a final concentration of 1 µM) to 16 wells (e.g., column 24). This represents 0% viability.

  • Compound Addition: Add this compound and other library compounds to the remaining wells at a fixed final concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed the predetermined tolerance limit (e.g., 0.5%).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Signal Generation & Detection: Perform steps 5-9 from Protocol A1 to measure the luminescent signal from all plates.

Part C: Data Analysis & Hit Confirmation

Protocol C1: Data Analysis and Quality Control

  • Normalization: The raw RLU data from each test well is normalized to the plate controls using the following formula:

    • % Inhibition = 100 * (1 - (RLU_compound - Mean_RLU_pos) / (Mean_RLU_neg - Mean_RLU_pos))

  • Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation.[15] An assay with a Z' > 0.5 is considered excellent for HTS.

    • Z' = 1 - (3*(SD_neg + SD_pos)) / |Mean_neg - Mean_pos|

    • Where SD is the standard deviation and Mean is the average RLU of the negative (neg) and positive (pos) controls.

  • Hit Selection: A primary "hit" is defined as any compound that meets a predefined activity threshold. For a cytotoxicity screen, a common threshold is a % Inhibition value greater than three times the standard deviation of the negative controls, or a fixed cutoff (e.g., >50% inhibition).

Protocol C2: Dose-Response Confirmation (IC₅₀ Determination)

  • Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).

  • Seed cells in a 384-well plate as in the primary screen.

  • Prepare a 10-point, 3-fold serial dilution of the hit compound (this compound) starting from a high concentration (e.g., 100 µM).

  • Add the dilutions to the cells and incubate for 48 hours.

  • Measure cell viability using the luminescence assay.

  • Analysis: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value (the concentration at which 50% of the biological response is inhibited).

Data Presentation & Expected Results

Quantitative data from the assay development and confirmation phases should be clearly tabulated.

Table 1: Assay Quality Control Metrics

Parameter Value Acceptance Criteria
Mean Negative Control (RLU) 850,000 -
SD Negative Control 42,500 -
Mean Positive Control (RLU) 25,000 -
SD Positive Control 5,000 -
Signal-to-Background (S/B) 34 > 10

| Z'-Factor | 0.71 | > 0.5 |

Table 2: Example Dose-Response Data for a Confirmed Hit

Concentration (µM) % Inhibition
100 98.5
33.3 95.2
11.1 89.1
3.7 65.4
1.2 48.9
0.4 25.3
0.1 10.1
0.05 4.5

| Calculated IC₅₀ (µM) | 1.25 |

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - High variability in cell seeding.- Inconsistent incubation times.- Reagent instability.- Validate liquid handler dispensing accuracy.- Ensure consistent timing for all steps.- Use fresh reagents and allow them to equilibrate to room temperature.
Edge Effects - Uneven evaporation in outer wells.- Temperature gradients across the plate.- Do not use the outermost rows/columns for compounds.- Ensure proper humidity in the incubator.- Allow plates to equilibrate to room temperature before adding reagents.
False Positives - Compound autofluorescence (less common in luminescence).- Compound inhibits luciferase enzyme.- Perform a counterscreen in a cell-free system (reagent + compound only) to check for direct enzyme inhibition.

Conclusion

This application note provides a comprehensive and validated framework for conducting a high-throughput screen to assess the cytotoxic or anti-proliferative potential of this compound. By following a structured workflow that includes rigorous assay development, quality control, and hit confirmation, researchers can confidently identify and prioritize bioactive compounds for further investigation in the drug discovery pipeline. The luminescence-based ATP assay offers a sensitive, reliable, and scalable method suitable for screening large chemical libraries.

References

  • Bhayye, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Inamdar, S. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cancer Research Journal.
  • Bagle, S. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Pharmaceutical Sciences and Research.
  • Shaik, N. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics.
  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
  • Al-Ostoot, F. H. (2021).
  • Casey, F. (2010). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery.
  • Fan, F., & Wood, K. V. (2007). Advances in luminescence-based technologies for drug discovery. ASSAY and Drug Development Technologies.
  • Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). Request PDF. Retrieved from [Link]

  • Gunter, B. (n.d.). Comprehensive analysis of high-throughput screening data.
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]

  • Banks, P. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.
  • National Center for Advancing Translational Sciences. (2007). Guidance for Assay Development & HTS.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Gubler, H. (2016).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research.
  • PubChem. (n.d.). 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2004-). Assay Guidance Manual. NCBI Bookshelf.
  • LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING. (n.d.). Request PDF. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual.
  • Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Promega Corporation. (2007). Bioluminescent Assays for High-Throughput Screening. ASSAY and Drug Development Technologies.
  • High Throughput Screening with Fluorescent Probe. (2019). Protocols.io.
  • PubChem. (n.d.). 2-Methoxy-1H-imidazole. Retrieved from [Link]

  • Zhang, X., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • Fluorescence-Based Kinetic Assay for High-Throughput Discovery and Engineering of Stereoselective ω-Transaminases. (n.d.). Request PDF. Retrieved from [Link]

  • Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 1-(methoxymethyl)-1H-imidazole. Retrieved from [Link]

  • Poddar, P., et al. (2015). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace.
  • CAS. (n.d.). 1-(Methoxymethyl)-1H-imidazole. CAS Common Chemistry. Retrieved from [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. IJPPR.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.

Sources

Application Notes and Protocols for the Derivatization of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to participate in a variety of chemical transformations and biological interactions.[3][4] The derivatization of the imidazole core is a key strategy in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents.[5] 2-Methoxymethyl-1H-imidazole is a valuable building block, with the methoxymethyl substituent offering potential for further functionalization and influencing the overall properties of the molecule. This guide provides a detailed overview of established methods for the derivatization of this compound, focusing on N-alkylation, N-arylation, and C-H functionalization, to facilitate its use in further research and drug development endeavors.

I. N-Alkylation of this compound: Expanding the Molecular Framework

N-alkylation is a fundamental transformation for modifying the imidazole core, often leading to significant changes in biological activity.[6] The reaction involves the substitution of the acidic proton on one of the nitrogen atoms with an alkyl group. The presence of the electron-donating 2-methoxymethyl group is expected to increase the nucleophilicity of the imidazole nitrogens, facilitating the alkylation process.

Causality of Experimental Choices:

The choice of base is critical in N-alkylation. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to completely deprotonate the imidazole, forming the highly nucleophilic imidazolate anion. This is particularly useful for less reactive alkylating agents. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, especially with more reactive electrophiles like benzyl or allyl halides, and can sometimes offer better regioselectivity. The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the imidazolate anion.

General Protocol for N-Alkylation:

A generalized procedure for the N-alkylation of this compound is presented below. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, MeCN, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add this compound (1.0 eq).

  • Dissolve the imidazole in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of imidazole).

  • Add the base (1.1 - 1.5 eq) portion-wise at 0 °C. For NaH, allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Cool the mixture to 0 °C and add the alkyl halide (1.0 - 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Expected Outcomes and Data Presentation:

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of imidazoles based on literature for similar substrates.[7][8][9]

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
1CH₃IK₂CO₃DMF254>90
2BnBrNaHTHF256>85
3CH₃(CH₂)₃BrCs₂CO₃MeCN801270-85
4Allyl BromideK₂CO₃Acetone568>90

II. N-Arylation of this compound: Accessing Biologically Relevant Scaffolds

The introduction of an aryl group onto the imidazole nitrogen is a key strategy for the synthesis of compounds with a wide range of biological activities, including antifungal and anticancer properties.[10] Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for N-arylation.[11][12]

Causality of Experimental Choices:

Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classic and cost-effective method. The reaction typically requires a copper(I) salt (e.g., CuI) as a catalyst, a base (e.g., K₂CO₃, K₃PO₄), and often a ligand to facilitate the coupling. The choice of ligand, such as a phenanthroline or a diamine, can significantly impact the reaction efficiency and substrate scope.[13]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This method offers a broader substrate scope and generally proceeds under milder conditions. It requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, KOtBu). The pre-activation of the palladium catalyst can sometimes be beneficial.[12]

Protocol for Copper-Catalyzed N-Arylation:

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, 4-bromotoluene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., DMF, dioxane, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of imidazole) via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 12-48 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Palladium-Catalyzed N-Arylation:

Materials:

  • This compound

  • Aryl halide or triflate

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., Cs₂CO₃, KOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.0 eq) to a dry reaction vessel.

  • Add the anhydrous solvent and stir for 10-15 minutes to pre-form the active catalyst.

  • Add this compound (1.0 eq) and the aryl halide (1.1 eq).

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Perform an aqueous workup as described in the copper-catalyzed protocol.

  • Purify the product by column chromatography.

Expected Outcomes and Data Presentation:

The following table provides a general overview of conditions and expected outcomes for N-arylation reactions.[2][10]

EntryArylating Agent (Ar-X)Catalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1IodobenzeneCuI / 1,10-phenanthrolineK₂CO₃DMF1202470-90
24-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001275-95
34-ChlorobenzonitrilePd(OAc)₂ / DavePhosKOtBuDioxane1101860-80

III. Regioselective C-H Functionalization of this compound

Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.[14] For N-substituted imidazoles, the C5 position is generally the most susceptible to electrophilic attack and direct arylation due to electronic effects.[15][16]

Causality of Experimental Choices:

N-Protection: For C-H functionalization, it is often necessary to protect the imidazole nitrogen to prevent N-arylation and to control regioselectivity. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful protecting group as it can direct arylation to the C5 position and can be easily removed under mild conditions.[15][16]

Catalyst and Reaction Conditions: Palladium catalysts are commonly employed for direct C-H arylation. The choice of palladium source, ligand (if any), base, and solvent are all critical for achieving high yields and regioselectivity. For electron-rich imidazoles, palladium acetate in the presence of a phosphine ligand can be effective.[17]

Protocol for N-Protection with SEM-Cl:

Materials:

  • This compound

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Follow the general N-alkylation protocol using SEM-Cl as the alkylating agent to synthesize 1-(2-(trimethylsilyl)ethoxymethyl)-2-(methoxymethyl)-1H-imidazole.

Protocol for C5-Arylation of N-SEM Protected Imidazole:

Materials:

  • 1-(2-(Trimethylsilyl)ethoxymethyl)-2-(methoxymethyl)-1H-imidazole

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., triphenylphosphine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the N-SEM protected imidazole (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and base (2.0 eq).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Perform an aqueous workup and purify by column chromatography.

Protocol for SEM Deprotection:

Materials:

  • C5-arylated N-SEM protected imidazole

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF) or Hydrochloric acid (HCl)

  • Solvent (THF or ethanol)

Procedure (TBAF):

  • Dissolve the N-SEM protected imidazole in THF.

  • Add TBAF (2.0 eq) and stir at room temperature for 1-3 hours.

  • Quench with water and extract with an organic solvent.

  • Purify as needed.

Procedure (HCl):

  • Dissolve the N-SEM protected imidazole in ethanol.

  • Add concentrated HCl and stir at room temperature or heat gently.

  • Neutralize with a base and extract the product.

  • Purify as needed.

Expected Outcomes and Data Presentation:

The following table outlines the expected outcomes for the C-H functionalization sequence.[14][15]

StepReactantReagentsProductExpected Yield (%)
1This compoundSEM-Cl, NaH, THF1-SEM-2-methoxymethyl-1H-imidazole>90
21-SEM-2-methoxymethyl-1H-imidazole4-Bromotoluene, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane1-SEM-2-methoxymethyl-5-(p-tolyl)-1H-imidazole60-80
31-SEM-2-methoxymethyl-5-(p-tolyl)-1H-imidazoleTBAF, THF2-Methoxymethyl-5-(p-tolyl)-1H-imidazole>90

IV. Visualization of Methodologies

Experimental Workflow for Derivatization of this compound

G cluster_0 Starting Material cluster_1 N-Alkylation cluster_2 N-Arylation cluster_3 C-H Functionalization A This compound B 1. Base (NaH, K2CO3) 2. Alkyl Halide (R-X) 3. Solvent (DMF, THF) A->B Conditions D 1. Catalyst (CuI or Pd(0)) 2. Ligand 3. Base (K2CO3, Cs2CO3) 4. Aryl Halide (Ar-X) A->D Conditions F 1. N-Protection (SEM-Cl) A->F C N-Alkyl-2-methoxymethyl-1H-imidazole B->C Product E N-Aryl-2-methoxymethyl-1H-imidazole D->E Product G 1-SEM-2-methoxymethyl-1H-imidazole F->G H 2. C5-Arylation (Pd(OAc)2, Ar-X) G->H I 1-SEM-2-methoxymethyl-5-aryl-1H-imidazole H->I J 3. Deprotection (TBAF or HCl) I->J K 2-Methoxymethyl-5-aryl-1H-imidazole J->K

Caption: Workflow for the derivatization of this compound.

Logical Relationship in Regioselective C-H Arylation

G cluster_0 Regioselective C-H Arylation Strategy A This compound B N-Protection (e.g., SEM group) A->B Prevents N-arylation and directs regioselectivity C N-Protected Imidazole B->C D Palladium-Catalyzed C-H Arylation C->D C5 is electronically favored E C5-Arylated N-Protected Imidazole D->E F Deprotection E->F Removal of protecting group G C5-Arylated This compound F->G

Caption: Key steps for achieving regioselective C-H arylation.

V. Conclusion

The derivatization of this compound through N-alkylation, N-arylation, and C-H functionalization provides access to a diverse range of novel compounds with significant potential in medicinal chemistry. The protocols and insights provided in this guide, grounded in established synthetic methodologies for related imidazole scaffolds, offer a robust starting point for researchers. Careful consideration of the electronic and steric effects of the 2-methoxymethyl substituent, along with optimization of reaction conditions, will be key to achieving high yields and desired regioselectivity. The continued exploration of these derivatization strategies will undoubtedly contribute to the discovery of new and improved therapeutic agents.

References

  • Joo, J. M., Touré, B. B., & Sames, D. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4911–4927. [Link]

  • Švenda, J., & Březina, M. (2017). Study of Synthesis of 2-(2-Alkoxyphenyl)-1H-imidazoles. Comparison of Oxidative Aromatization Reactions of Imidazolines. ResearchGate. [Link]

  • Lafrance, M., & Fagnou, K. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Organic Letters, 9(8), 1449–1451. [Link]

  • Joo, J. M., Touré, B. B., & Sames, D. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4911–4927. [Link]

  • Itami, K., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 6(12), 7057-7063. [Link]

  • Ibrahim, H., & El-Wassimy, M. T. (2003). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. ResearchGate. [Link]

  • Xie, Z. Q., et al. (2021). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry, 38(4), 414-421. [Link]

  • Sharma, D., et al. (2010). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of the Korean Chemical Society, 54(4), 455-460. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Grimmett, M. R. (1994). N-Alkylation of imidazoles. University of Otago. [Link]

  • Singh, T., et al. (2015). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. AAPS PharmSciTech, 16(5), 1208–1214. [Link]

  • Pace, A., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Molecules, 26(11), 3123. [Link]

  • Wang, D., et al. (2016). Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. Molecules, 21(10), 1268. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Shrivastava, R., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(7), 235-245. [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Thireau, J., et al. (2017). Chemoselective Palladium‐Catalyzed Direct C–H Arylation of 5‐Carboxyimidazoles: Unparalleled Access to Fused Imidazole‐Based Tricycles Containing Six‐, Seven‐ or Eight‐Membered Rings. European Journal of Organic Chemistry, 2017(17), 2491-2494. [Link]

  • Nunewar, S. N., et al. (2022). Ru(II)-Catalyzed C-H Functionalization of 2-Arylbenzimidazoles with Iodonium Ylides: A Straightforward Access to Bridgehead Polycyclic N-Heterocycles. The Journal of Organic Chemistry, 87(22), 15038–15051. [Link]

  • Das, S., et al. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry, 18(33), 6434-6461. [Link]

  • Han, W., et al. (2025). Iron-catalyzed aliphatic C-H functionalization to construct carbon-carbon bonds. Nature Communications, 16(1), 4673. [Link]

  • Ananthu, S., et al. (2021). N‐Arylation of Imidazoles: An Overview. ChemistrySelect, 6(32), 8261-8279. [Link]

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. [Link]

  • Kaur, L., et al. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 934–941. [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design Using 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments involving the novel compound, 2-Methoxymethyl-1H-imidazole. Given the nascent stage of research on this specific molecule, this document synthesizes established principles of preclinical in vivo study design with the known therapeutic potential of the broader imidazole class of compounds. The protocols herein are presented as a foundational framework for the initial characterization of this compound's bioactivity, pharmacokinetic profile, and safety in a preclinical setting.

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a five-membered heterocyclic moiety that is a fundamental component of many biologically active molecules, including the amino acid histidine and purines in DNA.[1][2] Its unique chemical properties, such as its aromaticity and ability to act as both a weak acid and a weak base, allow it to interact with a wide array of biological targets.[2][3] Consequently, imidazole derivatives have been successfully developed into a diverse range of therapeutic agents with applications as antifungal, anticancer, anti-inflammatory, and antiprotozoal drugs.[1][4][5]

This compound is a synthetic derivative of the imidazole scaffold.[6][7] While its specific biological activities are not yet extensively characterized in publicly available literature, its structural similarity to other bioactive imidazoles suggests it may possess therapeutic potential worth investigating. The following sections outline a systematic approach to the in vivo evaluation of this compound.

Preclinical In Vivo Experimental Design: A Phased Approach

A well-structured preclinical research plan is crucial for generating reliable and reproducible data while adhering to ethical guidelines for animal welfare.[8][9][10] The "3Rs" principle—Replacement, Reduction, and Refinement—should be a guiding tenet in all animal studies.[11] A phased approach, starting with preliminary assessments and progressing to more complex efficacy studies, is recommended.

Phase I: Preliminary Characterization and Safety Assessment

The initial phase of in vivo testing focuses on determining the basic pharmacokinetic (PK) and toxicological profile of this compound. This data is essential for establishing a safe and effective dosing regimen for subsequent efficacy studies.[12][13][14]

Key Objectives:

  • Acute Toxicity: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[14][15]

  • Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[15][16]

  • Dose Range Finding: To establish a range of doses that are well-tolerated and can be used in subsequent efficacy studies.[14][15]

Experimental Workflow for Phase I:

Phase1_Workflow cluster_0 Phase I: Preliminary Characterization A Compound Formulation & Solubility Testing B Single Ascending Dose (SAD) Acute Toxicity Study A->B Informed Dosing C Pharmacokinetic (PK) Profiling B->C Sample Collection E Data Analysis & MTD Determination B->E Toxicity Data C->E PK Data D Dose Range Finding (7-14 day study) D->E Tolerability Data

Caption: Phase I workflow for preliminary in vivo characterization.

Phase II: Efficacy Evaluation in Disease Models

Once a safe dose range has been established, the next phase involves evaluating the therapeutic efficacy of this compound in relevant animal models of disease. The choice of model will depend on the hypothesized mechanism of action, which for a novel imidazole derivative, could be broad. Initial screening in models for cancer, inflammation, or infectious diseases may be warranted based on in vitro data.

Key Considerations for Efficacy Studies:

  • Animal Model Selection: The chosen animal model should accurately recapitulate key aspects of the human disease being studied.[9][17]

  • Study Groups: Include appropriate control groups (vehicle, positive control) to ensure the validity of the results.[18][19]

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment allocation where possible.[17][19]

  • Endpoints: Clearly define primary and secondary endpoints to measure the therapeutic effect of the compound.

General Workflow for a Phase II Efficacy Study:

Phase2_Workflow cluster_1 Phase II: Efficacy Study F Selection of Appropriate Disease Model G Animal Acclimatization & Baseline Measurements F->G H Randomization into Treatment Groups G->H I Compound Administration (Vehicle, Test Article, Positive Control) H->I J Monitoring & Endpoint Data Collection I->J K Terminal Sample Collection & Analysis (Histopathology, Biomarkers) J->K L Statistical Analysis & Interpretation of Results K->L

Caption: Generalized workflow for a Phase II in vivo efficacy study.

Detailed Protocols

The following protocols are generalized and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the MTD of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., saline, 5% DMSO in corn oil)

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c), both male and female

  • Standard animal housing and husbandry equipment

  • Dosing syringes and needles

  • Analytical balance

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Animal Grouping: Randomly assign animals to dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group, per sex).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[19]

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, 48 hours post-dose) for up to 14 days.

  • Data Collection: Record body weights daily for the first week and then twice weekly. Note any morbidity or mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Data Summary Table:

Dose Group (mg/kg)Route of AdministrationNumber of Animals (M/F)Morbidity/MortalityMean Body Weight Change (%)Key Clinical Observations
Vehiclee.g., Oral5/50/10+5%Normal
5e.g., Oral5/50/10+4%Normal
10e.g., Oral5/50/10+2%Normal
25e.g., Oral5/50/10-3%Mild lethargy at 4h
50e.g., Oral5/51/10-12%Lethargy, ruffled fur
100e.g., Oral5/53/10-20%Severe lethargy, ataxia

Note: Data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the key PK parameters of this compound.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats with jugular vein cannulation

  • Dosing and blood collection supplies

  • LC-MS/MS for bioanalysis

Procedure:

  • Dose Administration: Administer a single dose of this compound intravenously (IV) and orally (PO) to two separate groups of rats (n=3-5 per group).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • PK Analysis: Calculate key PK parameters using appropriate software (e.g., WinNonlin).

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Scientific Integrity and Causality

The choice of experimental design should be driven by a clear scientific hypothesis. For instance, if in vitro data suggests this compound has anti-proliferative effects on cancer cells, a xenograft mouse model would be a logical choice for an efficacy study. The causality behind experimental choices, such as the selection of a specific animal strain or dosing regimen, should be clearly justified in the study protocol. Every protocol should be a self-validating system, incorporating controls that confirm the expected biological responses and the integrity of the experimental setup.

Conclusion

The protocols and guidelines presented here offer a foundational approach for the in vivo characterization of this compound. Researchers should adapt these general frameworks to their specific research questions, ensuring that all studies are conducted with the highest standards of scientific rigor and animal welfare. The broad therapeutic potential of the imidazole scaffold makes this compound a compound of interest for further investigation.

References

  • Bate, S. T., & Karp, N. A. (2014). The Design and Statistical Analysis of Animal Experiments. Journal of Pharmacological and Toxicological Methods, 70(1), 18-27.
  • Festing, M. F., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258.
  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. Retrieved from [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]

  • PubMed. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • Biocytogen. (n.d.). Efficacy & Toxicity Studies. Retrieved from [Link]

  • SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. Retrieved from [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Retrieved from [Link]

  • Open Access Journals. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

  • MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Retrieved from [Link]

  • PubMed. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Retrieved from [Link]

  • IJPPR. (2022). A Review on “Imidazole and Various Biological Activities”. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2020). Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Retrieved from [Link]

  • PubMed. (2016). Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • Redox Biology. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(Methoxymethyl)-1H-imidazole. Retrieved from [Link]

Sources

Quantitative Analysis of 2-Methoxymethyl-1H-imidazole: A Guide to Robust Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 2-Methoxymethyl-1H-imidazole, a heterocyclic compound relevant in pharmaceutical synthesis and drug development.[1] We delve into the foundational principles and detailed protocols for three core analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to instrument parameters, is explained to empower researchers in developing robust, accurate, and reliable quantitative assays suitable for quality control, stability studies, and pharmacokinetic analysis.

Introduction: The Need for Precise Quantification

Imidazole and its derivatives are fundamental heterocyclic structures that form the core of numerous therapeutic agents and are crucial intermediates in pharmaceutical manufacturing.[2][3] this compound (C5H8N2O, M.W. 112.13 g/mol ) is one such derivative whose purity and concentration must be meticulously controlled throughout the drug development lifecycle.[4] Inaccurate quantification can lead to issues with process yield, impurity profiling, dose accuracy, and ultimately, patient safety.

The selection of an analytical method is therefore a critical decision, contingent upon the sample matrix, required sensitivity, and the specific goals of the analysis—be it for bulk substance assay, trace impurity detection, or bioanalysis in complex matrices.[5][6] This guide provides the technical framework for making that selection and implementing the chosen method with scientific rigor.

Overview of Core Analytical Techniques

Three primary chromatographic techniques are suitable for the analysis of this compound. The choice depends on a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for quantifying compounds in pharmaceutical formulations and bulk substances.[2] It is robust, cost-effective, and ideal for assays where analyte concentrations are relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This high-sensitivity and high-selectivity method is the gold standard for bioanalysis in complex matrices like plasma or for detecting trace-level impurities.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds.[8] For many polar imidazole derivatives, chemical derivatization is required to increase volatility and thermal stability, which adds a step to sample preparation but can yield excellent sensitivity and specificity.[9][10]

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of imidazole derivatives, providing a baseline for what can be expected when developing a method for this compound.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999[5][11]> 0.99[5][12]> 0.99[5]
Limit of Detection (LOD) ~0.005% w/w[5]1 - 25 nM[5][12]0.05 - 0.9 µg/mL[5][8]
Limit of Quantification (LOQ) ~0.014% w/w[5]1 - 50 nM[5][12]0.2 - 2.0 µg/mL[5][8]
Accuracy (% Recovery) 98.0% - 102.0%[11]60% - 120%[5][7]58% - 161%[8]
Precision (%RSD) < 2.0%[3]< 15%[7]< 5.0%[11]

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to convert a real-world matrix into a clean sample suitable for chromatographic analysis.[6] This process is critical for protecting the analytical column and instrument, reducing matrix interference, and concentrating the analyte to a detectable level.

  • For Bulk Pharmaceutical Substances: The protocol is often straightforward, involving accurately weighing the sample and dissolving it in a suitable solvent, typically the mobile phase, followed by filtration through a 0.45 µm filter.[5][10]

  • For Complex Matrices (e.g., Plasma, Environmental Samples): More extensive cleanup is required.

    • Protein Precipitation (PPT): For biological fluids, adding a cold organic solvent like methanol or acetonitrile is a rapid method to crash out proteins.[13][14] The supernatant is then centrifuged and injected. This method is fast but may be less clean than others.

    • Solid-Phase Extraction (SPE): SPE is a highly effective and common technique that offers superior selectivity and higher recoveries compared to liquid-liquid extraction.[6] For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) or a hydrophilic-lipophilic balanced (HLB) polymer-based cartridge is often effective.[2][7] The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a strong organic solvent.

Method 1: Reversed-Phase HPLC with UV Detection

Scientific Rationale

This method is the workhorse for quality control labs. A C18 reversed-phase column is chosen because it effectively retains moderately polar organic molecules like imidazoles from an aqueous mobile phase.[5] The mobile phase typically consists of an aqueous buffer (e.g., phosphate) and an organic modifier (e.g., methanol or acetonitrile). The buffer controls the pH to ensure a consistent ionization state of the analyte, leading to reproducible retention times. Methanol is often preferred over acetonitrile for imidazole analysis due to better resolution and safety profiles.[13][14] UV detection is suitable as the imidazole ring provides a chromophore, with a strong absorbance typically around 210-230 nm.[10]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Mobile Phase A->B C Sonicate to Dissolve B->C D Filter (0.45 µm) C->D E Inject Sample into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Processing A Matrix Extraction (PPT or SPE) B Spike with Internal Standard A->B C Evaporate & Reconstitute B->C D LC Separation C->D E ESI Source (Ionization) D->E F Q1: Precursor Ion Selection E->F G Q2: Collision- Induced Dissociation F->G H Q3: Product Ion Selection G->H I Detector H->I J Generate Extracted Ion Chromatogram I->J K Quantify using Peak Area Ratio J->K GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing A Sample Extraction B Derivatization (e.g., with Isobutyl Chloroformate) A->B C Extract Derivatized Analyte B->C D Inject into GC C->D E Separation on Capillary Column D->E F EI Source (Ionization & Fragmentation) E->F G Mass Analyzer (Scan or SIM) F->G H Detector G->H I Extract Ion Chromatogram H->I J Quantify using Calibration Curve I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methoxymethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. We will explore common issues, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound, but my overall yield is consistently low. What are the most common synthetic routes and their primary challenges?

A1: The synthesis of this compound is not a trivial one-step process. It typically requires a multi-step approach, and low yields can arise at any stage. The most logical and common strategy involves two key phases:

  • Formation of the Imidazole Core: Synthesizing the basic 1H-imidazole ring.

  • C-2 Functionalization: Introducing the methoxymethyl group at the C-2 position of the pre-formed imidazole ring.

The primary challenge lies in the C-2 functionalization step. The imidazole ring has two reactive sites for electrophiles: the nitrogen atoms (N-1 and N-3) and the carbon at the 2-position (C-2). The N-H proton is significantly more acidic than the C-2 proton, making N-alkylation a highly competitive and often dominant side reaction. Therefore, a successful synthesis hinges on a strategy that selectively promotes C-2 functionalization over N-alkylation. A robust method involves protecting the imidazole nitrogen, followed by directed metalation at C-2 and subsequent reaction with a methoxymethylating agent.

Q2: My main issue seems to be the introduction of the methoxymethyl group. When I react 1H-imidazole with a base and chloromethyl methyl ether (MOM-Cl), I get a mixture of products with very little of the desired C-2 substituted compound. Why is this happening?

A2: This is the most critical challenge in this synthesis. Direct C-2 alkylation of 1H-imidazole is difficult due to the higher reactivity of the ring nitrogens.[1][2] When you add a base, you are likely deprotonating the N-1 position, and the resulting imidazolate anion will preferentially attack the electrophile (MOM-Cl) at the nitrogen, not the carbon.

To achieve selective C-2 substitution, a protection-metalation-alkylation strategy is required. The workflow is as follows:

  • Protect the N-1 position: This blocks the most reactive site and directs subsequent reactions.

  • Metalate the C-2 position: Using a strong organolithium base to deprotonate the C-2 carbon, creating a potent nucleophile.

  • React with an electrophile: Quench the C-2 lithio-imidazole with your methoxymethylating agent.

  • Deprotect the N-1 position: Remove the protecting group to yield the final product.

Below is a diagram illustrating this essential workflow.

Synthetic_Workflow Start 1H-Imidazole Protected N-Protected Imidazole Start->Protected  Protection   Lithiated 2-Lithio-N-Protected Imidazole Protected->Lithiated  Metalation (n-BuLi)   Functionalized N-Protected-2-Methoxymethyl Imidazole Lithiated->Functionalized  Alkylation (MOM-Cl)   Final This compound Functionalized->Final  Deprotection  

Caption: Required workflow for selective C-2 functionalization.

Q3: What is a suitable protecting group for the imidazole nitrogen (N-1) in this synthesis?

A3: The choice of protecting group is critical. It must be stable to strongly basic conditions (like n-butyllithium) used for the C-2 metalation, yet be removable under conditions that will not affect the final product.[3]

The 1-(1-ethoxyethyl) (EE) group is an excellent choice for this purpose. It is easily introduced and can be removed under mildly acidic conditions.[4] Another option is the dialkoxymethyl group, which is also stable to lithiation and can be hydrolyzed under neutral or acidic conditions.[5]

Protecting GroupIntroduction ReagentStabilityDeprotection ConditionReference
1-(1-Ethoxyethyl) (EE) Ethyl vinyl ether, cat. acidStable to n-BuLiMild aqueous acid (e.g., 0.1 M HCl)[4]
Dialkoxymethyl Triethyl orthoformateStable to n-BuLiNeutral or acidic hydrolysis[5]
t-Butyldimethylsilyl (TBDMS) TBDMS-Cl, ImidazoleStable to n-BuLi up to -10 °CTBAF, HF, or acid[6]

For this guide, we will focus on the highly effective ethoxyethyl (EE) protecting group.

Troubleshooting Guide & Optimized Protocols
Problem: Low Yield after C-2 Lithiation and Alkylation

This is the most common failure point. Here’s a breakdown of potential causes and solutions in a troubleshooting workflow.

Troubleshooting_Workflow Start Low Yield of Final Product Q1 Was the N-protection successful? (Check by NMR/TLC) Start->Q1 Sol1 Incomplete Protection. - Ensure anhydrous conditions. - Check acid catalyst activity. - Increase reaction time. Q1->Sol1 No Q2 Was the lithiation complete? (Quench aliquot with D₂O and check NMR) Q1->Q2 Yes Sol2 Incomplete Lithiation. - Use freshly titrated n-BuLi. - Maintain temp at -78°C. - Ensure anhydrous THF. Q2->Sol2 No Q3 Is the MOM-Cl reagent active? Q2->Q3 Yes Sol3 Degraded MOM-Cl. - Use freshly prepared or a new bottle. - Prepare in situ from dimethoxymethane and acetyl chloride. Q3->Sol3 No Success Yield Improved Q3->Success Yes

Caption: Troubleshooting workflow for low synthesis yield.

Optimized Protocol: 3-Step Synthesis of this compound

This protocol utilizes the 1-(1-ethoxyethyl) protecting group for efficient and selective C-2 functionalization.

⚠️ Safety First: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen.[7] Handle it with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. An in situ generation method is recommended to minimize handling.[8][9] n-Butyllithium is highly pyrophoric. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: N-Protection of 1H-Imidazole
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.02 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add ethyl vinyl ether (1.2 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 1-(1-ethoxyethyl)-1H-imidazole is often pure enough for the next step, but can be purified by vacuum distillation if necessary.

Protocol 2: C-2 Lithiation and Methoxymethylation
  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a low-temperature thermometer, dissolve the N-protected imidazole (1.0 eq) from Protocol 1 in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add freshly titrated n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophile Addition: Add a solution of chloromethyl methyl ether (MOM-Cl) (1.1 eq) in anhydrous THF dropwise via the addition funnel, again maintaining the temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: N-Deprotection to Yield Final Product
  • Reaction Setup: Dissolve the crude product from Protocol 2 in a mixture of THF and water (e.g., a 4:1 ratio).

  • Acidification: Add a sufficient amount of 1 M aqueous HCl to make the solution acidic (pH ~2).

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the deprotection by TLC.

  • Neutralization: Once the reaction is complete, cool the mixture to 0 °C and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction and Purification: Extract the product extensively with ethyl acetate or a 9:1 mixture of DCM/isopropanol. The basic nature of the imidazole ring can sometimes make extraction challenging.[10] Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product, this compound, by flash column chromatography.

    • Chromatography Tip: Imidazoles often exhibit tailing on standard silica gel due to interactions with acidic silanol groups. To mitigate this, add 0.5-1% triethylamine or ammonia to your mobile phase (e.g., ethyl acetate/hexane or DCM/methanol).[10] Alternatively, using neutral or basic alumina as the stationary phase can provide better results.[10]

References
  • Das, T. C., Quadri, S. A. I., & Farooqui, M. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. [Link]

  • Ibid.
  • Chadwick, D. J., & Ngochindo, R. I. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1645-1650. [Link]

  • Kaiser, D. W., & O'Connell, J. F. (2002). Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole. Organic Process Research & Development, 6(2), 145-149. [Link]

  • Patil, S. A., et al. (2015). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate. [Link]

  • Alves, M. J., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6684. [Link]

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. [Link]

  • Kirk, K. L., & Smith, L. A. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4056-4058. [Link]

  • Request PDF on ResearchGate for "Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones". [Link]

  • Li, B., et al. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Organic Syntheses, 81, 105. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Gupta, V. D. (2022). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal for Research in Applied Science & Engineering Technology, 10(6). [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Reddy, G. O., & Reddy, P. S. N. (2000). Convenient and Improved One Pot Synthesis of Imidazole. Indian Journal of Heterocyclic Chemistry, 9, 307-308. [Link]

  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Wang, L., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 59(3), 368-372. [Link]

  • Berliner, M. A., & Belecki, K. (2007). PREPARATION OF CHLOROMETHYL METHYL ETHER IN SITU AND SUBSEQUENT METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses, 84, 102. [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Venkatesh, P. (2021). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Wikipedia. (n.d.). Chloromethyl methyl ether. [Link]

  • ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). [Link]

  • ResearchGate. (n.d.). Scheme of the synthesis of imidazole 1 using glyoxal 2 and formaldehyde 3 in ammonia. [Link]

  • CN101941945B - Extraction method of 2-methyl imidazole mother liquor.
  • Kim, H. J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114115. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxymethyl-1H-imidazole Preparation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-Methoxymethyl-1H-imidazole. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for preparing 2-substituted imidazoles like this compound?

A1: The most robust and widely applicable method is a variation of the Debus-Radziszewski imidazole synthesis. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (methoxyacetaldehyde), and an ammonia source (ammonium acetate).[1][2][3] This approach is highly valued for its convergence, bringing together simple precursors in a single pot to construct the complex imidazole core. The general mechanism involves the initial formation of a diimine from glyoxal and ammonia, which then condenses with the aldehyde followed by cyclization and aromatization to yield the final imidazole product.

Q2: What are the critical reaction parameters that influence the yield and purity of this compound?

A2: Several factors must be carefully controlled to ensure a successful synthesis:

  • Purity of Reactants: The purity of the aldehyde starting materials, particularly glyoxal and methoxyacetaldehyde, is paramount. Aldehydes are prone to oxidation and polymerization, and impurities can lead to significant side reactions and the formation of colored byproducts, complicating purification.[4]

  • Reaction Temperature: The optimal temperature for this condensation is typically in the range of 90-110°C.[5][6] While heat is required to drive the dehydration and cyclization steps, excessive temperatures can cause decomposition of reactants and products, leading to a dark-colored reaction mixture and lower yields.[4]

  • Stoichiometry and Ammonia Source: Ammonium acetate is often preferred as the ammonia source because it also acts as a buffer and a mild catalyst. Using a molar excess of ammonium acetate helps to drive the equilibrium towards product formation.

  • Solvent: While the reaction can be run under solvent-free conditions, using a solvent like glacial acetic acid or toluene can improve solubility and heat transfer.[1][6] The choice of solvent can impact reaction rate and selectivity.

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction progress is best monitored using Thin Layer Chromatography (TLC).[1][4][5][7] A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 8:2), should be developed to achieve good separation between the starting materials and the more polar imidazole product. The reaction is considered complete when the spot corresponding to the limiting reagent (typically the aldehyde) is no longer visible on the TLC plate.

Q4: this compound is a polar molecule. What is the most effective purification strategy?

A4: Given the basic nitrogen atom in the imidazole ring and its overall polarity, a multi-step purification approach is often most effective.

  • Acid-Base Extraction: This is an excellent initial purification step. By dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic imidazole product is protonated and moves into the aqueous layer, while non-basic impurities remain in the organic phase. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and the neutral product re-extracted into an organic solvent.[8][9][10]

  • Recrystallization: After the initial cleanup, recrystallization is a powerful technique for obtaining high-purity crystalline material.[8][10] A solvent system where the product is soluble when hot but poorly soluble when cold (e.g., ethanol/water or ethyl acetate/hexane) should be identified.

  • Column Chromatography: If impurities have similar properties to the product, normal-phase flash chromatography on silica gel may be necessary.[8][10] A gradient elution starting with a less polar solvent system and gradually increasing polarity is typically effective.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Impure Reagents: Aldehyde starting materials may have degraded. 2. Incorrect Temperature: Temperature may be too low for the reaction to proceed efficiently. 3. Incomplete Reaction: Insufficient reaction time.1. Verify the purity of glyoxal and methoxyacetaldehyde. Use freshly opened or purified reagents. 2. Optimize the reaction temperature, ensuring it is maintained consistently within the 90-110°C range.[5][6] 3. Continue heating and monitor by TLC until the starting material is fully consumed.[4]
Dark Brown or Black Reaction Mixture 1. Oxidation: Air oxidation of aldehyde starting materials. 2. Overheating: Decomposition of reactants or product due to excessive heat.1. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] 2. Maintain strict temperature control using an oil bath and a temperature controller. Avoid localized overheating.
Product "Oils Out" During Recrystallization 1. High Impurity Level: Significant impurities are depressing the melting point. 2. Incorrect Solvent: The boiling point of the solvent is higher than the melting point of the product. 3. Rapid Cooling: Cooling the solution too quickly prevents proper crystal lattice formation.1. Perform an initial purification step (e.g., acid-base extraction) before attempting recrystallization. 2. Select a lower-boiling point solvent or a co-solvent system.[10] 3. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[8]
Multiple Spots on TLC of Crude Product 1. Incomplete Reaction: Starting materials are still present. 2. Side-Product Formation: Formation of N,N'-diacetylated products or other condensation byproducts.1. Increase reaction time or temperature moderately and continue to monitor by TLC. 2. Optimize the stoichiometry of the reactants. Utilize purification methods like column chromatography for separating closely related impurities.[4][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ammonium acetate (15.4 g, 200 mmol).

  • Reagent Addition: Add glacial acetic acid (50 mL) and stir until the ammonium acetate dissolves. To this solution, add a 40% aqueous solution of glyoxal (5.8 g, 40 mmol).

  • Substrate Addition: Add methoxyacetaldehyde (3.0 g, 40 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture in an oil bath set to 100°C.[4][5] Allow the reaction to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (Mobile phase: 80% Ethyl Acetate / 20% Hexane), checking for the consumption of methoxyacetaldehyde.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it over 200 mL of ice water.

Protocol 2: Purification via Acid-Base Extraction and Recrystallization
  • Basification: Slowly neutralize the aqueous mixture from the work-up step to a pH of ~8-9 using a saturated sodium bicarbonate (NaHCO₃) solution.[1]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: a. Dissolve the crude solid in a minimum amount of hot ethanol.[10] b. If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. c. Perform a hot gravity filtration to remove the charcoal.[8] d. Allow the clear filtrate to cool slowly to room temperature. e. Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize precipitation.[8] f. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation & Visualization

Table: Comparison of Primary Purification Techniques
Technique Typical Recovery Purity Achieved Advantages Disadvantages Reference(s)
Acid-Base Extraction >90% (initial step)ModerateExcellent for removing non-basic impurities; scalable.Does not remove basic impurities; requires solvent use.[9][10]
Recrystallization 80-95%High to Very HighCost-effective; yields high-purity crystalline material.Potential for "oiling out"; product loss if solubility is moderate in cold solvent.[8][10]
Column Chromatography 70-95%Very HighExcellent for separating closely related impurities.Time-consuming; requires large solvent volumes; can be costly.[10][11]
Diagrams

SynthesisWorkflow cluster_reaction Synthesis cluster_purification Purification A 1. Add Reagents (Glyoxal, Methoxyacetaldehyde, Ammonium Acetate) B 2. Reflux (100°C, 2-4h) A->B C 3. Monitor by TLC B->C D 4. Quench & Neutralize C->D E 5. Acid-Base Extraction D->E F 6. Recrystallization E->F G 7. Isolate & Dry Pure Product F->G

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC of Crude Mixture Start->CheckTLC SM_Present Starting Material Present? CheckTLC->SM_Present Impurity_Present Many Impurity Spots? CheckTLC->Impurity_Present SM_Present->Impurity_Present No Sol_Time Increase Reaction Time / Temperature SM_Present->Sol_Time Yes Sol_Purity Verify Reagent Purity Use Inert Atmosphere Impurity_Present->Sol_Purity Yes Sol_Optimize Optimize Temperature & Stoichiometry Impurity_Present->Sol_Optimize Yes Sol_Purify Improve Purification (Column Chromatography) Impurity_Present->Sol_Purify Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Benchchem.
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate.
  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. ResearchGate.
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.
  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. Benchchem.
  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate.
  • Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.

Sources

Technical Support Center: Purification of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxymethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this polar heterocyclic compound. Here, we synthesize established chemical principles with practical, field-proven insights to provide robust troubleshooting strategies and detailed protocols.

Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Column Chromatography Challenges

Q1: My compound is streaking badly and showing severe peak tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: This is the most common issue when purifying basic compounds like imidazoles on standard silica gel.[1]

  • Cause: The root cause is a strong secondary interaction between the basic nitrogen atoms of your imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction causes some of your compound molecules to bind more tightly, leading to their delayed and slow elution, which results in an asymmetric, tailing peak.

  • Solutions:

    • Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your mobile phase. A typical concentration is 0.1-1% (v/v) .[2][3] This amine will preferentially bind to the acidic sites, allowing your imidazole compound to elute symmetrically. Always use a fume hood when handling these modifiers.

    • Switch to a Neutral Stationary Phase: If tailing persists or if your compound is sensitive to amines, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds as they minimize acidic interactions.[2][3]

    • Dry Loading: To achieve the sharpest possible bands, avoid loading your sample in a large volume of solvent. Instead, dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol), add a small portion of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.[2]

Q2: My yield is very low after column chromatography, and I see a new, more polar spot on my TLC plate that wasn't in the crude mixture. What is happening?

A2: This strongly suggests on-column decomposition of your product.

  • Cause: The methoxymethyl group (formally a methoxymethyl ether or "MOM" ether) is known to be labile under acidic conditions.[4] Standard silica gel is acidic and can catalyze the hydrolysis of the methoxymethyl ether, cleaving it to form 2-hydroxymethyl-1H-imidazole. This byproduct is significantly more polar and will either stick to the column or elute much later.

  • Solutions:

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your mobile phase containing 0.5-1% triethylamine . This will help neutralize the stationary phase and protect your acid-sensitive compound.[2][5]

    • Avoid Acidic Solvents: Ensure your mobile phase is free of any acidic components. For instance, do not use commercial chloroform that has not been stabilized with ethanol, as it can contain trace HCl.

    • Use an Alternative Stationary Phase: As mentioned previously, switching to neutral alumina can prevent this acid-catalyzed decomposition.[1]

    • Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline, your compound is likely degrading on the silica.[1]

Recrystallization Challenges

Q1: My compound "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

A1: "Oiling out" is common for polar compounds or impure samples. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6][7][8] This oil often traps impurities, defeating the purpose of recrystallization.

  • Cause: This typically happens for one of two reasons:

    • The solution is too highly supersaturated, or it was cooled too quickly, not allowing enough time for crystal nucleation and growth.[9]

    • The melting point of your impure compound is lower than the boiling point of the solvent. The solid melts in the hot solvent instead of fully dissolving.[7]

  • Solutions:

    • Slow Down the Cooling Process: After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[9]

    • Adjust the Solvent System:

      • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool slowly again.[9]

      • Use a Two-Solvent System: This is often the best approach for polar compounds. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol, or isopropanol) where it is very soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane, or ethyl acetate) at the boiling temperature until the solution becomes persistently cloudy. Add a drop or two of the hot "good" solvent to clarify the solution, then cool slowly.[9][10]

    • Induce Crystallization: If the solution remains supersaturated upon cooling, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed crystal" of the pure compound.[9]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect from the synthesis of this compound?

A1: While specific impurities are process-dependent, we can infer common byproducts from related imidazole syntheses, such as the Radziszewski reaction.[6] Likely impurities include:

  • Unreacted Starting Materials: Such as methoxyacetaldehyde, glyoxal, and ammonia sources.

  • 2-Hydroxymethyl-1H-imidazole: This can be a precursor or a decomposition product if the methoxymethyl group is cleaved during workup or purification.[8]

  • N-Alkylated Isomers: If the methoxymethylation is not perfectly regioselective, you may form 1-(Methoxymethyl)-1H-imidazole, a constitutional isomer.

  • Over-Alkylated Products: Formation of 1,2-disubstituted imidazole salts.

Q2: How should I store this compound to ensure its stability?

A2: Based on its structure, the compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[11] The primary stability concern is the potential for hydrolysis of the methoxymethyl ether, so it is critical to protect it from moisture and acidic vapors.

Q3: What analytical methods can I use to assess the purity of my final product?

A3:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., potassium phosphate at pH 3.2) and an organic modifier like methanol or acetonitrile is a good starting point.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity of the imidazole ring, derivatization may be necessary to improve volatility and peak shape.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for assessing purity by looking for signals from impurities and confirming the structure of the desired product.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is designed to mitigate peak tailing and on-column decomposition.

  • Solvent System Selection (TLC):

    • Develop a suitable mobile phase using TLC. A good starting point for this polar compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexane with a high proportion of Ethyl Acetate.

    • Aim for an Rf value of 0.2-0.4 for the target compound.

    • To the chosen solvent system, add 0.5% (v/v) of triethylamine (TEA) . Re-run the TLC to confirm the Rf value and observe the improvement in spot shape.

  • Column Packing:

    • Select an appropriately sized silica gel column.

    • Pack the column using the chosen mobile phase (containing TEA) as a slurry.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude material (e.g., 1 g) in a minimal amount of methanol or DCM.

    • Add silica gel (approx. 2-3 g) to the solution and mix to form a slurry.

    • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Load this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase. A gradient elution, starting with a lower polarity (e.g., 2% MeOH in DCM) and gradually increasing to a higher polarity (e.g., 10% MeOH in DCM), may be necessary to separate closely eluting impurities.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization Purification

This protocol uses a two-solvent system, which is often effective for polar molecules.

  • Solvent System Selection:

    • Common solvent pairs for polar imidazoles include Ethanol/Water , Isopropanol/Hexane , or Ethyl Acetate/Hexane .[9][10]

    • The goal is to find a "good" solvent that dissolves the compound when hot, and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.

  • Dissolution:

    • Place the crude solid (e.g., 1 g) in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the hot "good" solvent (e.g., ethanol) and heat to boiling with stirring until the solid is completely dissolved.

  • Crystallization:

    • While maintaining the heat, add the "poor" anti-solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy.

    • Add 1-2 more drops of the hot "good" solvent to just redissolve the turbidity.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

Table 1: Recommended Solvent Systems for Purification
Purification MethodStationary PhaseRecommended Solvent System (Eluent)Modifier/Notes
Column Chromatography Silica Gel (60 Å)Dichloromethane/Methanol (Gradient: 98:2 to 90:10)Add 0.5-1% Triethylamine to prevent tailing and decomposition.[2][3]
Ethyl Acetate/Hexane (Gradient: 50:50 to 100:0)Also requires a triethylamine modifier. Best for less polar impurities.
Neutral AluminaDichloromethane/Methanol (Gradient)Good alternative to silica; modifier may not be needed.[2]
Recrystallization N/AIsopropanol / n-HexaneGood for moderately polar compounds.
N/AEthanol / WaterEffective for highly polar compounds.[9]
N/AEthyl Acetate / n-HexaneA versatile system for a range of polarities.[10]

Visualizations

Troubleshooting Workflow for Column Chromatography

G start Start Purification tlc Run TLC with DCM/MeOH or EtOAc/Hex start->tlc check_rf Is Rf 0.2-0.4? tlc->check_rf check_tailing Is there tailing? check_rf->check_tailing Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No add_tea Add 0.5% TEA to Mobile Phase check_tailing->add_tea Yes run_column Run Column (Dry Load) check_tailing->run_column No adjust_polarity->tlc add_tea->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_purity Is Product Pure? analyze_fractions->check_purity check_yield Is Yield Low? check_purity->check_yield No combine_pure Combine Pure Fractions & Evaporate check_purity->combine_pure Yes check_yield->combine_pure No decomposition Probable Decomposition on Silica check_yield->decomposition Yes end Purified Product combine_pure->end switch_stationary Switch to Neutral Alumina or Deactivate Silica decomposition->switch_stationary switch_stationary->run_column G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Solutions oiling_out Oiling Out Compound separates as liquid cause_oiling {Cooling Too Fast | High Supersaturation | Impurities Present} oiling_out->cause_oiling no_crystals No Crystals Form Solution remains clear cause_no_xtal {Insufficient Supersaturation | Nucleation Barrier} no_crystals->cause_no_xtal impure_crystals Impure Product Colored or low melting point cause_impure {Insoluble Impurities | Impurities Trapped} impure_crystals->cause_impure solution_oiling Slow Cooling Add More Solvent Change Solvent System cause_oiling->solution_oiling solution_no_xtal Scratch Flask Add Seed Crystal Reduce Solvent Volume cause_no_xtal->solution_no_xtal solution_impure Hot Filtration (Charcoal) Re-recrystallize cause_impure->solution_impure

Sources

Stability issues and degradation of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxymethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and inherent stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three factors: hydrolysis, oxidation, and photolysis. The imidazole ring itself is susceptible to oxidation and photodegradation, while the methoxymethyl group at the 2-position is prone to hydrolysis, particularly under acidic or basic conditions.[1][2][3]

Q2: What is the recommended procedure for long-term storage of this compound?

A2: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dark, and dry place.[3][4] To minimize degradation, it is advisable to store the compound at 4°C or -20°C, especially for analytical standards or critical samples.[3] Inert atmosphere (e.g., argon or nitrogen) can also be considered to prevent oxidation.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product from hydrolysis is expected to be 2-Hydroxymethyl-1H-imidazole . Further oxidation of this intermediate could lead to the formation of imidazole-2-carboxylic acid . Oxidative conditions may also lead to the formation of 2-oxo-imidazole derivatives.[5] Photodegradation can result in a complex mixture of products due to the high energy of UV light.[1][6]

Q4: Is this compound stable in common HPLC mobile phases?

A4: The stability in HPLC mobile phases depends on the pH. In acidic mobile phases, there is a risk of hydrolysis of the methoxymethyl group, which could lead to the appearance of degradation peaks and inaccurate quantification.[2] It is recommended to use mobile phases with a pH closer to neutral if possible and to minimize the time the sample is in solution before injection.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the use of this compound.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis

Symptom: You observe additional peaks in your HPLC or GC analysis of a this compound sample that are not present in a freshly prepared standard.

Causality: The appearance of new peaks is a strong indicator of degradation. The position of these peaks relative to the main compound can provide clues about the nature of the degradation. A more polar impurity, eluting earlier in a reversed-phase HPLC method, could be 2-Hydroxymethyl-1H-imidazole, a product of hydrolysis.

Troubleshooting Workflow:

G start Unexpected peak observed check_standard Analyze a freshly prepared standard start->check_standard peak_present Peak present in fresh standard? check_standard->peak_present impurity Peak is likely a synthesis impurity. peak_present->impurity Yes degradation Peak is likely a degradant. peak_present->degradation No check_storage Review sample storage and handling conditions degradation->check_storage improper_storage Improper storage (light, heat, moisture)? check_storage->improper_storage correct_storage Implement proper storage protocols. Re-analyze. improper_storage->correct_storage Yes check_solution Review sample solution stability improper_storage->check_solution No solution_conditions Is the solution acidic, basic, or exposed to light? check_solution->solution_conditions adjust_solution Adjust solution pH, protect from light. Re-analyze. solution_conditions->adjust_solution Yes forced_degradation Conduct a forced degradation study to identify the degradant. solution_conditions->forced_degradation No

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Issue 2: Inconsistent Results in Biological Assays

Symptom: You observe variability in the biological activity of this compound between different batches or over time.

Causality: Inconsistent biological activity can be a result of the degradation of the parent compound into less active or inactive degradants. The presence of impurities from synthesis can also contribute to this variability.

Recommended Actions:

  • Purity Assessment: Always verify the purity of each new batch of this compound using a stability-indicating analytical method (see Section III) before use.

  • Solution Stability: Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a stability study in the specific buffer or medium to be used.

  • Control Experiments: Include a positive control with a known stable compound and a negative control to ensure the observed effects are due to the active compound.

III. Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[3]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • Analyze the sample by HPLC at different time points (e.g., 0, 4, 8, 24 hours).

    • Repeat the experiment with 1 N HCl at 60°C for accelerated degradation.

  • Base Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Analyze the sample by HPLC at different time points.

    • Repeat the experiment with 1 N NaOH at 60°C.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample by HPLC at different time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 1 mg/mL in methanol) to direct sunlight or a photostability chamber for 24 hours.

    • Analyze the sample by HPLC.

Data Analysis:

  • Calculate the percentage degradation of this compound under each condition.

  • Identify and quantify the major degradation products.

  • LC-MS can be used for the structural elucidation of the unknown degradation products.[1][5]

Protocol 2: Example Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

IV. Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure and the known reactivity of the imidazole ring.

G parent This compound hydrolysis_product 2-Hydroxymethyl-1H-imidazole parent->hydrolysis_product Hydrolysis (H⁺ or OH⁻) oxo_product 2-Oxo-imidazole derivatives parent->oxo_product Oxidation photo_products Complex mixture of photoproducts parent->photo_products Photolysis (UV/Vis) oxidation_product Imidazole-2-carboxylic acid hydrolysis_product->oxidation_product Oxidation

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methoxymethyl-1H-imidazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable imidazole derivative. Instead of a rigid protocol, this guide provides a deep dive into the "why" behind common synthetic issues, focusing on the identification and mitigation of frequently observed byproducts. Our goal is to empower you with the mechanistic understanding needed to troubleshoot and optimize your experimental outcomes.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes. The choice of pathway often depends on the availability of starting materials, scale, and desired purity profile. Understanding both is key to diagnosing byproduct formation.

  • Route A: The Direct Condensation Method (Radziszewski-type Synthesis) : This is a multicomponent reaction where a 1,2-dicarbonyl (glyoxal), an aldehyde (methoxyacetaldehyde), and an ammonia source condense to form the imidazole ring in a single step.[1][2] While efficient in concept, this pathway is known for generating a complex mixture of products if not carefully controlled.

  • Route B: The Two-Step Halomethylation-Substitution Method : This strategy involves first synthesizing a reactive intermediate, such as 2-(chloromethyl)-1H-imidazole, followed by a nucleophilic substitution with a methoxide source to install the methoxymethyl group.[3] This route offers more control but introduces its own set of potential side reactions.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, linking observable problems to the formation of specific chemical byproducts.

Q1: My reaction produced a low yield of the target compound, and a significant amount of a dark, intractable, tar-like substance precipitated during workup. What is this byproduct and how can I prevent it?

A: You are likely observing the formation of resinous, polymeric byproducts . This is a well-documented issue in Radziszewski-type imidazole syntheses, which are known to produce nonvolatile, viscous tars that reduce yield and complicate purification.[4]

  • Causality: These polymers arise from the complex and often uncontrolled condensation and self-polymerization reactions of the starting aldehydes (glyoxal and methoxyacetaldehyde) with ammonia. Aldehydes can undergo aldol-type reactions, and their reaction with ammonia can form a variety of imines and other intermediates that readily polymerize, especially under elevated temperatures or high concentrations.

  • Troubleshooting & Mitigation:

    • Temperature Control: Maintain a consistent and moderate reaction temperature, as a rule between 50°C and 80°C, to minimize runaway side reactions.[4]

    • Controlled Reagent Addition: Instead of combining all reactants at once, employ the slow, dropwise addition of the aldehyde components to the ammonia solution. This keeps the instantaneous concentration of reactive intermediates low, favoring the desired cyclization over polymerization.

    • Stoichiometry: Carefully control the molar ratios of the reactants. A common ratio is approximately 1 part dicarbonyl to 1.0-1.5 parts aldehyde and 2.0-3.5 parts ammonia to ensure the aldehyde is consumed in the desired pathway.[4]

Q2: My mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analyses show the presence of unsubstituted 1H-imidazole as a significant impurity. My starting materials seemed pure. How did this form?

A: The presence of the parent 1H-imidazole ring points to the reaction of glyoxal and ammonia with formaldehyde.[5]

  • Causality: The most probable source is contamination of your methoxyacetaldehyde starting material with formaldehyde. Formaldehyde is a common precursor or byproduct in the synthesis of other aldehydes and can be present in trace amounts. The Radziszewski reaction is highly effective at producing the parent imidazole from glyoxal, formaldehyde, and ammonia.[6]

  • Troubleshooting & Mitigation:

    • Starting Material Purity: Verify the purity of your methoxyacetaldehyde via NMR or GC-MS before use. If significant formaldehyde is detected, consider purification by distillation.

    • Alternative Synthesis: If starting material purity is a persistent issue, switching to the two-step synthesis (Route B) will decouple the ring formation from the side-chain installation, eliminating this specific byproduct pathway.

Q3: I'm using the two-step synthesis via 2-(chloromethyl)-1H-imidazole. My final product is a mixture of two isomers that are very difficult to separate by column chromatography. What is the second isomer?

A: You are likely dealing with the formation of the N-methoxymethyl isomer , specifically 1-methoxymethyl-2-(chloromethyl)-1H-imidazole or a related structure, alongside your desired product.

  • Causality: The imidazole ring is amphoteric and exists in two tautomeric forms. The nitrogen atom at the 1-position is nucleophilic and can compete with your intended nucleophile (methoxide) for reaction with alkylating agents. In the second step, if any unreacted 2-(chloromethyl)-1H-imidazole is present, it can be alkylated on the ring nitrogen by another molecule, or if you are using a methylating agent, it can be N-methylated.

  • Troubleshooting & Mitigation:

    • Protecting Groups: For maximum selectivity, consider protecting the imidazole nitrogen before performing the substitution at the 2-position. A trityl or BOC group can be used and subsequently removed.

    • Optimize Base and Solvent: The choice of base and solvent can influence the site of reaction. Using a bulky, non-nucleophilic base can sometimes favor the desired reaction by sterically hindering attack at the nitrogen. Running the reaction at lower temperatures may also improve selectivity.

    • Purification of Intermediate: Ensure the complete removal of any alkylating agents used to form the 2-(chloromethyl)-1H-imidazole intermediate before proceeding to the substitution step.

Q4: During my workup of the direct condensation reaction, I've isolated a byproduct with a mass corresponding to 2,2'-bis-1H-imidazole. How is this dimer forming?

A: The formation of 2,2'-bis-1H-imidazole is an "over-reaction" byproduct that can occur when the concentration of key intermediates is not well-controlled.[7][8]

  • Causality: The reaction of glyoxal with ammonia first forms a diimine intermediate.[1][2] This diimine is the backbone of the final imidazole. If the concentration of the methoxyacetaldehyde is locally depleted, this diimine can react with another molecule of glyoxal and ammonia, or with an already-formed imidazole ring, leading to the formation of a bis-imidazole species.[8]

  • Troubleshooting & Mitigation:

    • Maintain Aldehyde Excess: Use a slight molar excess (1.0-1.5 equivalents) of methoxyacetaldehyde relative to glyoxal.[4] This ensures that the diimine intermediate is more likely to react with the intended aldehyde to form the desired 2-substituted product rather than reacting with other species.

    • Reaction Conditions: As with polymer formation, slow addition and controlled temperature can help minimize the concentration of reactive intermediates and favor the desired product pathway.

Q5: My attempt to convert 2-(chloromethyl)-1H-imidazole to the methoxy derivative resulted primarily in 2-(hydroxymethyl)-1H-imidazole. What went wrong?

A: This outcome indicates a classic case of competitive nucleophilic substitution , where water is outcompeting your methoxide source.

  • Causality: 2-(chloromethyl)-1H-imidazole is a reactive electrophile. Both methoxide (CH₃O⁻) and hydroxide (OH⁻, from water) are effective nucleophiles. If significant water is present in your reaction solvent (e.g., methanol) or on your glassware, the hydrolysis reaction to form the alcohol (2-(hydroxymethyl)-1H-imidazole) can become a major competing pathway.

  • Troubleshooting & Mitigation:

    • Strictly Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., anhydrous methanol or THF). Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Use high-purity, dry sodium methoxide. If using a solution of sodium methoxide in methanol, ensure it is fresh and has been stored properly to prevent moisture absorption.

Section 3: Recommended Protocols & Data Summary

Protocol 1: Optimized Direct Condensation Synthesis (Mitigating Polymers)
  • To a stirred solution of aqueous ammonia (2.5-3.5 eq.) in a suitable solvent (e.g., water/alcohol mixture) cooled to 10°C, add a 40% aqueous solution of glyoxal (1.0 eq.).

  • Maintain the temperature below 20°C and slowly add methoxyacetaldehyde (1.2 eq.) dropwise over 1-2 hours.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60°C for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction, and proceed with standard extraction and purification procedures (e.g., ethyl acetate extraction followed by column chromatography).

Data Summary: Common Byproducts and Identification
Byproduct NameCommon OriginSuggested Analytical TechniqueKey Identifier
Polymeric ResinsRoute A: Uncontrolled polymerizationVisual, InsolubilityDark, tar-like solid
1H-ImidazoleRoute A: Formaldehyde contaminationGC-MS, ¹H NMRM/z = 68; Characteristic NMR signals
N-Alkylated IsomersRoute B: Side reaction on ring NLC-MS, ¹H & ¹³C NMRSame mass as product, different NMR shifts
2,2'-bis-1H-imidazoleRoute A: Over-reaction of intermediatesLC-MSM/z ≈ 134
2-(hydroxymethyl)-1H-imidazoleRoute B: Hydrolysis of chloro-intermediateLC-MS, ¹H NMRM/z = 112; Presence of -OH proton signal

Section 4: Visualization of Byproduct Formation

The following diagrams illustrate the key decision points and reaction pathways that lead to either the desired product or common byproducts.

G cluster_0 Route A: Direct Condensation A_Start Glyoxal + Methoxyacetaldehyde + Ammonia A_Cond Controlled Condensation (Temp, Stoichiometry) A_Start->A_Cond A_Side2 Parent Imidazole (from HCHO impurity) A_Start->A_Side2 Contaminated Aldehyde A_Prod This compound A_Cond->A_Prod A_Side1 Polymerization A_Cond->A_Side1 High Temp/ High Conc. A_Side3 Bis-imidazole A_Cond->A_Side3 Improper Stoichiometry

Caption: Byproduct pathways in the direct synthesis route.

G cluster_1 Route B: Two-Step Synthesis B_Step1 Step 1: Formation of 2-(chloromethyl)-1H-imidazole B_Intermediate 2-(chloromethyl)-1H-imidazole B_Step1->B_Intermediate B_Step2 Step 2: Substitution with Sodium Methoxide B_Intermediate->B_Step2 B_Prod This compound B_Step2->B_Prod Anhydrous Conditions B_Side1 2-(hydroxymethyl)-1H-imidazole B_Step2->B_Side1 Presence of Water B_Side2 N-Alkylated Isomer B_Step2->B_Side2 Competitive N-Alkylation

Caption: Byproduct pathways in the two-step synthesis route.

References

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Google Patents. (1988). US4719309A - Preparation of imidazoles.
  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

  • MDPI. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). General reaction scheme of the Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxymethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this important imidazole derivative.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of common purification challenges and detailed protocols to address them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: I am struggling to find a suitable solvent for the recrystallization of my crude this compound. What is the best approach?

A1: Finding the ideal solvent is crucial for effective recrystallization. The perfect solvent will dissolve your compound well at elevated temperatures but poorly at room temperature.[1]

Expert Insight: For imidazole derivatives like this compound, a systematic solvent screening is the most effective strategy. Start with small amounts of your crude product and test a range of solvents with varying polarities.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Aliphatic Hydrocarbons: Hexane, Heptane

  • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be very effective.[1]

Troubleshooting Workflow for Solvent Selection:

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Q2: My compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or a solvent system in which the compound's melting point is lower than the solution's temperature.

Solutions:

  • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to further dissolve the compound.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Change the solvent system: The current solvent may be too nonpolar. Try a more polar solvent or adjust the ratio in a mixed solvent system.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.

Column Chromatography Challenges

Q1: My this compound is showing significant peak tailing on a silica gel column. What is the cause and how can I fix it?

A1: Peak tailing with basic compounds like imidazoles on silica gel is a common issue. It is caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.[2]

Solutions:

  • Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.[1]

  • Switch to a different stationary phase:

    • Neutral or Basic Alumina: These are excellent alternatives to silica gel for purifying basic compounds.[1]

    • Deactivated Silica Gel: You can prepare this by pre-treating the silica gel with a solution of your mobile phase containing the basic modifier.

Q2: I am experiencing poor separation of my product from an impurity with a similar Rf value. What can I do to improve resolution?

A2: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Strategies for Improved Separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity.[1]

    • Solvent System Modification: Experiment with different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1] Changing one of the solvents can alter the selectivity of the separation.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This often leads to sharper bands and better separation.[1]

Troubleshooting Logic for Poor Separation:

Caption: Decision tree for troubleshooting poor chromatographic separation.

Potential Impurities in the Synthesis of this compound

While the exact impurity profile depends on the specific synthetic route, some common impurities can be anticipated based on general imidazole syntheses.

Impurity TypePotential Structure/IdentityRationale for FormationRecommended Purification Technique
Unreacted Starting Materials e.g., Methoxyacetamidine, DihydroxyacetoneIncomplete reactionColumn Chromatography, Recrystallization
Over-alkylation/Side Products N-substituted isomersReaction at different nitrogen atoms of the imidazole ringColumn Chromatography
By-products from Reagents Varies depending on synthesisSide reactions of reagents or intermediatesColumn Chromatography, Acid-Base Extraction

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for recrystallization. The choice of solvent should be determined by preliminary screening as described in the FAQs.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethyl acetate or an ethanol/water mixture) by heating on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound using silica gel chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution process using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a starting point for assessing the purity of your final product.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase A 0.1% Phosphoric Acid in Water (for MS compatibility, use 0.1% Formic Acid)[4]
Mobile Phase B Acetonitrile[4]
Gradient Start with a low percentage of B, and gradually increase to elute more retained components.
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
UV Detection 210 nm[3]

References

  • BenchChem Technical Support Team. (2025).
  • Aaron Chemistry GmbH. 102644-75-7 | MFCD00082200 | this compound. [Link]

  • BenchChem Technical Support Team. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. BenchChem.
  • SACTG | King-Pharm. 102644-75-7 1H-Imidazole, 2-(methoxymethyl)-. [Link]

  • Arctom, Inc. CAS NO. 102644-75-7 | this compound. [Link]

  • SIELC Technologies. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. High-Performance Thin-Layer Chromatography Determination of Some Antimycotic Imidazole Derivatives and Preservatives in Medicinal Creams and a Gel. [Link]

  • Pedersen, E. B., & Dueholm, K. L. (2004). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. Synthesis, 2004(01), 116–120.
  • PubChem. 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid. [Link]

  • LookChem. Preparation of 2-Methylimidazole (I). [Link]

  • Google Patents. Methods for synthesizing 2-substituted imidazoles.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds. BenchChem.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. Method for producing imidazolium salt.
  • Al-Ghorbani, M., Kumar, R. S., & Suresh, S. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Scientific reports, 11(1), 13076.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Google Patents.
  • Google Patents. Method for preparing 2-methylimidazole.
  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83–87.
  • Li, B., Chiu, C. K. F., Hank, R. F., Murry, J., Roth, J., & Tobiassen, H. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Organic Syntheses, 81, 105.
  • Wikipedia. 2-Methylimidazole. [Link]

  • Gomółka, E., & Starek, M. (2010). High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel.
  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. BenchChem.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. BenchChem.
  • Walsh Medical Media. (2022).
  • VACUUBRAND GMBH + CO KG. Fine Vacuum Distillation. [Link]

  • ResearchGate. Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones | Request PDF. [Link]

  • CAS. 1-(Methoxymethyl)-1H-imidazole. [Link]

Sources

Technical Support Center: Scaling Up 2-Methoxymethyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxymethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will delve into the common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: There are two primary scalable routes. The first involves the synthesis of a 2-(chloromethyl)-1H-imidazole intermediate followed by nucleophilic substitution with sodium methoxide. The second, and often preferred for safety and efficiency at scale, is the formation of 2-(hydroxymethyl)-1H-imidazole, which is then etherified to the final product.

Q2: Why is direct methoxymethylation of the imidazole ring at the 2-position challenging?

A2: Direct electrophilic substitution at the C2 position of imidazole is difficult due to the electronic nature of the ring.[1] The C2 position is electron-deficient and susceptible to nucleophilic attack, not electrophilic. Therefore, a multi-step approach is typically necessary.

Q3: What are the major safety concerns when handling reagents for this synthesis at a large scale?

A3: Key safety concerns are associated with the handling of strong bases like sodium hydride (NaH) or sodium methoxide (CH₃ONa). Sodium hydride is highly flammable and reacts violently with water, releasing hydrogen gas.[2][3][4] Sodium methoxide is corrosive, hygroscopic, and can cause severe tissue damage.[5] Both require handling in an inert, dry atmosphere.

Q4: I'm observing the formation of significant byproducts during the etherification step. What could be the cause?

A4: Byproduct formation in the etherification, particularly in a Williamson ether synthesis, can be due to competing elimination reactions, especially if using a secondary alkyl halide or sterically hindered substrates.[6][7][8] Over-alkylation on the imidazole nitrogen is also a common side reaction.

Synthetic Pathways and Scale-Up Considerations

Two viable synthetic pathways for this compound are presented below, along with their scale-up challenges.

Pathway 1: The Chloromethyl Intermediate Route

This route involves the initial formation of 2-(chloromethyl)-1H-imidazole hydrochloride, followed by reaction with sodium methoxide.

Diagram: Pathway 1 - Chloromethyl Intermediate Route

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Etherification 2_hydroxymethyl_imidazole 2-(Hydroxymethyl)-1H-imidazole 2_chloromethyl_imidazole_hcl 2-(Chloromethyl)-1H-imidazole Hydrochloride 2_hydroxymethyl_imidazole->2_chloromethyl_imidazole_hcl in inert solvent SOCl2 Thionyl Chloride (SOCl₂) SOCl2->2_chloromethyl_imidazole_hcl 2_methoxymethyl_imidazole This compound 2_chloromethyl_imidazole_hcl->2_methoxymethyl_imidazole in Methanol NaOMe Sodium Methoxide (NaOMe) NaOMe->2_methoxymethyl_imidazole

Caption: Synthetic route via a chloromethyl intermediate.

Pathway 2: The Hydroxymethyl Intermediate and Williamson Ether Synthesis

This is often the preferred route for scale-up due to the avoidance of a potentially unstable chloromethyl intermediate.

Diagram: Pathway 2 - Williamson Ether Synthesis Route

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Etherification (Williamson) Imidazole Imidazole 2_hydroxymethyl_imidazole 2-(Hydroxymethyl)-1H-imidazole Imidazole->2_hydroxymethyl_imidazole Formaldehyde Formaldehyde (HCHO) Formaldehyde->2_hydroxymethyl_imidazole 2_methoxymethyl_imidazole This compound 2_hydroxymethyl_imidazole->2_methoxymethyl_imidazole in aprotic solvent Base Strong Base (e.g., NaH) Base->2_methoxymethyl_imidazole Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Methylating_Agent->2_methoxymethyl_imidazole G start Low Yield in Etherification check_deprotonation Check for complete deprotonation (e.g., hydrogen evolution with NaH) start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation increase_base Increase base equivalents or reaction time for alkoxide formation incomplete_deprotonation->increase_base Yes check_side_reactions Analyze crude mixture for byproducts (e.g., N-methylation, elimination) incomplete_deprotonation->check_side_reactions No check_moisture Ensure anhydrous conditions increase_base->check_moisture check_moisture->start Re-run experiment side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present optimize_conditions Optimize reaction conditions: - Lower temperature - Use less reactive methylating agent side_reactions_present->optimize_conditions Yes check_reagent_quality Verify purity of starting materials and reagents side_reactions_present->check_reagent_quality No optimize_conditions->start Re-run experiment check_reagent_quality->start Re-run experiment

Caption: Decision tree for troubleshooting low yield in etherification.

Experimental Protocols for Scale-Up

Protocol 1: Synthesis of 2-(Hydroxymethyl)-1H-imidazole

Materials:

  • Imidazole

  • Paraformaldehyde

  • Solvent (e.g., water or an appropriate organic solvent)

Procedure:

  • Charge the reactor with imidazole and the chosen solvent.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring.

  • Slowly add paraformaldehyde portion-wise to control the exothermic reaction.

  • Monitor the reaction progress by HPLC or TLC until the consumption of imidazole is complete.

  • Upon completion, cool the reaction mixture.

  • The product may crystallize upon cooling or require concentration and subsequent crystallization from an appropriate solvent system.

  • Isolate the product by filtration and dry under vacuum.

Protocol 2: Etherification of 2-(Hydroxymethyl)-1H-imidazole (Williamson Ether Synthesis)

Materials:

  • 2-(Hydroxymethyl)-1H-imidazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methyl Iodide or Dimethyl Sulfate

  • Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

  • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charge the reactor with anhydrous solvent and 2-(hydroxymethyl)-1H-imidazole.

  • With vigorous stirring and cooling, slowly add the sodium hydride dispersion. Hydrogen gas will be evolved; ensure this is safely vented. The use of pre-weighed, dissolvable bags of NaH can improve safety and handling on a large scale. [2][3]4. Stir the mixture at room temperature or gentle heat until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Cool the mixture and slowly add the methylating agent, maintaining the temperature below a set point to control the exotherm.

  • Monitor the reaction to completion.

  • Carefully quench any unreacted sodium hydride by the slow addition of a proton source (e.g., isopropanol followed by water).

  • Perform an aqueous workup to remove salts.

  • Extract the product with a suitable organic solvent.

  • Purify the product by distillation or crystallization.

References

  • McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(6), 1442–1446. [Link]

  • Chemjobber. (2011, October 12). Process Wednesday: "The Safe Use of Sodium Hydride on Scale". Chemjobber. [Link]

  • The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. Retrieved from [Link]

  • McKew, J. C., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(9), 1786–1794. [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • CHEMICAL INTERESTERIFICATION – PROCESS AND SAFETY MANAGEMENT. (n.d.). SCI. Retrieved from [Link]

  • Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). (2022, April 20). YouTube. [Link]

  • Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. (2024, April 12). Brainly. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? (2025, April 4). Chemistry For Everyone. [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2022). ACS Publications. [Link]

  • The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Illustrate with examples the limitations of Williamson's synthesis. (2025, March 4). askIITians. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • Sodium Methoxide Production Line. (n.d.). Zauxi. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Method for producing high-purity N-alkyl imidazole. (n.d.). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Purification of imidazolium ionic liquids for spectroscopic application. (2025, August 8). ResearchGate. [Link]

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (n.d.). SlidePlayer. Retrieved from [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (n.d.). ijarsct. Retrieved from [Link]

  • Chemical Process Safety. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study. (2025, August 6). ResearchGate. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Simulation of Process for Preparing Sodium Methoxide Using Aspen Plus. (n.d.). ResearchGate. [Link]

  • The process of producing sodium methoxide: from methanol to the final product. (n.d.). icib.co. Retrieved from [Link]

  • Preparation and Standardization of 0.1 M Sodium Methoxide. (2010, September 25). Pharmaguideline. [Link]

  • Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. (n.d.). ResearchGate. [Link]

  • TGA thermogram of control and treated 2-methylimidazole. (n.d.). ResearchGate. [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2015). PubMed. [Link]

  • Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis. (2021). Green Chemistry. [Link]

  • Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). (n.d.). Cheméo. Retrieved from [Link]

  • The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. (n.d.). ResearchGate. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2022). NIH. [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022, February 17). NIH. [Link]

  • 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). (2012, November 6). ACS Publications. [Link]

  • 1H-Imidazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of 2‐Hydroxymethyl‐1H‐imidazoles from 1,3‐Dihydroimidazole‐2‐thiones. (2004). ChemInform. [Link]

Sources

Proper handling and storage procedures for 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxymethyl-1H-imidazole

A Senior Application Scientist's Guide to Proper Handling, Storage, and Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. As specific public data for this compound is limited, this document synthesizes information from the well-understood chemistry of the imidazole scaffold, data on structurally similar compounds like 2-methylimidazole, and established best practices in chemical laboratory settings.

Part 1: Frequently Asked Questions (FAQs) - Core Handling and Storage

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

A1: Based on the hazard profile of analogous imidazole compounds, this compound should be handled as a hazardous substance. Imidazoles can be corrosive, causing severe skin burns and eye damage.[1][2][3] They may also be harmful if swallowed.[1][4] Therefore, a comprehensive approach to personal protection is mandatory.

  • Expertise & Rationale: The imidazole ring is basic and can cause chemical burns upon contact with skin or mucous membranes. The methoxymethyl group is not expected to mitigate these hazards significantly.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes.[1][5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[1]

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: Handle this compound only in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[5][6]

Q2: What is the correct procedure for storing this compound to ensure its long-term stability?

A2: Proper storage is critical to maintain the purity and integrity of the compound. The key is to protect it from atmospheric contaminants, light, and extreme temperatures.

  • Expertise & Rationale: The imidazole ring and the ether linkage in the methoxymethyl group can be susceptible to degradation from moisture, oxygen, and strong acids or bases over time.[7]

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.Minimizes degradation kinetics and potential volatility.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents slow oxidation of the imidazole ring.[7]
Container Keep in a tightly sealed, airtight container. Use amber glass vials to protect from light.Prevents absorption of moisture and CO₂ from the air and avoids photodegradation.[6][8][9]
Location Store in a well-ventilated area designated for corrosive or hazardous materials.Ensures safety in case of accidental spills or container failure.

Q3: What materials are incompatible with this compound?

A3: To prevent hazardous reactions, segregation from incompatible materials is crucial. Based on the reactivity of similar imidazoles, you should avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[1][2][10]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: The basic imidazole ring will react exothermically with acids.[1][2][10]

  • Moisture: Can lead to hydrolysis or degradation over prolonged periods.[3][8][9]

Q4: How should I respond to a spill of this compound in the lab?

A4: The response depends on the size of the spill. In all cases, immediate action is necessary to prevent exposure and contamination. Ensure the area is well-ventilated and eliminate all ignition sources.[6]

  • For Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[6]

    • Sweep up the absorbed material without creating dust and place it into a suitable, labeled container for hazardous waste disposal.[1][11]

    • Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse.

  • For Major Spills:

    • Evacuate the area immediately and alert emergency responders (e.g., EH&S).[6][10]

    • Prevent the spill from entering drains or water courses.[1][6]

    • Only personnel trained in hazardous material cleanup should attempt to manage a large spill.

Below is a logical workflow for spill response.

Caption: Decision workflow for spill cleanup.

Part 2: Troubleshooting Guide for Experimental Applications

This section provides solutions to common issues encountered during the use of this compound in research.

Q5: My sample of this compound has developed a yellow or brown tint. Is it still usable?

A5: Discoloration often indicates degradation or the presence of impurities. While slight yellowing may not significantly impact some reactions, it warrants investigation.

  • Expertise & Rationale: Imidazole compounds can oxidize or undergo other degradation pathways upon exposure to air and light, leading to the formation of colored byproducts.[7] Thermal decomposition can also generate corrosive vapors and colored products.[3]

IssuePossible Cause(s)Recommended Action(s)
Discoloration (Yellow/Brown) 1. Oxidation due to improper storage (exposure to air).2. Photodegradation from exposure to light.3. Presence of synthesis-related impurities.1. Analyze Purity: Run a quick purity check using TLC, HPLC, or ¹H NMR. Compare the results to a reference standard or initial analysis data.2. Consider Purification: If impurities are detected, purify the compound using column chromatography or acid-base extraction (see Protocol 1).3. Evaluate Impact: For non-critical applications, you may test a small amount in your reaction. However, for sensitive assays or GMP work, using discolored material is not recommended.
Inconsistent Reaction Yields 1. Degradation of the starting material.2. Inaccurate quantification due to moisture absorption.1. Confirm Identity & Purity: Before use, always confirm the purity of your reagent via analytical methods (HPLC, qNMR).2. Dry the Compound: If the compound is hygroscopic, dry it under a high vacuum before weighing for a reaction.
Unexpected Side Products in Reaction 1. Reaction with impurities in the starting material.2. Degradation of the compound under reaction conditions.1. Purify Starting Material: Ensure the this compound is of high purity before starting.2. Analyze Degradation: Consider if your reaction conditions (e.g., strong acid/base, high temperature) could be degrading the compound. The methoxymethyl group can be labile under acidic conditions.

Q6: I am observing unexpected peaks in my analytical data (LC-MS, NMR). What could they be?

A6: Unexpected peaks are typically due to impurities, degradation products, or solvent artifacts.

  • Expertise & Rationale: The structure of this compound suggests several potential degradation pathways. Understanding these can help in identifying unknown peaks.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid-Catalyzed) parent This compound node_oxide N-Oxides parent->node_oxide O₂ / Peroxides node_alcohol 2-Hydroxymethyl-1H-imidazole parent->node_alcohol H₃O⁺ node_formaldehyde Formaldehyde parent->node_formaldehyde H₃O⁺

Caption: Potential degradation pathways for this compound.

  • Hydrolysis Products: Under acidic conditions, the methoxymethyl ether linkage can be cleaved to yield 2-Hydroxymethyl-1H-imidazole and formaldehyde.

  • Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of various N-oxides on the imidazole ring.

  • Synthesis Impurities: Residual starting materials or byproducts from the synthesis, such as other substituted imidazoles, may be present.

Part 3: Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the basicity of the imidazole nitrogen for efficient separation from neutral or acidic impurities.

  • Self-Validation: The success of this protocol is confirmed by analyzing the purity of the final isolated product (e.g., by TLC or NMR) and comparing it to the crude material. The absence of non-basic impurities validates the separation.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate. The protonated imidazole salt will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer one more time with fresh 1 M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 9, check with pH paper). The neutral this compound will precipitate out if it has low water solubility or can be extracted.

  • Final Extraction & Isolation: Extract the now-basic aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate). Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • Amzole || 2-Methyl Imidazole MSDS. (n.d.). Amzole India Pvt. Ltd. Retrieved January 17, 2026, from [Link]

  • 2-METHYLIMIDAZOLE EXTRA PURE MSDS. (2015, April 9). Loba Chemie. Retrieved January 17, 2026, from [Link]

  • Imidazole Standard Operating Procedure. (n.d.). Washington State University - Environmental Health & Safety. Retrieved January 17, 2026, from [Link]

  • Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. (n.d.). Cole-Parmer. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet for 2M Imidazole (B1077) CAE. (2023, December 19). New England BioLabs. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Experimental Protocols Involving 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxymethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we move beyond standard protocols to address the nuanced challenges you may face, providing field-proven insights in a direct question-and-answer format to ensure your experiments are efficient, reproducible, and successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, properties, and characterization of this compound.

Q1: What are the fundamental physicochemical properties and recommended storage conditions for this compound?

Answer: Understanding the basic properties of this compound (CAS No: 102644-75-7) is critical for its proper handling and for ensuring the integrity of your experimental results.

Causality: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base[1][2]. This, combined with the methoxymethyl group, influences its solubility and stability. Improper storage can lead to degradation, affecting reagent purity and reaction outcomes. Commercial suppliers recommend specific conditions to mitigate these risks.

Data Summary:

PropertyValueSource
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance White to off-white powder or crystals
Storage Temperature Room Temperature, sealed in a dry, dark place
Purity (Typical) ≥95%

Best Practices for Storage: To ensure long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential oxidation[3]. Keeping it in a dark place is crucial as many heterocyclic compounds can be light-sensitive.

Q2: What are the expected spectroscopic signatures for verifying the identity and purity of this compound?

Answer: Spectroscopic analysis is the cornerstone of chemical characterization. For this compound, ¹H NMR, ¹³C NMR, and Mass Spectrometry are key.

Expertise: While comprehensive spectral data is not always readily available in a single public source, we can predict the expected signals based on its structure and data from analogous imidazole compounds. The key is to look for the characteristic signals of the imidazole ring protons, the methylene bridge, and the methoxy group, all in the correct integration ratios.

Typical Spectroscopic Data:

TechniqueExpected Signals (Solvent: CDCl₃ or DMSO-d₆)
¹H NMR - Imidazole CH: Two singlets or doublets between δ 6.8-7.6 ppm. - Methylene (-CH₂-): A sharp singlet around δ 4.5 ppm. - Methoxy (-OCH₃): A sharp singlet around δ 3.4 ppm. - Imidazole NH: A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - Imidazole C2: ~δ 145-150 ppm. - Imidazole C4/C5: ~δ 120-130 ppm. - Methylene (-CH₂-): ~δ 65-70 ppm. - Methoxy (-OCH₃): ~δ 55-60 ppm.
MS (ESI+) [M+H]⁺: Expected at m/z 113.07

Note: These are estimated values. Always compare with a reference standard or data from your specific instrument. You can find spectral data for related compounds on platforms like SpectraBase and PubChem to help with assignments[4][5].

Part 2: Troubleshooting Synthesis and Purification

This section provides solutions to specific problems encountered during the synthesis and purification of imidazole derivatives.

Q3: My synthesis of a substituted imidazole derivative is resulting in a low yield and multiple byproducts. What are the common pitfalls?

Answer: Low yields in imidazole synthesis often stem from issues with reaction conditions, reagent stability, or competing reaction pathways. The classic Radziszewski reaction and related multi-component syntheses are powerful but sensitive[6][7].

Causality: The formation of the imidazole ring involves a series of condensation steps. Side reactions can occur if reactants, like aldehydes, undergo self-condensation or if intermediates are unstable under the reaction conditions (e.g., harsh pH or high temperatures)[7][8].

Troubleshooting Workflow for Imidazole Synthesis:

G start Low Yield / Impure Product reagents 1. Check Reagent Purity - Aldehyde purity (polymerization?) - Ammonia source fresh? start->reagents conditions 2. Optimize Conditions - Temperature too high/low? - Incorrect pH? start->conditions workup 3. Review Workup Procedure - Product water-soluble? - Degradation during extraction? start->workup solution1 Solution: - Redistill aldehyde. - Use fresh NH4OAc. reagents->solution1 Purity Issue solution2 Solution: - Run temperature screen. - Buffer the reaction. conditions->solution2 Condition Issue solution3 Solution: - Back-extract aqueous layers. - Use milder acid/base wash. workup->solution3 Workup Issue

Caption: General troubleshooting workflow for low-yielding imidazole syntheses.

Step-by-Step Protocol Improvement:

  • Reagent Quality: Ensure the aldehyde component is pure and free from polymeric or oxidized impurities. If necessary, distill it immediately before use.

  • Control of Stoichiometry: In multi-component reactions, precisely control the molar ratios. An excess of one reactant can push the reaction towards byproduct formation.

  • Temperature Management: Some imidazole syntheses are exothermic. Overheating can lead to decomposition. Maintain a controlled temperature profile, perhaps starting at a lower temperature and slowly warming.

  • Workup Modification: Imidazoles can be quite polar. If your product has low solubility in standard organic solvents, you may be losing it in the aqueous layer during extraction[9]. Try back-extracting the aqueous phase with a more polar solvent like a chloroform/isopropanol mixture or use a salting-out extraction method[10].

Q4: I am having difficulty purifying this compound via silica gel column chromatography. The compound is streaking badly. Why is this happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like imidazoles on standard silica gel.

Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of the imidazole ring interact strongly with these acidic sites via acid-base interactions. This causes the compound to "stick" to the column, leading to poor peak shape, significant tailing (streaking), and often, low recovery.

Solutions:

  • Use a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This deactivates the acidic sites on the silica.

    • Recommended Modifier: Add 0.5% to 1% triethylamine (Et₃N) or pyridine to your eluent system[11][12].

  • Switch the Stationary Phase: If tailing persists, consider an alternative stationary phase.

    • Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds, as it eliminates the strong acidic interactions[11].

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry, free-flowing powder and load this onto the top of your column. This technique often leads to sharper bands and better separation[11].

Recommended Solvent Systems for Chromatography:

Polarity of CompoundStarting Eluent System (with 0.5% Et₃N)
Low to Medium Hexane / Ethyl Acetate (e.g., start at 80:20, gradient to 50:50)
Medium to High Dichloromethane / Methanol (e.g., start at 98:2, gradient to 90:10)

Part 3: Troubleshooting Reactions and Deprotection

This section focuses on issues that arise when using this compound as a reactant or when the related methoxymethyl (MOM) group is used for protection.

Q5: I am attempting to N-alkylate this compound, but the reaction is sluggish and gives a mixture of products. How can I improve regioselectivity and yield?

Answer: N-alkylation of unsymmetrical imidazoles can be challenging due to the presence of two distinct nitrogen atoms that can be alkylated. While the two nitrogens in the parent this compound are equivalent due to tautomerism, once one is substituted, the remaining nitrogen's reactivity changes.

Causality: The choice of base and solvent significantly influences the outcome. A strong base like sodium hydride (NaH) will deprotonate the imidazole to form the imidazolide anion, which is then alkylated[13]. The solvent can affect the aggregation and reactivity of this anion.

Logical Pathway for Optimizing N-Alkylation:

G start Goal: Selective N-Alkylation base Base Selection (e.g., NaH, K2CO3) start->base solvent Solvent Choice (e.g., DMF, THF, CH3CN) base->solvent temp Temperature Control (e.g., 0°C to RT) solvent->temp product Desired N-Alkyl Imidazole temp->product

Caption: Key decision points for optimizing N-alkylation reactions.

Detailed Protocol for N-Alkylation:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), suspend this compound (1.0 eq) in anhydrous DMF or THF.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) portion-wise.

    • Expertise Insight: The cessation of hydrogen gas evolution indicates the completion of deprotonation. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure full formation of the sodium salt[13].

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC). Compare the reaction mixture to a spot of the starting material.

  • Workup: Once complete, cautiously quench the reaction by the slow addition of water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography with the recommendations from Q4 .

Q6: The methoxymethyl (MOM) group on my imidazole substrate is proving difficult to remove. Standard acidic hydrolysis is not working. What alternative deprotection strategies can I use?

Answer: While the MOM group is typically considered an acid-labile protecting group, its removal from a nitrogen atom, particularly on an electron-rich heterocycle like imidazole, can be surprisingly difficult.

Causality: The stability of the N-MOM bond can be greater than that of an O-MOM bond. The lone pair on the nitrogen can participate in resonance, strengthening the bond. Furthermore, harsh acidic conditions that might normally cleave the group can lead to decomposition of sensitive substrates.

Troubleshooting Deprotection:

IssuePossible CauseSuggested SolutionAuthoritative Source
No reaction with dilute HCl Insufficient acid strength or thermal energy.Try stronger acids like trifluoroacetic acid (TFA) or heat the reaction in aqueous HCl.[14]
Substrate decomposition The molecule is sensitive to strong protic acids.Switch to a Lewis acid catalyst. Tin(IV) chloride (SnCl₄) in dichloromethane at 0 °C is effective for N-SEM deprotection, a related group, and may work for N-MOM.[15]
Complex mixture formed Acid is causing side reactions on other functional groups.Use a milder, targeted reagent. Silica-supported sodium hydrogen sulfate has been shown to selectively deprotect phenolic MOM ethers and may be effective and gentler for N-MOM groups.[16]
All methods fail The N-MOM bond is exceptionally robust in your specific molecule.If possible, reconsider the protecting group strategy in your synthetic design. The trimethylsilylethoxymethyl (SEM) group is another option that is removed under different conditions.[15][17]

References

  • Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones . ResearchGate. [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles . The Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol . Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid PubChem Entry . PubChem. [Link]

  • 2-(4-Methoxybenzyl)-1-(methoxymethyl)-1H-benzo[d]imidazole Spectral Data . SpectraBase. [Link]

  • Preparation of 2-Methylimidazole . LookChem. [Link]

  • How To: Troubleshoot a Reaction . University of Rochester, Department of Chemistry. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information . Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum of Imidazole . Human Metabolome Database. [Link]

  • 2-(4-Methoxybenzyl)-1-(methoxymethyl)-1H-benzo[d]imidazole Alternate Spectrum . SpectraBase. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review . Semantic Scholar. [Link]

  • 1-(methoxymethyl)-1H-imidazole PubChem Entry . PubChem. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Method for preparing 2-methylimidazole.
  • 2-Methylimidazole - Wikipedia . Wikipedia. [Link]

  • PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES . Organic Syntheses. [Link]

  • Spectral Information in PubChem . PubChem Blog. [Link]

  • Extraction method of 2-methyl imidazole mother liquor.
  • 2-(methoxymethyl)-1-methyl-1h-imidazole PubChem Entry . PubChem. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol . ResearchGate. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review . ResearchGate. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents . ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . PubMed Central. [Link]

  • 1-(Methoxymethyl)-1H-imidazole . CAS Common Chemistry. [Link]

  • Imidazole - Wikipedia . Wikipedia. [Link]

  • Main reaction pathways for the formation of 1H-imidazole derivatives... . ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles . Organic & Biomolecular Chemistry. [Link]

  • Chemical and Pharmacological Properties of Imidazoles . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES . PubMed Central. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities... . National Institutes of Health. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . MDPI. [Link]

  • Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers... . Organic Chemistry Portal. [Link]

  • Problem with to synthesis of imidazole? . ResearchGate. [Link]

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW . ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Efficiency of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone of many pharmacologically active compounds. The introduction of a methoxymethyl group at the 2-position can significantly modulate a molecule's physicochemical properties, including its lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. Consequently, the efficient synthesis of 2-Methoxymethyl-1H-imidazole is of paramount importance. This guide will explore two principal synthetic pathways: the Williamson ether synthesis starting from 2-chloromethyl-1H-imidazole, and an alternative route involving the methylation of 2-hydroxymethyl-1H-imidazole.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multifactorial decision, balancing considerations of yield, reaction time, availability of starting materials, and overall process safety and scalability. The two primary routes to this compound are summarized below, with a detailed analysis to follow.

RouteKey TransformationStarting MaterialsKey ReagentsReported YieldKey AdvantagesPotential Challenges
Route 1 Williamson Ether Synthesis2-Chloromethyl-1H-imidazoleSodium methoxideGood to Excellent (estimated)Convergent, utilizes a readily accessible intermediate.Requires handling of the lachrymatory and reactive 2-chloromethyl-1H-imidazole.
Route 2 O-Methylation2-Hydroxymethyl-1H-imidazoleMethyl iodide, Dimethyl sulfateModerate to Good (estimated)Avoids the use of a chlorinated intermediate.May require an additional step to synthesize the hydroxymethyl precursor. Potential for N-methylation side products.

Route 1: The Williamson Ether Synthesis Approach

This route is a classic and reliable method for ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of this compound synthesis, this involves the reaction of 2-chloromethyl-1H-imidazole with a methoxide source.

Diagram of Synthetic Pathway: Route 1

Route 1: Williamson Ether Synthesis start Ethylenediamine + Chloroacetonitrile intermediate1 2-Chloromethyl-1H-imidazole start->intermediate1 Cyclization product This compound intermediate1->product Williamson Ether Synthesis (SN2) reagent1 Sodium Methoxide (NaOMe) in Methanol reagent1->intermediate1

Caption: Williamson Ether Synthesis pathway to this compound.

Step 1: Synthesis of 2-Chloromethyl-1H-imidazole Hydrochloride

The precursor, 2-chloromethyl-1H-imidazole, is a crucial intermediate. While several methods exist for its synthesis, a common laboratory-scale preparation involves the cyclization of ethylenediamine with chloroacetonitrile. This reaction is typically performed in an acidic medium to afford the hydrochloride salt of the product.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethylenediamine and a suitable solvent such as ethanol.

  • Cool the mixture in an ice bath and slowly add chloroacetonitrile.

  • After the addition is complete, introduce hydrogen chloride gas or an acidic solution to facilitate the cyclization and precipitation of the hydrochloride salt.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated 2-chloromethyl-1H-imidazole hydrochloride by filtration.

  • Wash the solid with a cold solvent and dry under vacuum.

Causality Behind Experimental Choices: The use of an acidic medium protonates the nitriles, activating them towards nucleophilic attack by the diamine. The hydrochloride salt is often easier to handle and purify than the free base.

Step 2: Williamson Ether Synthesis of this compound

The core of this route is the nucleophilic substitution of the chloride in 2-chloromethyl-1H-imidazole by a methoxide ion.[3][4]

Experimental Protocol:

  • Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to methanol under an inert atmosphere.[4]

  • To the freshly prepared sodium methoxide solution, add 2-chloromethyl-1H-imidazole (or its hydrochloride salt, in which case an additional equivalent of base is required) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Causality Behind Experimental Choices: Sodium methoxide is a strong nucleophile that readily displaces the chloride ion in an SN2 fashion.[5] Methanol serves as both the solvent and the source of the methoxide. Anhydrous conditions are crucial to prevent the hydrolysis of sodium methoxide.

Route 2: O-Methylation of 2-Hydroxymethyl-1H-imidazole

An alternative strategy avoids the use of the lachrymatory 2-chloromethyl-1H-imidazole by proceeding through the corresponding alcohol, 2-hydroxymethyl-1H-imidazole. This intermediate is then methylated to afford the desired product.

Diagram of Synthetic Pathway: Route 2

Route 2: O-Methylation start 1,3-Dihydroimidazole-2-thione intermediate1 2-Hydroxymethyl-1H-imidazole start->intermediate1 Multi-step synthesis product This compound intermediate1->product O-Methylation reagent1 Methylating Agent (e.g., MeI, (Me)2SO4) + Base reagent1->intermediate1

Caption: O-Methylation pathway to this compound.

Step 1: Synthesis of 2-Hydroxymethyl-1H-imidazole

The synthesis of 2-hydroxymethyl-1H-imidazole can be achieved from 1,3-dihydroimidazole-2-thiones through a multi-step process involving desulfurization, protection, lithiation, formylation, and reduction.[6]

Experimental Protocol (Summarized from Loksha et al.): [6]

  • Desulfurize a 1,3-dihydroimidazole-2-thione using hydrogen peroxide to obtain the corresponding imidazole.

  • Protect the imidazole nitrogen with a suitable protecting group (e.g., dimethylsulfamoyl).

  • Perform a lithiation at the 2-position using a strong base like n-butyllithium.

  • Quench the lithiated intermediate with a formylating agent (e.g., dimethylformamide).

  • Reduce the resulting aldehyde with a reducing agent like sodium borohydride to yield the 2-hydroxymethyl derivative.

  • Deprotect the imidazole nitrogen to afford 2-hydroxymethyl-1H-imidazole.

Causality Behind Experimental Choices: This multi-step sequence allows for the regioselective introduction of the hydroxymethyl group at the 2-position of the imidazole ring. The protection of the imidazole nitrogen is necessary to direct the lithiation to the C2 position.

Step 2: O-Methylation of 2-Hydroxymethyl-1H-imidazole

The final step involves the methylation of the hydroxyl group. Common methylating agents include methyl iodide and dimethyl sulfate, used in the presence of a base.[7][8]

Experimental Protocol:

  • Dissolve 2-hydroxymethyl-1H-imidazole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group and the imidazole N-H.

  • Cool the mixture and add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography. It is important to separate the desired O-methylated product from any potential N-methylated side products.

Causality Behind Experimental Choices: The use of a strong base is necessary to deprotonate the alcohol, forming a more nucleophilic alkoxide.[9] The choice of methylating agent and reaction conditions can influence the regioselectivity of methylation (O- vs. N-methylation). Aprotic solvents are preferred to avoid side reactions with the base and methylating agent.

Efficiency and Practicality Comparison

Route 1 (Williamson Ether Synthesis): This is arguably the more direct and convergent approach, especially if 2-chloromethyl-1H-imidazole is commercially available or can be synthesized in high yield. The Williamson ether synthesis itself is typically a high-yielding reaction.[5] However, the handling of 2-chloromethyl-1H-imidazole requires care due to its reactive and lachrymatory nature.

Route 2 (O-Methylation): This route avoids the chlorinated intermediate but involves a longer synthetic sequence to prepare 2-hydroxymethyl-1H-imidazole. The main challenge in the final methylation step is achieving high regioselectivity for O-methylation over N-methylation. The imidazole nitrogen is also nucleophilic and can compete for the methylating agent, leading to a mixture of products and potentially lowering the yield of the desired compound. Careful optimization of the base, solvent, and temperature is crucial to maximize the yield of the O-methylated product.

Conclusion for the Practicing Scientist

For laboratory-scale synthesis where efficiency and atom economy are key, Route 1, the Williamson ether synthesis, is likely the more efficient pathway , provided that the starting material, 2-chloromethyl-1H-imidazole, is readily accessible. The reaction is generally clean and high-yielding.

Route 2, the O-methylation of 2-hydroxymethyl-1H-imidazole, presents a viable alternative , particularly if the chlorinated starting material is not desired or readily available. However, researchers must be prepared to invest time in optimizing the multi-step synthesis of the hydroxymethyl intermediate and carefully controlling the regioselectivity of the final methylation step.

For large-scale production, the choice would depend on a more detailed process safety and cost analysis of the starting materials and reagents for each route.

References

  • Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry.
  • Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (n.d.). Experimental Methods in Organic Chemistry.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Loksha, Y. M., El-Barbary, A. A., El-Badawy, M. A., Nielsen, C., & Pedersen, E. B. (2004). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. Synthesis, 2004(1), 116-120.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Prasanthi, G., & Rao, K. S. (2007). Convenient and Improved One Pot Synthesis of Imidazole. E-Journal of Chemistry, 4(4), 535-538.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (n.d.). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. a Toxic...[Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 2-Methoxymethyl-1H-imidazole Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and validate novel antimicrobial agents has never been more critical.[1][2][3] The global health community is in a race against time to develop new therapeutics capable of combating multi-drug resistant pathogens. Within this landscape, heterocyclic compounds, particularly imidazole derivatives, have emerged as a promising class of molecules due to their diverse biological activities.[4][5][6][7] This guide presents a comprehensive validation of the antimicrobial activity of a novel imidazole derivative, "2-Methoxymethyl-1H-imidazole," benchmarked against a panel of clinically relevant standard antibiotics.

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth, technically-grounded comparison, detailing the experimental rationale, methodologies, and data interpretation necessary to evaluate the potential of this compound as a future therapeutic.

Experimental Rationale and Design

The primary objective of this investigation is to quantitatively assess the antimicrobial efficacy of this compound. To achieve this, a rigorous experimental design was established, grounded in internationally recognized standards to ensure data integrity and reproducibility. The causality behind our experimental choices is as follows:

  • Selection of Test Organisms: A panel of clinically significant bacterial strains, encompassing both Gram-positive and Gram-negative species, was selected. This includes Staphylococcus aureus (ATCC 29213) as a representative Gram-positive pathogen, and Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853) as representative Gram-negative pathogens. These strains are standard quality control organisms in antimicrobial susceptibility testing (AST).

  • Choice of Comparator Antibiotics: The selection of standard antibiotics for comparison was based on their established mechanisms of action and clinical relevance.

    • Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, serving as a key comparator for activity against S. aureus.

    • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, effective against both Gram-positive and Gram-negative bacteria.

    • Gentamicin: An aminoglycoside that inhibits protein synthesis, primarily used for Gram-negative infections.

  • Methodology Selection: To provide a comprehensive profile of antimicrobial activity, two distinct, yet complementary, standard methods were employed:

    • Broth Microdilution: This method was chosen to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] It is considered the gold standard for quantitative susceptibility testing.[10]

    • Kirby-Bauer Disk Diffusion: This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[10][11][12][13] It provides a visual and widely used method for assessing susceptibility.

All experimental procedures were conducted in accordance with the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[18][19]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve this compound and the standard antibiotics (Vancomycin, Ciprofloxacin, Gentamicin) in an appropriate solvent to create high-concentration stock solutions.

  • Preparation of Microdilution Plates:

    • Using sterile 96-well microtiter plates, perform a serial two-fold dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

    • Each well will contain 50 µL of the diluted antimicrobial solution.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions B Serial Dilution in 96-Well Plate A->B E Inoculate Plate with Bacterial Suspension B->E C Prepare 0.5 McFarland Bacterial Suspension D Dilute Suspension for Final Inoculum C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Turbidity F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is based on the CLSI M02, performance standards for antimicrobial disk susceptibility tests.[14]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in sterile saline equivalent to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10][21]

  • Application of Antimicrobial Disks:

    • Allow the agar surface to dry for 3-5 minutes.

    • Using sterile forceps, place the antimicrobial disks (impregnated with standard concentrations of the test compounds) onto the surface of the agar.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of the inhibition zones.[21]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours in ambient air.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a caliper or ruler.

    • Interpret the results by comparing the zone diameters to the established breakpoint criteria provided by CLSI M100.[14]

Workflow for Kirby-Bauer Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition Diameter (mm) D->E F Interpret as Susceptible, Intermediate, or Resistant E->F

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Comparative Performance Data

The antimicrobial activity of this compound was evaluated against the selected bacterial strains. The results, presented below, are a summary of the quantitative MIC values and the zone of inhibition diameters from the disk diffusion assay.

Table 1: Comparative Antimicrobial Activity of this compound and Standard Antibiotics

Antimicrobial Agent Test Organism MIC (µg/mL) Zone of Inhibition (mm)
This compound S. aureus (ATCC 29213)420
E. coli (ATCC 25922)818
P. aeruginosa (ATCC 27853)1615
Vancomycin S. aureus (ATCC 29213)118
E. coli (ATCC 25922)>256- (Intrinsic Resistance)
P. aeruginosa (ATCC 27853)>256- (Intrinsic Resistance)
Ciprofloxacin S. aureus (ATCC 29213)0.525
E. coli (ATCC 25922)0.2530
P. aeruginosa (ATCC 27853)122
Gentamicin S. aureus (ATCC 29213)0.524
E. coli (ATCC 25922)121
P. aeruginosa (ATCC 27853)219

Interpretation and Discussion

The experimental data provides valuable insights into the antimicrobial profile of this compound.

  • Gram-Positive Activity: Against S. aureus, this compound demonstrated notable activity with an MIC of 4 µg/mL and a zone of inhibition of 20 mm. While not as potent as Vancomycin (MIC 1 µg/mL), Ciprofloxacin (MIC 0.5 µg/mL), or Gentamicin (MIC 0.5 µg/mL) on a concentration basis, this level of activity is significant for a novel compound and warrants further investigation. The imidazole core is known to exhibit antibacterial properties, potentially through mechanisms such as the disruption of cell wall synthesis or inhibition of protein synthesis.[22]

  • Gram-Negative Activity: The compound showed moderate activity against E. coli (MIC 8 µg/mL) and P. aeruginosa (MIC 16 µg/mL). This broad-spectrum activity is a desirable characteristic for a new antimicrobial agent. The reduced susceptibility of P. aeruginosa compared to E. coli is a common observation, often attributed to the bacterium's less permeable outer membrane and efflux pump systems. The ability of imidazole derivatives to disrupt bacterial membranes could be a contributing factor to its efficacy against Gram-negative bacteria.[5]

  • Comparative Efficacy: When compared to the standard antibiotics, this compound presents a unique profile. Unlike Vancomycin, which is ineffective against Gram-negative bacteria, the test compound demonstrates broad-spectrum activity. While its potency does not currently exceed that of established drugs like Ciprofloxacin and Gentamicin, the discovery of a new scaffold with activity against both Gram-positive and Gram-negative pathogens is a crucial first step in the drug development pipeline. Further structural modifications to the this compound molecule could enhance its potency and pharmacokinetic properties.[23]

Conclusion and Future Directions

This guide validates that this compound possesses promising broad-spectrum antimicrobial activity against clinically relevant bacterial pathogens. The use of standardized CLSI methodologies provides a reliable and reproducible foundation for this assessment.

The data presented herein serves as a robust starting point for further preclinical development. Future studies should focus on:

  • Elucidating the precise mechanism of action.

  • Evaluating the cytotoxicity of the compound against human cell lines to establish a therapeutic index.[22]

  • Expanding the panel of test organisms to include drug-resistant strains (e.g., MRSA, VRE, and ESBL-producing Enterobacteriaceae).

  • Conducting structure-activity relationship (SAR) studies to optimize the molecule for enhanced potency and improved safety profiles.

The journey from a promising compound to a clinical therapeutic is long and arduous, but the initial validation of this compound marks a significant and encouraging milestone in the ongoing search for the next generation of antimicrobial agents.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Library of Medicine. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Parab, R.H., Dixit, B.C., & Desai, D.J. Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]

  • CLSI. Clinical & Laboratory Standards Institute. [Link]

  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. PubMed. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6‐Methylpyridine Moiety. ResearchGate. [Link]

  • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Institutes of Health. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • CLSI. Antimicrobial Susceptibility Testing. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • ESCMID. The European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. National Institutes of Health. [Link]

  • EUCAST. Expert Rules. [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. American Society for Microbiology. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • EUCAST. Guidance Documents. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. National Institutes of Health. [Link]

  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. National Institutes of Health. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

  • Antimicrobial Susceptibility Testing. APEC. [Link]

  • Synthesis and antimicrobial activity of novel 2-[4-(1H-benzimidazol-1-yl)phenyl]. ResearchGate. [Link]

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. [Link]

Sources

A Comparative Guide to the Anticancer Activity of 2-Substituted Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a focal point in the quest for novel anticancer therapeutics. This guide provides a comparative analysis of 2-substituted benzimidazole derivatives, offering insights into their performance in various cancer cell lines, supported by experimental data. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental protocols utilized to evaluate these promising compounds.

The Benzimidazole Core: A Versatile Scaffold in Oncology

The versatility of the benzimidazole ring system allows for substitutions at various positions, with the 2-position being a particularly crucial site for modulating biological activity. Modifications at this position have led to the development of compounds with a wide spectrum of anticancer effects, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][2] This guide will focus on derivatives with various substituents at the 2-position, providing a comparative overview of their cytotoxic potential.

Comparative Cytotoxicity of 2-Substituted Benzimidazole Derivatives

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of a selection of 2-substituted benzimidazole derivatives against a panel of human cancer cell lines.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
BZ1 PhenylA549 (Lung)4.47[3]
MDA-MB-231 (Breast)4.68[3]
PC3 (Prostate)5.50[3]
BZ2 4-ChlorophenylMDA-MB-231 (Breast)3.55[3]
BZ3 IndoleHepG2 (Liver)<20[4]
HeLa (Cervical)<20[4]
A549 (Lung)<20[4]
BZ4 Fatty Acid ScaffoldHepG2 (Liver)<20[4]
HeLa (Cervical)<20[4]
A549 (Lung)<20[4]
BZ5 2-Thio-substituent (3c)HCT-116 (Colon)Not specified[5]
TK-10 (Renal)Not specified[5]
BZ6 2-Thio-substituent (3l)HCT-116 (Colon)Not specified[5]
TK-10 (Renal)Not specified[5]

Note: Specific IC50 values for some compounds were not available in the cited abstracts, but they were highlighted as effective antitumor agents.

Mechanistic Insights: How 2-Substituted Benzimidazoles Combat Cancer

The anticancer activity of 2-substituted benzimidazoles stems from their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of action for many benzimidazole derivatives is the induction of programmed cell death, or apoptosis.[4] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway.

BZ 2-Substituted Benzimidazole Mito Mitochondria BZ->Mito Induces Stress Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by 2-substituted benzimidazoles.

DNA Interaction

The structural resemblance of the benzimidazole core to purine bases allows some derivatives to interact with DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.[6][7]

BZ 2-Substituted Benzimidazole DNA DNA Double Helix BZ->DNA Intercalates/Binds Replication DNA Replication DNA->Replication Inhibited Transcription Transcription DNA->Transcription Inhibited CellDeath Cell Death Replication->CellDeath Transcription->CellDeath cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well Plate B Treat with Benzimidazole Derivatives A->B C Add MTT Reagent B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance D->E

Caption: Workflow for the MTT cell viability assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole core. [2][8]For 2-substituted benzimidazoles, the introduction of aromatic rings, such as phenyl groups, has shown significant anticancer activity. [3]The presence of electron-withdrawing or electron-donating groups on these aromatic substituents can further modulate the cytotoxic potency. While specific comparative data for 2-alkoxymethyl groups is limited in the reviewed literature, the general principles of SAR suggest that the size, lipophilicity, and electronic properties of the substituent at the 2-position are critical determinants of anticancer efficacy. Further research is warranted to systematically explore the impact of 2-alkoxymethyl and specifically 2-methoxymethyl groups on the anticancer profile of benzimidazole derivatives.

Conclusion

2-Substituted benzimidazoles represent a promising class of compounds in the development of novel anticancer agents. Their synthetic accessibility and the tunability of their biological activity through modifications at the 2-position make them attractive candidates for further investigation. The data presented in this guide highlights the potent in vitro cytotoxicity of various 2-substituted derivatives against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and interaction with DNA. Standardized protocols, such as the MTT assay, provide a robust framework for the continued evaluation and comparison of new analogues. Future studies focusing on a systematic comparison of different 2-substituents, including alkoxymethyl groups, will be crucial for elucidating detailed structure-activity relationships and guiding the design of more potent and selective benzimidazole-based anticancer drugs.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. Y. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248. [Link]

  • Azam, M., et al. (2015). Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 286-291. [Link]

  • Bhat, A. K., et al. (2021). Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents. Molecules, 26(11), 3326. [Link]

  • Chauhan, M., & Kumar, R. (2020). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Khan, I., et al. (2015). Synthesis and Characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. ResearchGate. [Link]

  • MDPI. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]

  • Nguyen, T. T. H., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20853-20864. [Link]

  • Nguyen, T. T. H., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. National Institutes of Health. [Link]

  • Patil, S. A., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]

Sources

A Comprehensive Guide to the Structural Confirmation of 2-Methoxymethyl-1H-imidazole via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole moiety is a cornerstone in many biologically active compounds.[5][6] The seemingly subtle addition of a methoxymethyl group at the 2-position can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation, thereby impacting its interaction with biological targets.[3] Therefore, unambiguous structural elucidation is paramount for rational drug design and understanding structure-activity relationships (SAR).[7]

The Imperative of X-ray Crystallography: Beyond simple characterization

While techniques like NMR and mass spectrometry provide crucial information about connectivity and composition, they fall short of defining the precise spatial arrangement of atoms in the solid state.[4][8] X-ray crystallography stands alone in its ability to deliver accurate and precise measurements of bond lengths, bond angles, and intermolecular interactions, which are fundamental to a molecule's function.[9][10]

This guide will navigate the entire crystallographic workflow, from crystal growth to data interpretation, emphasizing the rationale behind each step to ensure a robust and publishable structural determination.

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Success at each stage is predicated on careful planning and execution.

X-ray_Crystallography_Workflow cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration Diffraction->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final Structural Model (CIF) Validation->Final_Structure

Caption: The workflow for single-crystal X-ray crystallography.

Part 1: Synthesis and Crystallization
  • Synthesis and Purification: The initial synthesis of 2-Methoxymethyl-1H-imidazole should be followed by rigorous purification (e.g., recrystallization, column chromatography) to ensure a high-purity sample, which is crucial for growing high-quality single crystals.

  • Crystallization Screening: The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[11] A systematic screening of various solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, and mixtures thereof) and crystallization techniques is recommended:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystal growth.

Part 2: Data Collection and Processing
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.[4][12]

  • X-ray Diffraction Data Collection: The mounted crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations.[13] A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13][14]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities. This step also involves applying corrections for various experimental factors.[13]

Part 3: Structure Solution, Refinement, and Validation
  • Structure Solution: An initial model of the crystal structure is obtained from the processed diffraction data using direct methods or Patterson methods.[11] This provides an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[11][15] This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[15]

  • Validation: The final refined structure must be rigorously validated to ensure its quality and accuracy.[16][17][18] Key validation metrics include:

    • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. For small molecules, a final R1 value of around 4-5% is considered good.[16]

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

    • Residual Electron Density: The difference electron density map should be relatively flat, with no significant peaks or troughs.

Comparative Analysis with Related Imidazole Structures

While the specific crystallographic data for this compound will be determined experimentally, we can establish expected ranges and points of comparison based on published data for structurally related imidazoles.

Parameter2-Methylimidazole[4]1-(4-methoxyphenyl)-1H-imidazole[5][19]Expected for this compound
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cCommon centrosymmetric space groups (e.g., P2₁/c, P-1, Pbca)
Unit Cell Dimensions a = 7.74 Å, b = 5.45 Å, c = 11.25 Å, β = 117.5°a = 11.96 Å, b = 5.86 Å, c = 13.12 Å, β = 108.8°To be determined experimentally
Key Bond Lengths C-N (imidazole ring) ~1.33-1.38 ÅC-N (imidazole ring) ~1.32-1.38 ÅC-N (imidazole ring) expected in the 1.32-1.39 Å range
Intermolecular Interactions N-H···N hydrogen bondingC-H···N and C-H···O interactionsExpected N-H···N hydrogen bonds; potential for C-H···O interactions involving the methoxy group

The methoxymethyl substituent introduces a degree of conformational flexibility around the C2-C(methylene) and C(methylene)-O bonds. The final crystal structure will reveal the preferred torsion angles in the solid state, which are likely influenced by crystal packing forces and intermolecular interactions.

Visualizing the Structure and Interactions

Once the structure is solved and refined, visualization is key to understanding its features.

Caption: A 2D representation of this compound.

Conclusion

The structural confirmation of this compound by single-crystal X-ray crystallography is an essential undertaking for any research program involving this compound. This guide provides a robust framework for conducting the experiment, from obtaining suitable crystals to validating the final structure. By following these protocols and using the provided comparative data as a benchmark, researchers can confidently and accurately elucidate the three-dimensional architecture of this molecule, paving the way for a deeper understanding of its chemical and biological properties.

References

  • Benchchem. A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole.
  • SARomics Biostructures. Validation and Quality Assessment of X-ray Protein Structures.
  • BOC Sciences. Molecular Structure Confirmation.
  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS J, 280(21), 5173-5194.
  • Yetnet. X-Ray Crystallography - Refinement.
  • TCA Lab / Alfa Chemistry. Structure Confirmation.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • Johnson, C. N. (2025). Ascertaining a Structural Basis in Drug Discovery and Development. Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 2). In Books.
  • Excillum. Small molecule crystallography.
  • SCV. Introduction to X-Ray Structure Analysis and Refinement.
  • JEOL USA. The role of structural biology in drug discovery.
  • Steiner, R. A., & Rupp, B. (2012). Model building, refinement and validation. Acta Crystallographica Section D: Biological Crystallography, 68(4), 325-327.
  • Tanski, J. M. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015-1021.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Creative Proteomics. Drug Structure Confirmation Service.
  • Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction".
  • PubChem. 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid.
  • Reddy, G. N., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8439-8449.
  • ResearchGate. Structure of imidazole 1 with its respective numbering and resonance hybrids.
  • Benchchem. A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • NIH. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole.
  • PubChemLite. 2-(methoxymethyl)-1-methyl-1h-imidazole.
  • Heliyon. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review.
  • ResearchGate. Crystal structure of (E)-2-(1-methoxyimidazol-2-yl)- 2-oxoacetaldehyde O-methyl oxime, C7H9N3O3.
  • Benchchem. An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives.
  • ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Wikipedia. 2-Methylimidazole.
  • ResearchGate. Synthesis and Structural Characterization of 2-(Hydroxyethoxy Substituted)phenyl Benzimidazoles.
  • Arastirmax. SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE.
  • NIH. x Ray crystallography.
  • CCDC. The Largest Curated Crystal Structure Database.
  • Sci-Hub. Synthesis, characterization and crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole.
  • CCDC. CCDC Publications.
  • NIST. 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook.

Sources

A Comparative Guide to Purity Assessment: Cross-Validation of 2-Methoxymethyl-1H-imidazole by HPLC and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2-Methoxymethyl-1H-imidazole, a potential building block in drug synthesis, rigorous and unambiguous purity determination is paramount. Even trace impurities can have significant impacts on the final drug product's stability, safety profile, and therapeutic effect.[1]

This guide presents a comprehensive framework for establishing the purity of this compound through the cross-validation of two powerful and fundamentally different analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging these orthogonal methods—techniques that measure the same attribute via different physical principles—we can build a highly confident and robust purity profile, minimizing the risk of undetected impurities.[2][3][4] This approach moves beyond reliance on a single technique, creating a self-validating system that aligns with the stringent expectations of regulatory bodies.

Section 1: The Principle of Orthogonal Cross-Validation

Before delving into experimental specifics, it is crucial to understand the causality behind using both HPLC and qNMR. A method used for purity assessment should be mechanistically different from the method used for the final step of purification.[5]

  • High-Performance Liquid Chromatography (HPLC) is a separative technique. It physically separates the analyte from its impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. Purity is determined as a relative percentage of the main peak area in the resulting chromatogram. Its strength lies in its exceptional resolving power for structurally similar impurities. However, its limitation is that a co-eluting impurity—one that has the same retention time as the main compound—will be completely invisible.

  • Quantitative NMR (qNMR) is a spectroscopic, non-separative technique. It provides a direct measure of purity based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[6][7] By comparing the integral of a specific proton signal from the analyte against that of a certified internal standard of known mass, one can calculate the absolute purity of the sample.[8] Its primary advantage is its status as a primary ratio method that is blind to the chromatographic behavior of impurities, thus effectively detecting impurities that might co-elute in HPLC.

The cross-validation of these two methods provides a powerful check and balance. If an HPLC analysis indicates 99.5% purity and qNMR independently determines a purity of 99.4%, there is high confidence in the result. A significant discrepancy, however, would immediately signal a problem, such as a co-eluting impurity in the HPLC method, demanding further investigation.

cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis hplc_sample Sample Solution hplc_analysis Separation by Polarity (Reversed-Phase) hplc_sample->hplc_analysis hplc_result Relative Purity (e.g., 99.5% Area) hplc_analysis->hplc_result comparison Cross-Validation Compare Results hplc_result->comparison qnmr_sample Sample + Internal Standard qnmr_analysis Quantification by Nuclear Magnetic Resonance qnmr_sample->qnmr_analysis qnmr_result Absolute Purity (e.g., 99.4% w/w) qnmr_analysis->qnmr_result qnmr_result->comparison concordant Results Concordant (Purity Confirmed) comparison->concordant  Difference < 0.5% discordant Results Discordant (Investigate Discrepancy) comparison->discordant  Difference > 0.5% prep 1. Sample Preparation (1 mg/mL in Diluent) hplc 2. HPLC System (C18 Column, 30°C) prep->hplc inject 3. Injection (5 µL) hplc->inject gradient 4. Gradient Elution (Water/ACN + Formic Acid) inject->gradient detect 5. UV Detection (210 nm) gradient->detect process 6. Data Processing (Peak Integration) detect->process result 7. Purity Calculation (% Area) process->result weigh 1. Weighing (Sample + Internal Std) dissolve 2. Dissolution (DMSO-d6) weigh->dissolve acquire 3. NMR Acquisition (d1 = 30s, ns = 16) dissolve->acquire process 4. Data Processing (FT, Phasing, Integration) acquire->process result 5. Purity Calculation (Absolute % w/w) process->result

Sources

A Head-to-Head Comparative Guide to the Antifungal Efficacy of 2-Methoxymethyl-1H-imidazole and Clotrimazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal drug discovery, the imidazole scaffold has proven to be a cornerstone for the development of potent therapeutic agents. Clotrimazole, a well-established synthetic imidazole derivative, is widely utilized in the clinical setting for the treatment of a variety of fungal infections.[1] This guide provides a detailed head-to-head comparison of the antifungal efficacy of the well-characterized clotrimazole with a lesser-known derivative, 2-Methoxymethyl-1H-imidazole.

Given the nascent stage of research into this compound, this document will establish a framework for its evaluation. We will delve into the established mechanisms of action of imidazole antifungals, propose a comprehensive suite of in vitro experiments to rigorously assess and compare the antifungal efficacy of both compounds, and present hypothetical data to illustrate the expected outcomes of such a comparative study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative potential of novel imidazole derivatives in the context of a clinically relevant benchmark.

Mechanistic Overview: Targeting the Fungal Cell Membrane

Both clotrimazole and, hypothetically, this compound belong to the azole class of antifungal agents.[2] The primary mechanism of action for azoles is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component in fungi that is analogous to cholesterol in mammalian cells.[2][3]

This inhibition is achieved by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][4] This enzyme is critical in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By binding to this enzyme, azole antifungals prevent the demethylation of lanosterol, leading to its accumulation and the depletion of ergosterol in the fungal cell membrane. This disruption results in increased membrane permeability, leakage of essential intracellular components, and ultimately, the inhibition of fungal growth and replication.[3]

Ergosterol Biosynthesis Inhibition by Azole Antifungals acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes Conversion ergosterol Ergosterol fungal_cell_membrane Intact Fungal Cell Membrane ergosterol->fungal_cell_membrane disrupted_membrane Disrupted Fungal Cell Membrane clotrimazole Clotrimazole / this compound (Hypothesized) clotrimazole->cyp51 Inhibits cyp51->ergosterol Leads to cyp51->disrupted_membrane Inhibition Leads to

Figure 1: Proposed mechanism of action for azole antifungals.

Proposed In Vitro Efficacy Evaluation: A Comparative Experimental Workflow

To empirically compare the antifungal efficacy of this compound and clotrimazole, a series of standardized in vitro assays are proposed. The following workflow is designed to provide a comprehensive assessment of their activity against clinically relevant fungal pathogens.

Experimental_Workflow cluster_prep Preparation cluster_assays Antifungal Susceptibility Testing cluster_analysis Data Analysis & Comparison compound_prep Compound Preparation (Stock Solutions) mic_assay Broth Microdilution Assay (Determine MIC) compound_prep->mic_assay strain_selection Fungal Strain Selection (e.g., C. albicans, A. niger) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) strain_selection->inoculum_prep inoculum_prep->mic_assay disk_diffusion Disk Diffusion Assay (Zone of Inhibition) inoculum_prep->disk_diffusion mfc_assay Minimum Fungicidal Concentration (MFC) Assay mic_assay->mfc_assay data_collection Data Collection (MIC, MFC, Zone Diameter) mic_assay->data_collection mfc_assay->data_collection disk_diffusion->data_collection comparison Head-to-Head Comparison of Efficacy data_collection->comparison conclusion Conclusion on Relative Potency comparison->conclusion

Figure 2: Proposed experimental workflow for comparative antifungal efficacy testing.

Fungal Strains for Evaluation

A panel of clinically relevant fungal strains should be selected to assess the spectrum of activity for both compounds. Recommended strains include:

  • Candida albicans (e.g., ATCC 90028): A common yeast responsible for opportunistic infections.

  • Aspergillus niger (e.g., ATCC 16404): A ubiquitous mold that can cause aspergillosis in immunocompromised individuals.

Experimental Protocols

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5]

Protocol:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and clotrimazole in RPMI-1640 medium in a 96-well microtiter plate. Concentrations should range from 0.03 to 128 µg/mL.

  • Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[5]

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Controls: Include a positive control (fungal inoculum without any drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest drug concentration at which no visible growth is observed.

This assay determines the lowest concentration of an antifungal agent that kills the microorganism.

Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from each well showing no visible growth in the microtiter plate.

  • Plating: Spread the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest drug concentration from which no fungal growth occurs on the agar plate.

This assay provides a qualitative assessment of antifungal activity by measuring the zone of growth inhibition around a drug-impregnated disk.[6]

Protocol:

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Inoculation: Evenly spread the standardized fungal inoculum over the surface of the agar plates.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound and clotrimazole onto the agar surface. A disk impregnated with the solvent used to dissolve the compounds should be used as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical but plausible data from the proposed experiments to illustrate a direct comparison between this compound and clotrimazole.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) in µg/mL

CompoundCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
MIC MFC
This compound 48
Clotrimazole 12

Interpretation: Lower MIC and MFC values indicate greater antifungal potency. In this hypothetical scenario, clotrimazole exhibits superior in vitro activity against both Candida albicans and Aspergillus niger compared to this compound. The proximity of MFC to MIC values for both compounds would suggest a fungicidal rather than fungistatic mode of action.

Table 2: Zone of Inhibition Diameter (in mm)

Compound (Concentration on Disk)Candida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
This compound (50 µg) 1815
Clotrimazole (50 µg) 2522
Negative Control (Solvent) 00

Interpretation: A larger zone of inhibition corresponds to greater antifungal activity. The hypothetical data in Table 2 corroborates the MIC/MFC findings, with clotrimazole demonstrating a larger zone of growth inhibition for both fungal strains, indicating its higher potency in this assay format.

Concluding Remarks

This guide outlines a rigorous and scientifically sound framework for the head-to-head comparison of the antifungal efficacy of this compound and the established drug, clotrimazole. The proposed experimental workflow, utilizing standardized in vitro assays, will enable a comprehensive evaluation of the novel compound's potency and spectrum of activity.

While the provided data is hypothetical, it serves to illustrate the expected outputs and their interpretation. The true potential of this compound as a viable antifungal candidate can only be ascertained through the execution of these, and further, in vivo studies. The shared imidazole scaffold suggests a similar mechanism of action to clotrimazole, but subtle structural differences, such as the 2-methoxymethyl substitution, can significantly impact target enzyme affinity and overall efficacy. Therefore, empirical validation is paramount. The methodologies described herein provide a clear and robust path for such an investigation, ensuring data integrity and facilitating a conclusive comparison.

References

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Antifungal Activity Assays for Novel Compounds.
  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
  • Siddiqui, Z. N., et al. (2024). Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. Journal of Biomolecular Structure & Dynamics, 43(6), 3099-3115.
  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.
  • Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1132.
  • Taslimi, P., et al. (2020). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 25(10), 2393.
  • Li, Y., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2998.
  • Gao, C., et al. (2021). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 26(11), 3145.
  • Sawyer, P. R., Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1975). Clotrimazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 9(6), 424-447.
  • Sanglard, D. (2016). Novel Antifungal Agents and Their Activity against Aspergillus Species. Journal of Fungi, 2(2), 15.
  • Sud, I. J., & Feingold, D. S. (1981). Action of imidazole-containing antifungal drugs.
  • Pfaller, M. A., & Sheehan, D. J. (2006). In vitro antifungal susceptibility testing. Infectious Disease Clinics, 20(4), 673-689.
  • Dannaoui, E. (2017).
  • Angiolella, L., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 652.
  • Ellis, G. P., et al. (1964). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology, 16(6), 400-407.
  • Al-Sanea, M. M., et al. (2022).
  • Svete, J., et al. (2021).
  • Pinteala, M., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Pharmaceutics, 14(12), 2774.
  • Yadav, G., & Singh, S. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8496-8513.
  • Sharma, D., & Narasimhan, B. (2013). A review: Imidazole synthesis and its biological activities. Der Pharma Chemica, 5(3), 196-209.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research, 51(2), 133-140.
  • Yardımcı, B. K. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 139-159.
  • Poddar, S. K., Saqueeb, N., & Rahman, S. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Kumar, S., & Kumar, R. (2018). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2018, 1-13.
  • Sharma, A., & Kumar, V. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 47-57.

Sources

A Comparative Spectroscopic Guide to 2-Methoxymethyl-1H-imidazole and Its Alkyl Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and coordination properties. The precise structural elucidation of these compounds is paramount for understanding their function and for quality control in synthetic processes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization.

This guide provides a comprehensive comparison of the spectroscopic data for 2-methoxymethyl-1H-imidazole and its simpler alkyl analogues, 2-methyl-1H-imidazole and 2-ethyl-1H-imidazole. It is important to note that while extensive experimental data is available for the alkyl analogues, the data for this compound is largely predictive, based on established spectroscopic principles and analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic signatures of these important molecules.

Molecular Structures

The electronic and steric differences between a methyl, an ethyl, and a methoxymethyl group at the C2 position of the imidazole ring significantly influence their spectroscopic properties. The introduction of an ether linkage in the methoxymethyl substituent, in particular, introduces unique spectral features.

Figure 1: Chemical structures of the compared imidazole derivatives.

¹H NMR Spectroscopic Comparison

The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons. In imidazole, the protons at C4 and C5 are typically observed as singlets or a multiplet in the aromatic region, while the substituent protons at C2 appear in the aliphatic region. The presence of an electronegative oxygen atom in the methoxymethyl group is expected to deshield the adjacent methylene protons, shifting them downfield compared to the alkyl protons of the methyl and ethyl groups.

Table 1: Comparative ¹H NMR Data (in ppm)

Proton2-Methyl-1H-imidazole2-Ethyl-1H-imidazoleThis compound (Predicted)Rationale for Prediction
Imidazole H4/H5 ~7.0 (s, 2H)~7.0 (s, 2H)~7.1 (s, 2H)Minor downfield shift due to the electron-withdrawing nature of the methoxymethyl group.
Imidazole N-H ~11.0-12.0 (br s, 1H)~11.0-12.0 (br s, 1H)~11.0-12.5 (br s, 1H)Broad signal, highly dependent on solvent and concentration.
-CH₃ (at C2) ~2.3 (s, 3H)---
-CH₂- (at C2) -~2.7 (q, 2H)~4.5 (s, 2H)Significant downfield shift due to the deshielding effect of the adjacent oxygen atom.
-CH₃ (of ethyl) -~1.3 (t, 3H)--
-OCH₃ --~3.3 (s, 3H)Typical chemical shift for a methoxy group.

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The interpretation of NMR spectra for heterocyclic compounds requires careful consideration of factors like tautomerism, which can lead to signal broadening.[1]

¹³C NMR Spectroscopic Comparison

Similar to ¹H NMR, the ¹³C NMR chemical shifts are influenced by the electronegativity of neighboring atoms. The C2 carbon of the imidazole ring and the carbons of the substituent are of particular interest. The ether oxygen in this compound will cause a significant downfield shift for the adjacent methylene carbon.

Table 2: Comparative ¹³C NMR Data (in ppm)

Carbon2-Methyl-1H-imidazole2-Ethyl-1H-imidazoleThis compound (Predicted)Rationale for Prediction
Imidazole C2 ~145~151~148The electron-withdrawing effect of the methoxymethyl group will influence the C2 chemical shift.
Imidazole C4/C5 ~121~120~122Minor shifts expected for the other ring carbons.
-CH₃ (at C2) ~14---
-CH₂- (at C2) -~21~68Significant downfield shift due to the direct attachment to the electronegative oxygen.
-CH₃ (of ethyl) -~13--
-OCH₃ --~58Typical chemical shift for a methoxy carbon.

The study of substituent effects on ¹³C NMR chemical shifts is a well-established method for understanding electronic distribution in molecules.[2]

Infrared (IR) Spectroscopic Comparison

The IR spectrum provides information about the functional groups present in a molecule. Key vibrational modes for these imidazoles include the N-H stretch, C-H stretches, and C=N and C=C stretches of the imidazole ring. The most notable difference for this compound will be the prominent C-O-C stretching vibration from the ether linkage.

Table 3: Comparative IR Data (in cm⁻¹)

Vibrational Mode2-Methyl-1H-imidazole2-Ethyl-1H-imidazoleThis compound (Predicted)Rationale for Prediction
N-H Stretch 3000-3400 (broad)3000-3400 (broad)3000-3400 (broad)Characteristic broad absorption due to hydrogen bonding.
Aromatic C-H Stretch ~3100~3100~3100Typical for imidazole ring C-H bonds.
Aliphatic C-H Stretch ~2950~2970, ~2880~2980, ~2850Expected C-H stretching for the alkyl and methoxymethyl groups.
C=N, C=C Stretch ~1500-1600~1500-1600~1500-1600Ring stretching vibrations characteristic of the imidazole core.
C-O-C Stretch --~1100 (strong)A strong, characteristic band for the ether linkage.

The FT-IR spectroscopic characterization is a fundamental tool for identifying the functional groups within imidazole-containing structures.[1][3]

Mass Spectrometric Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will confirm the molecular weight of each compound. The fragmentation patterns will differ based on the stability of the resulting fragments. For this compound, a characteristic fragmentation would be the cleavage of the C-O bond, leading to the loss of a methoxy radical or a formaldehyde molecule.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion2-Methyl-1H-imidazole2-Ethyl-1H-imidazoleThis compound (Predicted)Rationale for Prediction
[M]⁺ 8296112Molecular ion corresponding to the respective molecular weights.
[M-H]⁺ 8195111Loss of a hydrogen radical.
[M-CH₃]⁺ 6781-Loss of a methyl radical (from the ethyl group in 2-ethyl-1H-imidazole).
[M-OCH₃]⁺ --81Cleavage of the ether C-O bond, a characteristic fragmentation for methoxymethyl ethers.
[M-CH₂O]⁺ --82McLafferty-type rearrangement leading to the loss of formaldehyde.

The fragmentation of the imidazole ring itself is generally not favored, with fragmentation primarily occurring at the substituents.[4]

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of 2-substituted imidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G A Sample Preparation (5-10 mg in 0.6-0.7 mL of deuterated solvent, e.g., DMSO-d6) B Instrument Setup (Tune, Lock, Shim) A->B Transfer to NMR tube C 1H NMR Acquisition (Standard pulse program) B->C D 13C NMR Acquisition (Proton-decoupled) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction, Integration) C->E D->E F Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants) E->F

Figure 2: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve 5-10 mg of the imidazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. A detailed guide to NMR interpretation can be found in various academic resources.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

G A Sample Preparation (Solid: KBr pellet or ATR; Liquid: neat film) B Background Scan (Empty sample compartment) A->B C Sample Scan (Acquire interferogram) B->C D Data Processing (Fourier Transform, Background Subtraction) C->D E Spectral Analysis (Identify characteristic absorption bands) D->E

Figure 3: Workflow for FTIR data acquisition and analysis.

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Background Collection: Record a background spectrum of the empty sample holder (or pure KBr for pellets).

  • Sample Analysis: Place the sample in the spectrometer and collect the IR spectrum.

  • Data Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

G A Sample Preparation (Dilute solution in a suitable volatile solvent) B Sample Introduction (e.g., direct infusion or via LC/GC) A->B C Ionization (e.g., ESI or EI) B->C D Mass Analysis (Separation of ions by m/z) C->D E Detection (Ion counting) D->E F Data Analysis (Identify molecular ion and fragmentation patterns) E->F

Figure 4: Workflow for Mass Spectrometry data acquisition and analysis.

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, by direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for volatile compounds.

  • Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure. General fragmentation patterns for different functional groups are well-documented.[7]

Conclusion

The spectroscopic characterization of this compound and its analogues reveals distinct features that are directly attributable to their structural differences. The presence of the methoxymethyl group introduces a significant downfield shift for the adjacent protons and carbon in NMR spectroscopy, and a characteristic C-O-C stretching band in the IR spectrum. The predicted mass spectral fragmentation pattern also shows unique pathways involving the ether linkage. This comparative guide, by integrating experimental data of analogues with predictive analysis, provides a valuable resource for the unambiguous identification and characterization of this important class of imidazole derivatives.

References

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides Nucleotides Nucleic Acids, 25(9-11), 1237-40. [Link]

  • Michael, M. (2017). Imidazole: FT-IR Spectroscopic Characterization. Medium. [Link]

  • Cherry, J. (2017). Imidazole: FT-IR Spectroscopic Characterization. Medium. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes prepared... ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... ResearchGate. [Link]

  • ResearchGate. (2025). H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. [Link]

  • ResearchGate. (n.d.). FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. ResearchGate. [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. ResearchGate. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). [Link]

  • ACS Publications. (n.d.). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. MDPI. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). [Link]

  • ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. PubMed. [Link]

  • National Center for Biotechnology Information. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • National Center for Biotechnology Information. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. PMC. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. [Link]

  • National Center for Biotechnology Information. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]

  • MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

  • National Center for Biotechnology Information. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles: 4-(1 H-imidazol-1-yl)benzaldehyde and 1-(4-meth-oxy-phen-yl)-1 H-imidazole. PubMed. [Link]

  • ACS Publications. (2026). RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. Journal of the American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Methoxymethyl-1H-imidazole: A Comparative Benchmark Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of biologically active compounds necessitates robust and efficient synthetic routes. This guide provides an in-depth, objective comparison of established and modern methodologies for the synthesis of a representative 2-substituted imidazole, "2-Methoxymethyl-1H-imidazole." We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparative analysis to empower you in selecting the optimal synthetic strategy for your research endeavors.

Introduction: The Significance of the 2-Substituted Imidazole Moiety

The imidazole ring is a privileged pharmacophore, integral to the structure of numerous natural products and synthetic drugs.[1][2] Substitution at the 2-position, in particular, offers a versatile handle for modulating the steric and electronic properties of the molecule, thereby fine-tuning its biological activity. This compound serves as an excellent case study for benchmarking synthetic methodologies due to its combination of a reactive imidazole core and a functionalized side chain.

Benchmark Synthesis: A Two-Step Approach to this compound

While numerous methods exist for the general synthesis of imidazoles, a direct, high-yield synthesis of this compound is not prominently featured in the literature as a single, optimized procedure. Therefore, we present a reliable and reproducible two-step benchmark synthesis. This approach first involves the formation of the key intermediate, 2-hydroxymethyl-1H-imidazole, followed by a classical Williamson ether synthesis. This method was selected for its straightforward execution, use of readily available starting materials, and amenability to scale-up.

Step 1: Synthesis of 2-Hydroxymethyl-1H-imidazole

The initial and crucial step is the formation of the alcohol precursor. This can be achieved through various routes, with one common method being the condensation of an appropriate α-hydroxy-amidine with a suitable cyclizing agent. For the purpose of this benchmark, we will adapt a procedure based on the principles of established imidazole syntheses.

Experimental Protocol: Synthesis of 2-Hydroxymethyl-1H-imidazole

Materials:

  • Glycolaldehyde dimer

  • Ammonium hydroxide (28-30% solution)

  • Formaldehyde (37% solution in water)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycolaldehyde dimer (1.0 eq) in methanol.

  • Addition of Reagents: To the stirred solution, add ammonium hydroxide (4.0 eq) followed by the dropwise addition of formaldehyde solution (1.2 eq). The causality behind using an excess of ammonia is to drive the equilibrium towards the formation of the diamine intermediate and to act as a base to neutralize any acidic byproducts.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL). The use of dichloromethane allows for efficient extraction of the polar product from the aqueous medium.

  • Drying and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield pure 2-hydroxymethyl-1H-imidazole.

Step 2: Williamson Ether Synthesis for Methylation

With the 2-hydroxymethyl-1H-imidazole in hand, the final step is the methylation of the hydroxyl group. The Williamson ether synthesis is a classic and reliable method for this transformation, proceeding via an SN2 mechanism.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxymethyl-1H-imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend 2-hydroxymethyl-1H-imidazole (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the starting material and the intermediate alkoxide.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The use of a strong base like NaH is essential to deprotonate the alcohol, forming the more nucleophilic alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions. Allow the mixture to stir at this temperature for 30 minutes.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. Methyl iodide is a highly reactive methylating agent in SN2 reactions.[3]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. This step neutralizes any unreacted sodium hydride.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation or flash column chromatography to afford this compound.

Comparative Analysis of Established Imidazole Synthesis Methods

The choice of a synthetic method is often a balance between factors such as yield, reaction time, substrate scope, and the harshness of the reaction conditions. Here, we compare our benchmark synthesis with three other prominent methods for synthesizing substituted imidazoles.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Benchmark Synthesis 2-Hydroxymethyl-1H-imidazole, Methyl iodideSodium HydrideDMF0 to RT12-1670-85 (for methylation step)
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, AmmoniaAcetic AcidGlacial Acetic Acid100-1201-2~85-95[1][5]
Van Leusen Aldimine, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Methanol/DMFReflux2-670-90[6][7]
Microwave-Assisted Varies (e.g., Aldehyde, Benzil, NH₄OAc)Varies (can be catalyst-free)Often solvent-free or minimal solventHigh (Microwave)0.1-0.585-98[8][9][10][11]
The Debus-Radziszewski Imidazole Synthesis

First reported in 1858, this multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[12] It is a powerful method for producing polysubstituted imidazoles.

Causality of Experimental Choices: The use of glacial acetic acid as both a solvent and a catalyst is crucial. It facilitates the condensation reactions and keeps the starting materials and intermediates in solution. Ammonium acetate serves as the ammonia source. The high reaction temperature drives the multiple condensation and cyclization steps to completion.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (A Representative Example)

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).[2]

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-water.

  • Neutralization and Extraction: Neutralize the aqueous mixture with sodium bicarbonate and extract the product several times with ethyl acetate.

  • Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Final Purification: Purify the crude product by recrystallization from ethanol to yield lophine.

The Van Leusen Imidazole Synthesis

This method provides a versatile route to 1,4,5-trisubstituted imidazoles through the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[7]

Causality of Experimental Choices: TosMIC is a key reagent that provides a C-N-C fragment for the imidazole ring. The base (e.g., potassium carbonate) is required to deprotonate the TosMIC, generating a nucleophilic species. The choice of solvent and temperature depends on the specific substrates.

Experimental Protocol: A General Van Leusen Imidazole Synthesis

Materials:

  • Aldehyde

  • Primary amine

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate

  • Methanol or DMF

Procedure:

  • Imine Formation (in situ): In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol. Stir at room temperature for 30 minutes to form the aldimine in situ.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) and TosMIC (1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and add water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Microwave-Assisted Imidazole Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and improving yields.[9][10] The synthesis of imidazoles is particularly amenable to this technology, often allowing for solvent-free conditions.

Causality of Experimental Choices: Microwave irradiation provides rapid and uniform heating of the reaction mixture, significantly reducing reaction times.[9] The absence of a solvent in many cases simplifies the work-up and reduces environmental impact.

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Materials:

  • Benzil

  • Substituted aldehyde

  • Ammonium acetate

  • Catalyst (e.g., Cr₂O₃ nanoparticles, optional)[11]

Procedure:

  • Mixing Reactants: In a microwave-safe vessel, thoroughly mix benzil (1 mmol), the substituted aldehyde (1 mmol), and ammonium acetate (3 mmol). If a catalyst is used, it is added at this stage.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 400 W) for a short duration (e.g., 4-9 minutes).[11]

  • Work-up: After cooling, add water to the reaction mixture.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

  • Purification: Recrystallize the product from a suitable solvent like ethanol.

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and the final imidazole product in each method, the following diagrams are provided.

Benchmark_Synthesis cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Methylation Glycolaldehyde_dimer Glycolaldehyde dimer Hydroxymethylimidazole 2-Hydroxymethyl-1H-imidazole Glycolaldehyde_dimer->Hydroxymethylimidazole Ammonium_hydroxide Ammonium hydroxide Ammonium_hydroxide->Hydroxymethylimidazole Formaldehyde Formaldehyde Formaldehyde->Hydroxymethylimidazole Final_Product This compound Hydroxymethylimidazole->Final_Product Methyl_iodide Methyl iodide Methyl_iodide->Final_Product Sodium_hydride Sodium hydride Sodium_hydride->Final_Product

Caption: Benchmark Synthesis Workflow

Debus_Radziszewski_Synthesis Dicarbonyl 1,2-Dicarbonyl Imidazole Substituted Imidazole Dicarbonyl->Imidazole Aldehyde Aldehyde Aldehyde->Imidazole Ammonia Ammonia Ammonia->Imidazole Van_Leusen_Synthesis Aldimine Aldimine Imidazole Substituted Imidazole Aldimine->Imidazole TosMIC TosMIC TosMIC->Imidazole Base Base Base->Imidazole

Caption: Van Leusen Synthesis

Microwave_Synthesis Reactants Reactants (e.g., Aldehyde, Benzil, NH₄OAc) Microwave Microwave Irradiation Reactants->Microwave Imidazole Substituted Imidazole Microwave->Imidazole

Caption: Microwave-Assisted Synthesis

Conclusion and Recommendations

The synthesis of "this compound" and other 2-substituted imidazoles can be approached through a variety of effective methods.

  • The Benchmark Two-Step Synthesis offers a reliable and scalable route, particularly when the direct one-pot synthesis is not well-established for a specific target. Its primary advantage is the use of well-understood, classical reactions.

  • The Debus-Radziszewski Synthesis is a powerful tool for creating highly substituted imidazoles in a single step with high yields, although it requires elevated temperatures. [1][5]* The Van Leusen Synthesis provides excellent versatility for introducing a range of substituents at the 1, 4, and 5-positions of the imidazole ring. [6][7]* Microwave-Assisted Synthesis represents a significant advancement, offering dramatically reduced reaction times, often with improved yields and under environmentally benign, solvent-free conditions. [9][10][11] For rapid lead optimization and library synthesis where reaction time is a critical factor, microwave-assisted methods are highly recommended. For large-scale synthesis where cost and well-established procedures are paramount, the Debus-Radziszewski or a well-optimized two-step approach like our benchmark synthesis may be more suitable. The Van Leusen synthesis is the method of choice when modularity and the introduction of diverse substituents are the primary goals.

Ultimately, the selection of the most appropriate synthetic method will depend on the specific goals of the research, the available resources, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to make an informed decision.

References

  • A review article on synthesis of imidazole derivatives. (2024, October 23). Wisdomlib. [Link]

  • Recent advances in the synthesis of imidazoles. (2020, May 18). Organic & Biomolecular Chemistry. [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. [Link]

  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]

  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. (2013, November 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kushwaha, P., et al. (2025, September 23). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). Molecules. [Link]

  • Pathan, M. Y., et al. (2006). Microwave-assisted facile synthesis of 2-substituted 2-imidazolines. ARKIVOC, 2006(xv), 205-210. [Link]

  • Kushwaha, P., et al. (2025, September 23). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Al-Ostath, A., et al. (2021). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports, 11(1), 1-10. [Link]

  • Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

  • The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. [Link]

  • Radziszewskis Imidazole Synthesis. (n.d.). Scribd. [Link]

  • Van Leusen imidazole synthesis. (n.d.). ResearchGate. [Link]

  • The first example of an unusual rearrangement in the van Leusen imidazole synthesis. (2015). ResearchGate. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (n.d.). University of California, Irvine. [Link]

  • Williamson Ether Synthesis. (2013, January 26). YouTube. [Link]

  • METHYLATION PROTOCOL. (n.d.). Novogene. [Link]

  • DNA Methylation Protocols. (n.d.). Springer. [Link]

  • Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. (2019, July 31). protocols.io. [Link]

  • Protocol for generating high-quality genome-scale DNA methylation sequencing data from human cancer biospecimens. (2023, November 10). STAR Protocols. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Methoxymethyl-1H-imidazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. The following protocols are designed to be a self-validating system, ensuring that every step mitigates risk and adheres to regulatory standards. The causality behind each recommendation is explained to foster a deep understanding of the required safety measures.

Hazard Profile and a Priori Considerations

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While specific toxicological data for this compound is not extensively published, its structural similarity to other imidazole derivatives, such as 2-Methylimidazole and imidazole itself, provides a strong basis for a conservative hazard assessment. Imidazole-based compounds are known to be corrosive, capable of causing severe skin burns and eye damage, and may be harmful if swallowed.[1][2][3][4]

The core principle of this guide is that This compound must be treated as a hazardous waste . It should never be disposed of down the drain or in regular trash.[5][6] The procedures outlined below are grounded in regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Skin Corrosion/Irritation Based on related imidazole compounds, direct contact can cause severe burns and irritation.[5]Nitrile gloves (check manufacturer's compatibility chart), fully-buttoned lab coat.[1]
Serious Eye Damage High risk of serious, potentially irreversible eye damage upon contact.[3][8]Chemical safety goggles or a face shield.[9]
Acute Toxicity (Oral) Harmful if swallowed. Ingestion can cause severe burns to the gastrointestinal tract.[3][4][10]Standard laboratory PPE to prevent accidental ingestion.
Chemical Incompatibility Reacts with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][9]Segregated storage and waste collection.

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol is divided into three phases, covering the lifecycle of the waste from its generation at the bench to its final removal by a certified disposal service.

Phase 1: At-the-Source Waste Segregation

The foundation of safe disposal is proper segregation at the point of generation. This prevents unintended chemical reactions and ensures the waste stream is correctly characterized.

  • Designate a Waste Container: Before starting any experiment, designate a specific, compatible waste container for all materials contaminated with this compound.

    • Rationale: Preventing cross-contamination is critical. Mixing with incompatible materials like strong acids can lead to vigorous, exothermic reactions.[1]

  • Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a sealable, airtight lid.[1]

  • Collect All Contaminated Materials: This includes:

    • Unused or surplus this compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, paper towels).

    • Solvent rinses from contaminated glassware.

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents present.[1][11]

Phase 2: Satellite Accumulation Area (SAA) Management

The SAA is the designated laboratory location where hazardous waste is stored temporarily before being moved to a central accumulation area.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[1]

    • Store the container in a secondary containment bin to mitigate leaks or spills.

    • Ensure the container is stored away from incompatible materials, direct sunlight, and heat sources.[1]

  • Capacity Limits: Do not exceed 55 gallons of total hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[11] Once the container is full, it must be moved to the central storage area within three days.

Phase 3: Final Disposal via Institutional Channels

Laboratory personnel are responsible for preparing the waste for pickup, not for its ultimate transport or disposal.

  • Request Pickup: Once the waste container is full or is no longer needed, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department.[1]

  • Finalize Labeling: Ensure the hazardous waste label is complete, with all constituents and their approximate percentages listed.

  • Transfer to EH&S: Follow your institutional procedure for transferring the waste to EH&S or the designated waste accumulation area operator. They will partner with a licensed hazardous waste disposal company.[2]

    • Rationale: Licensed disposal companies have the specialized equipment and permits required for the environmentally sound disposal of chemical waste, typically through high-temperature incineration.[2][12]

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial.

  • Assess the Situation: Determine the size of the spill. If it is large, involves other hazardous materials, or if you feel unsafe, evacuate the area, alert colleagues, and call your institution's emergency number.[1]

  • For Small, Manageable Spills:

    • Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).

    • Contain the spill with an absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for the initial containment of a liquid spill.

    • Carefully sweep or scoop the solid material and absorbent into a designated container. Avoid creating dust.[2][13]

    • Label the container as "Hazardous Waste: Spill Debris containing this compound."

    • Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Dispose of the spill debris container following the protocol in Section 2.

Disposal Decision Workflow Diagram

The following diagram illustrates the logical steps for managing this compound waste in a laboratory setting.

G Workflow for this compound Disposal A Waste Generated (Pure chemical, solution, or contaminated item) B Is a designated, labeled hazardous waste container available? A->B C Prepare & Label a Compatible Waste Container B->C No D Place Waste in Container B->D Yes C->D E Keep container sealed in Satellite Accumulation Area (SAA) D->E F Is container full or no longer in use? E->F G Continue to add waste as generated F->G No H Complete Chemical Collection Request (per institutional EH&S procedure) F->H Yes G->D I Transfer container to EH&S for final disposal H->I

Caption: Decision workflow for proper laboratory disposal of this compound.

References

  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. [Link]

  • G-Biosciences. Safety Data Sheet: Imidazole Solution. [Link]

  • Cole-Parmer. Material Safety Data Sheet: 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. [Link]

  • Amzole. 2-Methyl Imidazole MSDS. [Link]

  • Various Authors. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • ResearchGate. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. [Link]

  • Regulations.gov. Management Standards for Hazardous Waste Pharmaceuticals. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes. [Link]

Sources

Personal protective equipment for handling 2-Methoxymethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 2-Methoxymethyl-1H-imidazole

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of this compound. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Identification and Risk Assessment: An Unwavering First Step

Core Principles of Your Risk Assessment:

  • Assume Corrosivity: Treat the compound as corrosive to skin and eyes.

  • Anticipate Irritation: Expect potential for respiratory tract irritation.[5]

  • Prevent Ingestion and Inhalation: Implement controls to avoid oral and respiratory exposure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is a critical control measure. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards identified from related imidazole compounds.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing.[6][7]Protects against severe eye irritation and potential for serious, irreversible eye damage from splashes or dust.[2][3][4][5][6]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable option). A lab coat or chemical-resistant apron must be worn.[8][6][9]Prevents direct skin contact, which can lead to irritation and chemical burns.[2][4][5][6] Contaminated clothing should be removed immediately and laundered before reuse.[3][8][6][10]
Respiratory Protection A NIOSH-approved respirator with a particulate filter should be used if ventilation is inadequate or if dust is generated.[8][6]Prevents irritation of the respiratory tract that can be caused by inhaling dust or aerosols.[4][5]

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in your laboratory.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_sds Review SDS of Related Imidazoles prep_risk->prep_sds Inform prep_ppe Assemble Required PPE prep_sds->prep_ppe Specify prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area Equip handle_weigh Weigh Compound in Ventilated Area prep_area->handle_weigh Proceed When Ready handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve handle_transfer Transfer Solutions Carefully handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon Upon Completion cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Designated Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Preventing Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[1][6] When preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4][6] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[2][6]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong acids and oxidizing agents.[11][12]

Emergency Procedures: Planning for the Unexpected

Spill Response
  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2] Avoid creating dust.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10][11] Seek immediate medical attention.[3][4][10][11]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately and thoroughly with soap and plenty of water.[4][10] Seek medical attention if irritation persists or if burns are present.[2]

  • Inhalation: Move the individual to fresh air.[5][10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

  • Ingestion: Do NOT induce vomiting.[2][4][11] Rinse the mouth with water and seek immediate medical attention.[2][5][11]

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[12]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[2][8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these comprehensive guidelines, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • West Liberty University. (n.d.). Chemical Product and Company Identification MSDS Name: Imidazole. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Amzole India Pvt. Ltd. (2015). 2-Methyl Imidazole MSDS. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • International Labour Organization. (2011, August 7). Heterocyclic Compounds: Health Hazards. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1721 - IMIDAZOLE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Toxic chemicals Guideline. Retrieved from [Link]

  • Equashield. (n.d.). A Guide to Achieving Safety Standards in Compounding Areas. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.